molecular formula C4H9NO2 B1607169 Methyl D-alaninate CAS No. 21705-13-5

Methyl D-alaninate

Cat. No.: B1607169
CAS No.: 21705-13-5
M. Wt: 103.12 g/mol
InChI Key: DWKPPFQULDPWHX-GSVOUGTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl D-alaninate is an enantiopure ester of D-alanine that serves as a fundamental chiral building block and intermediate in organic synthesis and pharmaceutical research. This compound is characterized by its molecular formula of C4H9NO2 and a molecular weight of 103.12 g/mol . Its CAS registry number is 21705-13-5 . In research applications, Methyl D-alaninate and its hydrochloride salt (CAS 14316-06-4) are primarily valued as key precursors for the preparation of peptides and other complex molecules . The esterification of the carboxylic acid group makes it a versatile reagent for coupling reactions, allowing for the controlled construction of peptide chains. Its (R)-configuration is essential for studying the structure and function of D-amino acids in biological systems and for developing novel compounds with specific stereochemical requirements. The related hydrochloride salt form is a white to almost white crystalline powder . It is highly soluble in water and has a melting point of approximately 108°C to 110°C . The specific rotation ([a]20/D) for the hydrochloride salt is reported to be between -6.0° and -9.0° (C=2 in Methanol), confirming its chiral purity . As a hygroscopic compound, it requires careful handling and storage in a cool, dry place under inert gas and in a well-sealed container to ensure stability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKPPFQULDPWHX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401315888
Record name Methyl D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21705-13-5
Record name Methyl D-alaninate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21705-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021705135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401315888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.473
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl D-alaninate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Methyl D-alaninate in Chiral Synthesis

Methyl D-alaninate, and more commonly its hydrochloride salt, serves as a pivotal chiral building block in modern organic and medicinal chemistry. As a derivative of the non-proteinogenic D-alanine, this compound offers a unique stereochemical configuration that is essential for the synthesis of enantiomerically pure pharmaceuticals and other complex molecular architectures.[1] Its stability, ease of handling, and reactive functionality at both the amino and carboxyl termini make it a versatile tool for researchers and drug development professionals.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analytical characterization, and safe handling of Methyl D-alaninate and its hydrochloride salt, offering field-proven insights for its effective application.

Physicochemical Properties: A Comparative Analysis

Methyl D-alaninate is typically handled in its crystalline hydrochloride salt form, which enhances its stability and simplifies purification. The free base is a less common form in commercial supply. The key physical and chemical properties of both forms are summarized below for a comprehensive understanding of their characteristics.

PropertyMethyl D-alaninate HydrochlorideMethyl D-alaninate (Free Base)
CAS Number 14316-06-4[2]21705-13-5[3]
Molecular Formula C₄H₁₀ClNO₂[4]C₄H₉NO₂[3]
Molecular Weight 139.58 g/mol [2]103.12 g/mol [3]
Appearance White to off-white crystalline powder[5]Data not widely available, likely a liquid or low-melting solid
Melting Point 108-110 °C[2]Data not available
Optical Rotation [α]²⁰/D −8.0° (c = 1.6 in methanol)[2]Data not available
Solubility Soluble in water (100 mg/mL), sparingly soluble in DMSO and methanol.[5] Also soluble in ethanol (~30 mg/mL) and DMF (~20 mg/mL).[6]Data not available

Chemical Properties and Reactivity: A Functional Group Perspective

The chemical utility of Methyl D-alaninate is dictated by the reactivity of its two primary functional groups: the primary amine and the methyl ester.

The Amino Group: A Versatile Nucleophile

The primary amine in Methyl D-alaninate is a potent nucleophile, making it readily available for a variety of chemical transformations.

  • Amide Bond Formation (Peptide Coupling): This is the most common application of Methyl D-alaninate, where it serves as the N-terminal component in peptide synthesis.[5] The amine readily attacks activated carboxylic acids or acyl chlorides to form a stable amide linkage.

  • N-Alkylation and N-Arylation: The amine can be alkylated or arylated using appropriate electrophiles, allowing for the synthesis of more complex derivatives.

  • Schiff Base Formation: Reaction with aldehydes or ketones yields imines (Schiff bases), which can be further reduced to secondary amines.

The Methyl Ester: A Carboxyl Surrogate

The methyl ester group serves as a protected form of the carboxylic acid, which can be deprotected or transformed as needed.

  • Hydrolysis: The ester can be hydrolyzed back to the free carboxylic acid under either acidic or basic conditions.[7] This is a common step after its incorporation into a larger molecule.

  • Aminolysis: The ester can react with ammonia or primary/secondary amines to form the corresponding amide.[8] This reaction is typically slower than using a more reactive acyl chloride.[8]

  • Reduction: The ester can be reduced to the corresponding primary alcohol, D-alaninol, using strong reducing agents like lithium aluminum hydride.

Experimental Protocols: Synthesis and Quality Control

Synthesis of Methyl D-alaninate Hydrochloride

A common and efficient method for the preparation of Methyl D-alaninate hydrochloride is the Fischer esterification of D-alanine using methanol and a catalyst.[9] Thionyl chloride is a particularly effective reagent as it reacts with methanol to generate HCl in situ, which acts as the catalyst, and also drives the reaction by consuming water.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend D-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10]

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting white solid is typically of high purity. It can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Causality Behind Experimental Choices:

  • The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • The slow, cooled addition of thionyl chloride is a critical safety measure to control the exothermic reaction.

  • Heating to reflux ensures the reaction proceeds to completion in a reasonable timeframe.

Self-Validating System:

  • The formation of the hydrochloride salt as the final product provides a stable, crystalline solid that is easily isolated and purified, often without the need for chromatography.

  • The progress of the reaction can be easily monitored by TLC by observing the disappearance of the starting amino acid spot.

Synthesis_Workflow cluster_synthesis Synthesis of Methyl D-alaninate HCl D_Alanine D-Alanine ReactionMixture Reaction Mixture D_Alanine->ReactionMixture Methanol Anhydrous Methanol Methanol->ReactionMixture ThionylChloride Thionyl Chloride ThionylChloride->ReactionMixture dropwise at 0-5 °C CrudeProduct Crude Product ReactionMixture->CrudeProduct Reflux & Evaporation PureProduct Pure Methyl D-alaninate HCl CrudeProduct->PureProduct Recrystallization

Caption: Synthesis workflow for Methyl D-alaninate Hydrochloride.

Quality Control Workflow

Ensuring the purity and identity of Methyl D-alaninate hydrochloride is paramount for its use in research and drug development. A typical quality control workflow involves a combination of spectroscopic and chromatographic techniques.[11][12]

Step-by-Step Protocol:

  • Appearance: Visually inspect the material to ensure it is a white to off-white crystalline powder.

  • Melting Point: Determine the melting point range and compare it to the literature value (108-110 °C). A sharp melting point is indicative of high purity.

  • Spectroscopic Identification (FT-IR): Acquire an FT-IR spectrum and confirm the presence of characteristic functional group absorptions.

  • Structural Confirmation (NMR): Record ¹H and ¹³C NMR spectra and confirm that the chemical shifts, splitting patterns, and integrations are consistent with the structure of Methyl D-alaninate hydrochloride.

  • Purity Assessment (HPLC): Use a suitable High-Performance Liquid Chromatography (HPLC) method, often with a chiral column, to determine the chemical and enantiomeric purity.[13]

  • Optical Rotation: Measure the specific rotation to confirm the stereochemical integrity of the D-enantiomer.

QC_Workflow cluster_qc Quality Control of Methyl D-alaninate HCl Sample Received Sample Appearance Visual Inspection Sample->Appearance MeltingPoint Melting Point Analysis Appearance->MeltingPoint FTIR FT-IR Spectroscopy MeltingPoint->FTIR NMR NMR Spectroscopy (¹H & ¹³C) FTIR->NMR HPLC HPLC Analysis (Purity & Enantiomeric Excess) NMR->HPLC OpticalRotation Polarimetry HPLC->OpticalRotation Pass Pass OpticalRotation->Pass Fail Fail OpticalRotation->Fail

Caption: Quality control decision workflow for Methyl D-alaninate HCl.

Spectroscopic Analysis: Interpreting the Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of Methyl D-alaninate hydrochloride.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of Methyl D-alaninate hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit the following characteristic signals:

  • ~1.5-1.7 ppm (doublet, 3H): This signal corresponds to the three protons of the methyl group on the chiral center (-CH(NH₃⁺)-CH₃ ). It appears as a doublet due to coupling with the adjacent methine proton.

  • ~3.8-3.9 ppm (singlet, 3H): This singlet is assigned to the three protons of the methyl ester group (-COOCH₃).

  • ~4.1-4.3 ppm (quartet, 1H): This signal corresponds to the methine proton at the chiral center (-CH (NH₃⁺)-CH₃). It is split into a quartet by the three adjacent methyl protons.

  • ~8.5-9.0 ppm (broad singlet, 3H): This broad signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar relaxation and exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show four distinct signals:

  • ~16-18 ppm: The carbon of the alanine methyl group (-CH(C H₃)).

  • ~48-50 ppm: The alpha-carbon (C H(NH₃⁺)-).

  • ~53-55 ppm: The carbon of the methyl ester group (-COOC H₃).

  • ~170-172 ppm: The carbonyl carbon of the ester group (-C OOCH₃).

FT-IR Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present:

  • ~2500-3200 cm⁻¹ (broad): This broad absorption is characteristic of the N-H stretching vibrations of the ammonium group (-NH₃⁺).

  • ~1730-1750 cm⁻¹ (strong): This strong, sharp peak corresponds to the C=O stretching vibration of the ester carbonyl group.

  • ~1500-1600 cm⁻¹: N-H bending vibrations of the ammonium group.

  • ~1100-1300 cm⁻¹: C-O stretching vibrations of the ester group.

Safety and Handling

Methyl D-alaninate hydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation.[4] Therefore, appropriate safety precautions must be taken during handling.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not empty into drains.

Conclusion

Methyl D-alaninate hydrochloride is a fundamentally important chiral building block with broad applications in synthetic chemistry. A thorough understanding of its physical properties, chemical reactivity, and proper handling is essential for its successful and safe utilization in the laboratory. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently work with this versatile compound.

References

  • Prakash, G. K. S., et al. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Letters in Organic Chemistry, 2(2), 143-146.
  • Google Patents. (n.d.). Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • PubChem. (n.d.). Methyl D-alaninate hydrochloride. Retrieved January 28, 2026, from [Link].

  • Chemistry LibreTexts. (2021). Reactions of Esters. Retrieved January 28, 2026, from [Link].

  • PubChem. (n.d.). methyl D-alaninate. Retrieved January 28, 2026, from [Link].

  • Chromatography Online. (2025). Quality Control in GC–MS Analysis of Amino Acids. Retrieved January 28, 2026, from [Link].

  • Chemistry Steps. (n.d.). Esters Reaction with Amines – The Aminolysis Mechanism. Retrieved January 28, 2026, from [Link].

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.
  • The Royal Society of Chemistry. (2009). Supporting Information - Chemical Communications. Retrieved January 28, 2026, from [Link].

  • MDPI. (2023). Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum Combined with DFT Study. Retrieved January 28, 2026, from [Link].

  • Tsikas, D., & Beckmann, B. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 13(9), 986.
  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 28, 2026, from [Link].

  • Pearson. (2024). Reactions of Amino Acids: Esterification. Retrieved January 28, 2026, from [Link].

  • Polypeptide. (n.d.). Quality control in peptide manufacturing: specifications for GMP peptides. Retrieved January 28, 2026, from [Link].

Sources

An In-Depth Technical Guide to Methyl D-alaninate: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Methyl D-alaninate, a pivotal chiral building block in modern synthetic chemistry and pharmaceutical development. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural intricacies, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its critical applications.

Core Chemical Identity and Molecular Structure

Methyl D-alaninate is the methyl ester of the D-enantiomer of the amino acid alanine. Its utility in synthetic applications is largely defined by its specific stereochemistry and the presence of two reactive functional groups: a primary amine and a methyl ester. The compound is most commonly handled and stored as its hydrochloride salt to enhance stability and ease of use.

IUPAC Nomenclature and Key Identifiers
  • Methyl D-alaninate (Free Base):

    • IUPAC Name: methyl (2R)-2-aminopropanoate[1]

    • CAS Number: 21705-13-5[1]

    • Molecular Formula: C₄H₉NO₂[1]

    • SMILES: CN[1]

    • InChIKey: DWKPPFQULDPWHX-GSVOUGTGSA-N[1]

  • Methyl D-alaninate Hydrochloride (Salt):

    • IUPAC Name: methyl (2R)-2-aminopropanoate;hydrochloride[2]

    • Synonyms: D-Alanine methyl ester hydrochloride, H-D-Ala-OMe·HCl, Methyl (R)-2-Aminopropionate Hydrochloride[2][3]

    • CAS Number: 14316-06-4[2][3][4]

    • Molecular Formula: C₄H₉NO₂·HCl or C₄H₁₀ClNO₂[2][3]

    • SMILES: CN.Cl[2]

    • InChIKey: IYUKFAFDFHZKPI-AENDTGMFSA-N[2]

Molecular Structure and Stereochemistry

The defining feature of Methyl D-alaninate is its chiral center at the alpha-carbon (C2), which possesses the (R)-configuration according to Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its role in asymmetric synthesis, where controlling the stereochemistry of the final product is paramount.

Caption: 2D structure of Methyl (R)-2-aminopropanoate.

Physicochemical Properties

The physical and chemical properties of Methyl D-alaninate, particularly its hydrochloride salt form, are crucial for its handling, storage, and application in chemical reactions. The salt form is generally a stable, crystalline solid, which is more convenient for laboratory use than the potentially volatile free base.

PropertyMethyl D-alaninate (Free Base)Methyl D-alaninate HydrochlorideSignificance
Molecular Weight 103.12 g/mol [1]139.58 g/mol [2][4]Essential for stoichiometric calculations in synthesis.
Appearance -White to off-white crystalline powder[3]A key indicator of purity.
Melting Point -98 - 117 °C[3]A broad range may indicate impurities; a sharp melting point signifies high purity.
Optical Rotation [α]D --6.0° to -9.0° (c=2, MeOH)Confirms the presence and enantiomeric purity of the D-isomer. This is a critical quality control parameter.
Storage Conditions -0 - 8 °C, under inert gas[3]The compound is hygroscopic; proper storage is vital to prevent degradation.

Synthesis: Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing Methyl D-alaninate is the Fischer-Speier esterification of D-alanine. This acid-catalyzed reaction with methanol not only forms the methyl ester but also conveniently produces the stable hydrochloride salt as the final product.

Mechanistic Rationale

The reaction proceeds via protonation of the carbonyl oxygen of D-alanine by a strong acid (typically generated from thionyl chloride or by bubbling HCl gas). This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by methanol.

Causality Behind Experimental Choices:

  • Acid Catalyst (SOCl₂ or HCl gas): Serves a dual purpose. First, it catalyzes the esterification. Second, it protonates the amino group to form an ammonium salt. This protects the amine from acting as a competing nucleophile and prevents side reactions, such as amide formation.

  • Excess Methanol: The reaction is an equilibrium. Using methanol as the solvent (a large excess) drives the reaction toward the product side, maximizing the yield according to Le Châtelier's principle.

  • Isolation as Hydrochloride Salt: The resulting Methyl D-alaninate hydrochloride has lower solubility in non-polar co-solvents (like diethyl ether) than the starting material or byproducts, allowing for efficient purification via precipitation. The salt form is also more crystalline, less volatile, and more stable for long-term storage than the free amine.[3]

G cluster_0 Reaction Setup cluster_1 Esterification cluster_2 Product Isolation & Purification A Suspend D-Alanine in anhydrous Methanol B Cool to 0°C (Ice Bath) A->B C Slowly add Thionyl Chloride (SOCl₂) (exothermic, generates HCl in situ) B->C D Warm to Room Temp. C->D E Reflux for 4-6 hours (Drives reaction to completion) D->E F Cool and Concentrate (Remove excess MeOH/HCl) E->F G Precipitate with Diethyl Ether (Product is insoluble) F->G H Filter and Wash solid with cold Diethyl Ether G->H I Dry under Vacuum H->I

Caption: Experimental workflow for the synthesis of Methyl D-alaninate HCl.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear checkpoints for reaction completion and product purity.

  • Reaction Setup:

    • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend D-alanine (1.0 eq) in anhydrous methanol (10 mL per gram of alanine).

    • Cool the suspension to 0 °C in an ice-water bath.

    • Rationale: Anhydrous conditions are critical to prevent hydrolysis of the ester product and the thionyl chloride reagent.

  • Acid Catalyst Addition:

    • Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Causality: Slow, controlled addition is a safety measure to manage the exothermic reaction and prevent uncontrolled evolution of SO₂ and HCl gases.

  • Esterification Reaction:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours.

    • Validation Checkpoint: Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the D-alanine spot.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and HCl. A thick, oily residue or solid should remain.

    • Add cold diethyl ether to the residue and stir vigorously. The product, Methyl D-alaninate hydrochloride, will precipitate as a white solid.

    • Rationale: The product is ionic (a salt) and thus insoluble in the non-polar diethyl ether, while organic impurities remain in solution.

    • Collect the solid by vacuum filtration. Wash the filter cake with two portions of cold diethyl ether to remove any residual impurities.

    • Dry the white solid under high vacuum to yield the final product.

  • Final Validation:

    • Confirm product identity and purity via ¹H NMR and ¹³C NMR spectroscopy.

    • Measure the specific rotation to verify that the stereochemical integrity has been maintained throughout the synthesis. A value within the accepted range (e.g., -8 ± 2°) confirms the D-configuration.[3]

Applications in Research and Drug Development

Methyl D-alaninate is not merely a chemical curiosity; it is a high-value intermediate with broad applications stemming from its defined stereochemistry.

  • Chiral Building Block: It is a fundamental component in the asymmetric synthesis of complex organic molecules. Its predefined (R)-stereocenter allows chemists to build molecular frameworks with precise three-dimensional architectures, which is crucial for biological activity in pharmaceuticals.[3]

  • Peptide Synthesis: While L-amino acids are proteinogenic, the incorporation of D-amino acids like D-alanine (from Methyl D-alaninate) into peptide chains is a key strategy in medicinal chemistry. This modification creates peptidomimetics that are resistant to degradation by endogenous proteases and peptidases. The result is a peptide therapeutic with a significantly longer in vivo half-life and improved bioavailability.[3][5]

  • Pharmaceutical Intermediate: The compound serves as a precursor in the synthesis of a wide range of pharmaceuticals. By modifying active pharmaceutical ingredients (APIs) with this chiral fragment, developers can enhance drug efficacy, improve solubility, and fine-tune pharmacokinetic profiles.[3][] Its utility is particularly noted in the fields of neuropharmacology and metabolic research.[3] For instance, its L-isomer counterpart is used in synthesizing agents with anti-HIV and anticancer properties, highlighting the potential for the D-isomer in developing stereospecific drugs.[7]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11182647, Methyl D-alaninate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89020, methyl D-alaninate. Retrieved from [Link]

  • Mainz Enterprises Pvt. Ltd. (n.d.). CAS 91103-47-8 Boc-D-alanine methyl ester. Retrieved from [Link]

  • Chemsrc. (n.d.). methyl L-alaninate | CAS#:10065-72-2. Retrieved from [Link]

  • Autech Industry Co., Limited. (n.d.). Exploring N-Methyl-D-Alanine: Properties and Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Cereulide. Retrieved from [Link]

  • SpectraBase. (n.d.). D,L-Alanine methyl ester hydrochloride - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • WIPO Patentscope. (n.d.). WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF. Retrieved from [Link]

Sources

Methyl D-alaninate in Modern Research: A Technical Guide to a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl D-alaninate, the methyl ester of the non-proteinogenic amino acid D-alanine, serves as a cornerstone chiral building block in contemporary chemical and biomedical research. Its unique stereochemistry and reactive functionalities make it an indispensable tool for drug discovery, materials science, and fundamental biological studies. This guide provides an in-depth exploration of the primary applications of Methyl D-alaninate, moving beyond simple descriptions to explain the causal mechanisms and strategic considerations behind its use. We will delve into its critical role in the synthesis of stabilized peptide therapeutics, its utility as a probe in antibiotic research by mimicking bacterial cell wall components, and its application in the development of novel asymmetric catalysts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.

The Foundational Role of Methyl D-alaninate as a Chiral Scaffold

At its core, Methyl D-alaninate is a chiral building block, a molecule possessing a defined three-dimensional structure that can be used to construct larger, more complex enantiomerically pure compounds.[1][2] The "D" configuration is of paramount importance; in a biological world dominated by L-amino acids, the incorporation of a D-enantiomer provides unique structural and functional properties that are central to its applications.[3] The ester and amine groups offer two distinct points for chemical modification, allowing for its seamless integration into a wide array of synthetic pathways.[1]

PropertyValueSource
Chemical Formula C₄H₁₀ClNO₂PubChem[4]
Molecular Weight 139.58 g/mol PubChem[4]
IUPAC Name methyl (2R)-2-aminopropanoate;hydrochloridePubChem[4]
Appearance White crystalline powderVarious Suppliers
Chirality (R)-enantiomerDefinition

Application in Peptide Synthesis and Peptidomimetic Design

The most prominent application of Methyl D-alaninate is in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides.[5] Peptides are promising therapeutic agents, but their use is often hampered by rapid degradation in the body by enzymes called proteases.[6]

The Rationale: Engineering Proteolytic Stability

Proteases are highly stereospecific enzymes, evolved to recognize and cleave peptide bonds between L-amino acids. The strategic substitution of an L-amino acid with its D-counterpart, such as D-alanine, introduces a stereocenter that the enzyme cannot properly recognize or bind.[7] This steric blockade at the point of substitution dramatically increases the peptide's resistance to proteolytic cleavage, thereby extending its circulatory half-life and enhancing its therapeutic efficacy.[7][8] This strategy is a cornerstone of modern medicinal chemistry for converting transiently active natural peptides into robust drug candidates.[9][10]

Workflow for D-Alanine Incorporation via Solid-Phase Peptide Synthesis (SPPS)

The standard method for incorporating amino acids into a growing peptide chain is Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential cycles of deprotection and coupling reactions on a solid resin support.

spfs_workflow cluster_0 SPPS Cycle for D-Alanine Incorporation Resin Resin-Bound Peptide (N-terminally Protected) Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin-Bound Peptide (Free N-terminal Amine) Washing1->FreeAmine Coupling Coupling: + Fmoc-D-Ala-OH + Activator (e.g., HATU) + Base (e.g., DIEA) FreeAmine->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Iterative workflow of Fmoc-based SPPS for incorporating D-alanine.

Experimental Protocol: Fmoc-Based SPPS Incorporation of D-Alanine

This protocol outlines the manual coupling of the first amino acid (in this case, derived from Methyl D-alaninate, though typically the protected Fmoc-D-Ala-OH is used directly) onto a resin support.

Objective: To covalently attach Fmoc-D-Ala-OH to a Rink Amide resin as the first step in synthesizing a C-terminal amide peptide.

Materials:

  • Rink Amide Resin (100-200 mesh)

  • Fmoc-D-Ala-OH

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Solid-phase synthesis vessel with a filter

Methodology:

  • Resin Swelling:

    • Weigh 300 mg of Rink Amide resin (for a 0.1 mmol scale synthesis) and place it into the synthesis vessel.[11]

    • Add 5 mL of DMF and allow the resin to swell for at least 1 hour with gentle agitation.[11]

    • Drain the DMF.

  • Fmoc Deprotection (of the Resin's Linker):

    • Add 8 mL of 20% piperidine in DMF to the swelled resin.[11]

    • Agitate the mixture at room temperature for 3 minutes, then drain.

    • Add another 8 mL of 20% piperidine in DMF and agitate for 10-15 minutes.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.[12]

  • Activation and Coupling of Fmoc-D-Ala-OH:

    • In a separate vial, dissolve Fmoc-D-Ala-OH (3-5 equivalents relative to resin loading), HATU (e.g., 0.95 eq. relative to the amino acid), and DIEA (2 eq. relative to the amino acid) in DMF.

    • Allow the activation mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution from the resin.

    • Wash the peptide-resin thoroughly with DMF (3 x 5 mL) and then DCM (3 x 5 mL) to remove excess reagents and byproducts.

    • The resin now has the first D-alanine residue attached and is ready for the next cycle of deprotection and coupling.

A Crucial Tool for Bacteriology and Antibiotic Development

The D-alanine moiety is a fundamental component of the bacterial cell wall, specifically within the peptidoglycan layer that provides structural integrity to the bacterium.[13] This makes Methyl D-alaninate and related compounds invaluable for studying bacterial physiology and developing new antimicrobial agents.

The Target: D-Alanyl-D-Alanine in Peptidoglycan Biosynthesis

The terminal sequence of the peptide side chains in peptidoglycan precursors is D-Alanyl-D-Alanine (D-Ala-D-Ala).[14][15] This dipeptide is the specific binding site for glycopeptide antibiotics like vancomycin. Vancomycin forms a series of hydrogen bonds with the D-Ala-D-Ala terminus, creating a stable complex that sterically hinders the enzymes (transpeptidases) responsible for cross-linking the peptidoglycan chains.[14] Without this cross-linking, the cell wall is weakened, leading to cell lysis and bacterial death. Researchers use D-alanine derivatives to study these interactions and to understand mechanisms of resistance, such as the VanA phenotype, where bacteria replace the terminal D-Ala with D-Lactate, reducing vancomycin's binding affinity.[16]

vancomycin_action cluster_bacterium Bacterial Peptidoglycan Precursor NAG NAG NAM NAM Peptide Peptide Stem NAM->Peptide DAla1 D-Alanine Peptide->DAla1 ... DAla2 D-Alanine DAla1->DAla2 Transpeptidase Transpeptidase (Enzyme) DAla2->Transpeptidase Target Site Vancomycin Vancomycin Antibiotic Vancomycin->DAla2 Binds & Blocks Crosslinking Cell Wall Cross-linking Transpeptidase->Crosslinking Catalyzes

Caption: Vancomycin binding to the D-Ala-D-Ala terminus to inhibit cross-linking.

Probing Antimicrobial Resistance

D-alanine is also incorporated into another major component of the Gram-positive cell wall: teichoic acids.[17] This modification reduces the net negative charge of the cell surface.[18] A less negative surface charge helps bacteria repel positively charged cationic antimicrobial peptides (CAMPs), which are part of the innate immune response and the mode of action for certain antibiotics.[13] By using Methyl D-alaninate in bacterial growth media or in synthetic models, researchers can investigate the enzymatic pathways (like the DltA-D system) responsible for D-alanylation and screen for inhibitors that could render bacteria more susceptible to CAMPs and other antibiotics.[17][19]

Advanced Applications in Asymmetric Synthesis

Beyond its direct incorporation into larger molecules, Methyl D-alaninate serves as a valuable precursor for creating other chiral molecules used in asymmetric catalysis.

Precursor to Chiral Auxiliaries and Ligands

A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct a chemical reaction to produce a specific stereoisomer.[20] While Methyl D-alaninate itself is not typically used as an auxiliary, it can be chemically modified to synthesize more complex auxiliaries or chiral ligands.[21][22] These ligands can then be coordinated to a metal center (e.g., rhodium, palladium, nickel) to create a chiral catalyst.[23] The defined stereochemistry of the D-alanine-derived ligand creates a chiral environment around the metal, forcing reactions to proceed with high enantioselectivity, producing one enantiomer of the product in high excess. This is a powerful strategy for the efficient synthesis of chiral pharmaceuticals and fine chemicals.[24]

asymmetric_catalysis cluster_synthesis Ligand Synthesis cluster_catalysis Asymmetric Catalysis start DAla Methyl D-alaninate Modification Chemical Modification DAla->Modification Ligand Chiral P,N-Ligand Modification->Ligand Catalyst Chiral Catalyst (Ligand-Metal Complex) Ligand->Catalyst Metal Metal Precursor (e.g., Pd(OAc)₂) Metal->Catalyst Reaction Substrate A + B (Prochiral) Product Product C (Enantiomerically Enriched) Reaction->Product  Catalyst

Caption: From Methyl D-alaninate to a chiral ligand for asymmetric catalysis.

Conclusion

Methyl D-alaninate is far more than a simple amino acid derivative; it is a strategic tool that empowers researchers to address fundamental challenges in medicine and chemistry. Its D-configuration provides a key to unlocking proteolytic stability in peptide drugs, a mimic to probe and disrupt the defenses of pathogenic bacteria, and a chiral foundation for the construction of sophisticated asymmetric catalysts. A thorough understanding of the principles behind its application allows scientists to rationally design experiments and synthesize novel molecules with precisely controlled properties, accelerating the pace of discovery and development.

References

  • Pharmaffiliates. Exploring N-Methyl-D-Alanine: Properties and Applications. [Link]

  • Perkins, H. R. (1976). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). NIH. [Link]

  • Thevelein, A., et al. (2014). Revised mechanism of D-alanine incorporation into cell wall polymers in Gram-positive bacteria. ResearchGate. [Link]

  • Matern, M., et al. (2015). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • Perkins, H. R. (1976). THE SIGNIFICANCE OF D-ALANYL-D-ALANLNE TERM1NI IN THE BIOSYNTHESIS OF BACTERIAL CELL WALLS AND THE ACTION OF PENICILLIN, VANCOMY. IUPAC. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of Fmoc-N-Methyl-D-Alanine in Enhancing Peptide Drug Efficacy. [Link]

  • Wikipedia. Hypothetical types of biochemistry. [Link]

  • National Center for Biotechnology Information. Methyl D-alaninate hydrochloride. PubChem. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Singh, Y., et al. (2016). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Kovács, Á., et al. (2014). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. PubMed Central. [Link]

  • Koyama, N., et al. (2024). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed Central. [Link]

  • Seebach, D., et al. (1993). Enantiomerically Enriched ?-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. ResearchGate. [Link]

  • Denard, C. A., et al. (2015). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines. ACS Catalysis. [Link]

  • Hruby, V. J. (1991). DESIGNING PEPTIDOMIMETICS. UPCommons. [Link]

  • Seebach, D., et al. (1993). Enantiomerically Enriched α-Methyl Amino Acids. Use of an Acyclic, Chiral Alanine-Derived Dianion with a High Diastereofacial Bias. PubMed. [Link]

  • Guiry, P. J. (2018). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. [Link]

  • Aurelio, L., et al. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. methyl D-alaninate. PubChem. [Link]

  • Ahangarzadeh, S., et al. (2017). Peptidomimetic therapeutics: scientific approaches and opportunities. PubMed Central. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

  • Kumar, A., et al. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. PubMed Central. [Link]

  • Hegde, S. S., & Blanchard, J. S. (2003). Determinants for Differential Effects on d-Ala-d-Lactate vs d-Ala-d-Ala Formation by the VanA Ligase from Vancomycin-Resistant Enterococci. Biochemistry. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Meggers, E. (2011). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. PubMed Central. [Link]

  • Voss, C. V. (2016). Biocatalytic synthesis of chiral amine building blocks. Nottingham ePrints. [Link]

  • Taylor & Francis. D-amino acids – Knowledge and References. [Link]

  • Taylor & Francis. (2016). Inhibitors of alanine racemase enzyme: a review. [Link]

  • Koyama, N., et al. (2024). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed. [Link]

  • Shi, Y., et al. (2022). Promising Application of D-Amino Acids toward Clinical Therapy. ResearchGate. [Link]

  • Góngora-Benítez, M., et al. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PubMed Central. [Link]

  • Bédard, F., & Biron, E. (2018). Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar. [Link]

  • Bull, J. A., & Davies, S. G. (2008). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility. ResearchGate. [Link]

  • Karas, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Fjell, C. D., et al. (2012). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]

Sources

Methyl D-alaninate (CAS 21705-13-5): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl D-alaninate, with the CAS number 21705-13-5, is a chiral amino acid ester of significant interest in the fields of pharmaceutical sciences, biochemistry, and organic synthesis. As the methyl ester of D-alanine, it serves as a crucial building block for the synthesis of a wide array of complex organic molecules, most notably peptides and peptidomimetics. Its D-configuration offers a strategic advantage in the design of therapeutic agents, as it can confer resistance to enzymatic degradation, thereby enhancing the in vivo stability and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the properties, synonyms, applications, and handling of Methyl D-alaninate, with a focus on its practical utility for researchers and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of Methyl D-alaninate are summarized in the table below. These parameters are critical for its handling, storage, and application in various experimental settings.

PropertyValueSource
CAS Number 21705-13-5[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name methyl (2R)-2-aminopropanoate[1]
Melting Point 76-78 °C[2][3]
Density 1.010 ± 0.06 g/cm³ (Predicted)[2]
Appearance White to off-white solid/powder[4][5]
XLogP3-AA -0.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 2[1]

Note: Methyl D-alaninate is often supplied and used as its hydrochloride salt (CAS: 14316-06-4) for improved stability and handling.[4][5] The properties of the hydrochloride salt are provided in a separate section for clarity.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers is crucial for accurate literature searches and chemical sourcing.

Identifier TypeIdentifierSource
Synonyms D-Alanine, methyl ester; (R)-2-Aminopropanoic acid methyl ester; O-Methyl-D-alanine; D-Ala-OMe; (r)-methyl 2-aminopropanoate; d-alanine methylester[1][6]
InChI InChI=1S/C4H9NO2/c1-3(5)4(6)7-2/h3H,5H2,1-2H3/t3-/m1/s1[1]
InChIKey DWKPPFQULDPWHX-GSVOUGTGSA-N[1]
SMILES CN[1]
EC Number 244-537-0[1]
PubChem CID 89020[1]

Applications in Research and Drug Development

The utility of Methyl D-alaninate is primarily centered on its role as a chiral building block in organic synthesis, with significant implications for drug discovery and development.

Peptide Synthesis

Methyl D-alaninate is a fundamental reagent in peptide synthesis.[4] The presence of the D-amino acid can introduce conformational constraints into a peptide backbone, which can be exploited to modulate its biological activity and receptor selectivity. Furthermore, peptides incorporating D-amino acids often exhibit enhanced resistance to proteolytic degradation, leading to a longer plasma half-life.[4]

Chiral Synthesis and Drug Design

As an enantiomerically pure compound, Methyl D-alaninate is an invaluable starting material for the asymmetric synthesis of complex chiral molecules.[4] In drug design, the incorporation of a methyl ester can modulate the physicochemical properties of a lead compound, such as its lipophilicity and metabolic stability.[7] This can have a profound impact on the pharmacokinetic and pharmacodynamic profile of a drug candidate.

The D-alanine moiety itself is a key component of the peptidoglycan cell wall in many bacteria.[5] Derivatives of D-alanine, including its methyl ester, are therefore of interest in the development of novel antibacterial agents that target cell wall biosynthesis.[5]

Synthesis of Methyl D-alaninate Hydrochloride: A Representative Protocol

Methyl D-alaninate is commonly prepared and used as its hydrochloride salt to improve its stability and ease of handling. A general and convenient method for the synthesis of amino acid methyl ester hydrochlorides involves the reaction of the amino acid with methanol in the presence of an activating agent such as chlorotrimethylsilane.[8]

Experimental Protocol
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, suspend D-alanine (1.0 equivalent) in methanol.

  • Addition of Activating Agent: Slowly add freshly distilled chlorotrimethylsilane (2.0 equivalents) to the stirred suspension at room temperature.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid is the desired Methyl D-alaninate hydrochloride. Further purification, if necessary, can be achieved by recrystallization.

Caption: A representative workflow for the synthesis of Methyl D-alaninate hydrochloride.

Safety and Handling

Methyl D-alaninate, particularly in its hydrochloride salt form, requires careful handling in a laboratory setting.

Hazard Identification

The hydrochloride salt of Methyl D-alaninate is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[9][10]

  • H319: Causes serious eye irritation.[9][10]

  • H335: May cause respiratory irritation.[9][10]

Precautionary Measures
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

  • Handling: Avoid breathing dust.[10] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly closed. It is advisable to store under an inert atmosphere as it may be air-sensitive.[12]

Toxicological Information

The toxicological properties of Methyl D-alaninate have not been fully investigated.[12] It is recommended to handle the compound as potentially hazardous until more comprehensive data becomes available.

Conclusion

Methyl D-alaninate (CAS 21705-13-5) is a valuable and versatile chiral building block for researchers and professionals in the pharmaceutical and chemical industries. Its unique stereochemistry and chemical properties make it an essential component in the synthesis of modified peptides and other complex chiral molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in research and development.

References

  • Pharmaffiliates. (n.d.). Methyl D-alaninate. Retrieved from [Link]

  • ChemBK. (n.d.). (R)-Methyl 2-aminopropanoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). D-Alanine methyl ester hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). methyl D-alaninate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl D-alaninate hydrochloride. Retrieved from [Link]

  • PubMed. (2016). [Application of methyl in drug design]. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Note 1). Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Methyl D-alaninate. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • WIPO Patentscope. (n.d.). WO/2016/155596 METHOD OF SYNTHESIZING 3-HALO-D-ALANINE METHYL ESTER OR ACID SALT THEREOF. Retrieved from [Link]

  • PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Retrieved from [Link]

Sources

Technical Bulletin: Scalable Synthesis of (2R)-2-Aminopropanoate Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The synthesis of (2R)-2-aminopropanoate methyl ester (commonly referred to as D-Alanine methyl ester ) is a foundational workflow in the development of peptidomimetics and bacterial cell wall inhibitors. Unlike its L-isomer counterpart, the (2R)-isomer is non-proteinogenic in mammalian systems, making it a critical chiral building block for metabolically stable drug candidates.

This guide details the Thionyl Chloride-Methanol (Brenner-Huber) method. While alternative routes exist (e.g., acetyl chloride/methanol or Fisher esterification with gaseous HCl), the thionyl chloride route is preferred for its ability to scavenge water in situ, driving the equilibrium toward ester formation while maintaining high enantiomeric excess (


).

Critical Quality Attribute (CQA): The preservation of the (2R)-stereocenter. The protocol below is engineered to minimize racemization via oxazolone intermediates by maintaining a strictly acidic environment.

Mechanistic Principles & Reaction Design

The Chemistry

The reaction operates via the in situ generation of anhydrous hydrogen chloride and methyl sulfite. Thionyl chloride (


) reacts with methanol to form the reactive species.


However, in the presence of the amino acid, the mechanism involves the activation of the carboxylic acid. The protonation of the amine (


) is the safety lock; a free amine would attack the activated carbonyl, leading to polymerization or racemization via a symmetric oxazolone intermediate.
Reaction Workflow Diagram

The following diagram outlines the critical process flow, highlighting safety checkpoints and thermal control nodes.

G Start Start: Raw Materials D-Alanine (Solid) Addition Add D-Alanine (Solid Addition) Start->Addition Solvent Methanol (Anhydrous) Chill to -10°C Activation Add SOCl2 Dropwise (Exothermic Control) Solvent->Activation Generate HCl/Me2SO3 Activation->Addition Maintain < 0°C Reaction Reflux or Stir RT (18-24 Hours) Addition->Reaction Dissolution Evaporation Vacuum Concentration Remove SO2/HCl Reaction->Evaporation Conversion >98% Precipitation Precipitate with Et2O (Crystallization) Evaporation->Precipitation Syrup to Solid End Product: D-Ala-OMe HCl Precipitation->End

Figure 1: Process flow for the thionyl chloride mediated esterification. Note the critical temperature control during activation.

Experimental Protocol: The "Gold Standard" Method

Target: D-Alanine Methyl Ester Hydrochloride Scale: 50 mmol (Adjustable) Expected Yield: 90–95%

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.AmountRole
D-Alanine 89.091.04.45 gLimiting Reagent
Thionyl Chloride 118.972.59.1 mLActivating Agent / Dehydrant
Methanol (Anhydrous) 32.04~50100 mLSolvent / Reactant
Diethyl Ether 74.12N/A~200 mLAnti-solvent for precipitation
Step-by-Step Methodology
Phase 1: Activation (The "Exotherm" Phase)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture.

  • Chilling: Charge the flask with 100 mL of anhydrous methanol. Cool the solvent to -10°C to -5°C using an ice-salt bath.

  • Acid Generation: Add Thionyl Chloride (

    
    ) dropwise via an addition funnel or syringe pump over 20 minutes.
    
    • Expert Insight: This reaction is highly exothermic. Adding

      
       too fast will cause the methanol to boil and may splash corrosive reagents. Maintain internal temperature 
      
      
      
      .
Phase 2: Reaction & Solubilization
  • Addition: Remove the cooling bath. Add the solid D-Alanine in one portion.

  • Reaction: The D-Alanine will initially remain as a suspension.

    • Option A (Rapid): Heat to reflux (65°C) for 2–3 hours.

    • Option B (Gentle - Preferred for high ee): Stir at Room Temperature (20–25°C) for 18–24 hours.

  • Visual Endpoint: The reaction is complete when the suspension turns into a completely clear, colorless solution.

Phase 3: Isolation & Purification
  • Concentration: Transfer the solution to a rotary evaporator. Evaporate the solvent at 40°C under reduced pressure.

    • Caution: The distillate contains HCl and

      
      . Ensure your vacuum pump is protected by a cold trap and base trap.
      
  • Co-evaporation: The residue will likely be a viscous oil or sticky foam. Add 20 mL of fresh methanol and re-evaporate to remove residual

    
     and HCl traces. Repeat twice.
    
  • Crystallization: Dissolve the resulting oil in a minimum amount of cold methanol (approx. 5–10 mL). Slowly add diethyl ether (approx. 100 mL) with vigorous stirring.

  • Filtration: A white solid (D-Alanine Methyl Ester Hydrochloride) will precipitate. Filter the solid, wash with cold ether, and dry under high vacuum.

Quality Control & Characterization

To ensure the product is suitable for downstream synthesis, it must meet specific metrics. The most critical is the Optical Rotation to confirm the (2R) configuration has not racemized to the (S) form.

Specification Table
TestMethodAcceptance CriteriaNotes
Appearance VisualWhite crystalline solidYellowing indicates oxidation or residual

.
Melting Point Capillary155°C – 158°CSharp range indicates high purity.
Optical Rotation Polarimetry

(c=2, H2O)
Crucial: L-Ala-OMe is positive (+). D-Ala-OMe must be negative.
1H NMR 400 MHz (D2O)

1.55 (d, 3H), 3.82 (s, 3H), 4.20 (q, 1H)
Chemical shift of methyl ester (3.82 ppm) confirms conversion.
Troubleshooting Logic (Decision Tree)

Logic Issue Problem Identified Oily Product is Oily/Sticky Issue->Oily LowRot Low Optical Rotation Issue->LowRot Dry Action: High Vacuum > 12h (Remove trace MeOH) Oily->Dry Recryst Action: Recrystallize (MeOH/Ether) LowRot->Recryst If impurity suspected Racemized Diagnosis: Racemization Discard & Restart (Lower Temp) LowRot->Racemized If < -6.0 deg Dry->Recryst If still sticky

Figure 2: Troubleshooting decision matrix for physical state and stereochemical issues.

Handling & Stability Warnings

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator. Moisture absorption leads to hydrolysis back to the acid.

  • Free Base Instability: Do not neutralize the salt to the free amine unless immediately reacting it in the next step. The free amino ester will undergo intermolecular cyclization to form D-Alanine Diketopiperazine (a stable 6-membered ring), effectively destroying your reagent.

  • Storage: Stable at -20°C for years. At room temperature, it slowly degrades over months.

References

  • Brenner, M., & Huber, W. (1953). Herstellung von α-Aminosäureestern durch Alkoholyse der Methylester. Helvetica Chimica Acta, 36(5), 1109–1115. (Foundational method for thionyl chloride/methanol esterification).

  • PubChem Database. (n.d.). Compound Summary: D-Alanine methyl ester hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.

An In-depth Technical Guide to D-Alanine Methyl Ester Hydrochloride (D-Ala-OMe·HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

D-Alanine methyl ester hydrochloride (D-Ala-OMe·HCl) is a pivotal chiral building block in modern organic and medicinal chemistry. As the methyl ester hydrochloride salt of D-alanine, it offers enhanced stability and solubility, making it an invaluable reagent for peptide synthesis, peptidomimetic development, and the creation of complex molecular architectures.[] This guide provides an in-depth exploration of the fundamental characteristics of D-Ala-OMe·HCl, including its physicochemical properties, synthesis, and analytical characterization. Furthermore, it details its critical applications, particularly in drug development, and provides field-proven experimental protocols for its use, ensuring scientific integrity and reproducibility for researchers and drug development professionals.

Introduction: The Significance of D-Ala-OMe·HCl

D-alanine, a non-proteinogenic D-amino acid, plays a crucial role in various biological processes, most notably as a key component of the bacterial cell wall.[2][3] This makes its derivatives, such as D-Ala-OMe·HCl, highly significant in areas like antibiotic research.[] The esterification of the carboxylic acid to a methyl ester and the formation of a hydrochloride salt serve two primary purposes for the synthetic chemist:

  • Carboxyl Group Protection: The methyl ester prevents the carboxylic acid from participating in unwanted side reactions, particularly during peptide bond formation.

  • Enhanced Stability and Handling: The hydrochloride salt form increases the compound's stability, crystallinity, and ease of handling compared to the free base, which can be hygroscopic and less stable.[][4]

This strategic modification allows D-Ala-OMe·HCl to serve as a cornerstone in the synthesis of peptides with tailored properties, chiral reagents for stereoselective synthesis, and probes for studying enzyme specificity.[][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of D-Ala-OMe·HCl is essential for its effective use in experimental design. Key quantitative data are summarized below.

Table 1: Physicochemical Data for D-Ala-OMe·HCl

PropertyValueSource(s)
IUPAC Name methyl (2R)-2-aminopropanoate;hydrochloride[]
Synonyms D-Ala-OMe HCl, Methyl D-alaninate hydrochloride[][6]
CAS Number 14316-06-4[][6]
Molecular Formula C₄H₉NO₂·HCl[]
Molecular Weight 139.58 g/mol []
Appearance White to off-white crystalline powder[][7]
Melting Point 108-110 °C[8]
Solubility Soluble in water and methanol; sparingly soluble in DMSO.[8][9][10]
Optical Rotation [α]²⁰/D ≈ -6.0° to -9.0° (c=1.6-2, MeOH)[8][10]
Storage Conditions 2-8°C, sealed in a dry, dark place under inert gas.[][9][10]

Causality Insight: The compound's hygroscopic nature and sensitivity to air necessitate storage under an inert atmosphere to prevent degradation and maintain its chiral purity.[4][10][11]

Synthesis and Purification

The most common and industrially scalable method for synthesizing D-Ala-OMe·HCl is the Fischer esterification of D-alanine. This acid-catalyzed reaction is both efficient and cost-effective.

Synthesis via Fischer Esterification

The reaction involves treating D-alanine with methanol in the presence of a strong acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas. Thionyl chloride is particularly effective as it reacts with methanol to generate HCl in situ and also acts as a dehydrating agent, driving the equilibrium towards the product.

Diagram 1: Synthesis of D-Ala-OMe·HCl via Fischer Esterification

G DAla D-Alanine Reaction Reaction (0°C to Reflux) DAla->Reaction MeOH Methanol (CH3OH) (Solvent & Reactant) MeOH->Reaction SOCl2 Thionyl Chloride (SOCl2) (Catalyst Precursor) SOCl2->Reaction Product D-Ala-OMe·HCl (Product) Reaction->Product Esterification & Salt Formation

Caption: Fischer esterification of D-Alanine to yield D-Ala-OMe·HCl.

Detailed Experimental Protocol: Synthesis

Self-Validating System: This protocol includes in-process checks to ensure the reaction proceeds as expected.

  • Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Suspend D-alanine (1.0 eq) in anhydrous methanol (5-10 mL per gram of alanine).

  • Catalyst Addition (Causality): Cool the suspension to 0°C in an ice bath. This is critical to control the highly exothermic reaction between thionyl chloride and methanol. Slowly add thionyl chloride (1.1-1.2 eq) dropwise. The slow addition prevents a dangerous temperature spike and ensures the controlled generation of HCl gas.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. Self-Validation: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting D-alanine spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (Causality): The resulting crude solid is often of high purity. However, for exacting applications, recrystallization from a methanol/ether solvent system can be performed. Dissolve the crude product in a minimal amount of hot methanol and then slowly add diethyl ether until turbidity is observed. Cool the mixture to induce crystallization, filter the resulting white crystals, and dry under vacuum.[8]

Analytical Characterization

Confirming the identity, purity, and stereochemical integrity of D-Ala-OMe·HCl is paramount. A combination of spectroscopic and physical methods is employed for comprehensive characterization.

Diagram 2: Analytical Workflow for D-Ala-OMe·HCl

G start Synthesized D-Ala-OMe·HCl nmr ¹H & ¹³C NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (ESI-MS) (Molecular Weight Verification) start->ms ftir FTIR Spectroscopy (Functional Group ID) start->ftir polarimetry Polarimetry (Chiral Integrity) start->polarimetry confirm Confirmed Pure Product nmr->confirm ms->confirm ftir->confirm polarimetry->confirm

Caption: Standard analytical workflow for product characterization.

  • ¹H NMR Spectroscopy: Confirms the molecular structure. Expect to see signals corresponding to the methyl ester protons, the alpha-proton, and the methyl group of the alanine backbone.

  • Mass Spectrometry (ESI-MS): Verifies the molecular weight. In positive ion mode, the spectrum will show a peak for the [M+H]⁺ ion of the free base (C₄H₉NO₂).

  • FTIR Spectroscopy: Identifies key functional groups. Characteristic peaks include N-H stretching for the ammonium group, C=O stretching for the ester, and C-O stretching.[12]

  • Polarimetry: Measures the specific rotation to confirm the enantiomeric purity (D-configuration).[10]

  • Purity Analysis (Argentometric Titration): The chloride content can be quantified via titration to determine the purity of the salt form.[10]

Applications in Research and Drug Development

D-Ala-OMe·HCl is a versatile tool with significant applications in several key research areas.

Peptide Synthesis

This is the primary application of D-Ala-OMe·HCl. It serves as a crucial building block for introducing D-alanine residues into a peptide chain.[][7] The incorporation of D-amino acids can confer several advantageous properties to a peptide therapeutic:

  • Increased Proteolytic Stability: D-amino acids are not recognized by most endogenous proteases, leading to a longer biological half-life.

  • Enhanced Biological Activity: The specific stereochemistry can stabilize bioactive conformations, such as β-turns, leading to higher receptor affinity or potency.[13]

  • Modulation of Pharmacokinetics: Altering the stereochemistry can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

Diagram 3: Workflow for Peptide Coupling with D-Ala-OMe·HCl

G N_Protected_AA N-Protected Amino Acid (e.g., Fmoc-L-Val-OH) Activation 1. Carboxyl Activation N_Protected_AA->Activation DAlaOMe D-Ala-OMe·HCl Coupling 2. Nucleophilic Attack & Peptide Bond Formation DAlaOMe->Coupling Base Base (e.g., DIEA) (Neutralizes HCl) Base->Coupling Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activation Activation->Coupling Workup 3. Aqueous Workup & Purification Coupling->Workup Dipeptide Protected Dipeptide (Fmoc-L-Val-D-Ala-OMe) Workup->Dipeptide

Caption: Key steps in a solution-phase peptide coupling reaction.

Detailed Experimental Protocol: Dipeptide Synthesis

This protocol describes the coupling of Fmoc-L-Valine with D-Ala-OMe·HCl.

  • Preparation (Causality): Dissolve D-Ala-OMe·HCl (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. The use of a non-nucleophilic base is crucial to prevent it from competing with the desired coupling reaction.

  • Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Fmoc-L-Val-OH, 1.0 eq) and a coupling reagent (e.g., HATU, 1.0 eq) in DMF. Add DIEA (2.0 eq) and stir for 5-10 minutes to pre-activate the carboxylic acid. Trustworthiness: Pre-activation ensures the formation of a highly reactive ester intermediate, which improves coupling efficiency and minimizes side reactions like epimerization.[14]

  • Coupling: Add the activated amino acid solution to the solution of D-Ala-OMe free base from step 1.

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor completion by TLC or LC-MS.

  • Purification: After the reaction is complete, perform an aqueous workup to remove the coupling byproducts and excess reagents. The protected dipeptide product is then purified using flash column chromatography.

Antibiotic Research

D-alanine is a fundamental component of peptidoglycan, the structural polymer that forms the bacterial cell wall.[2] Specifically, the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of the pentapeptide precursor is essential for the cross-linking reactions catalyzed by penicillin-binding proteins (PBPs).[3] D-Ala-OMe·HCl and its derivatives are used to study and inhibit enzymes involved in this pathway, such as D-alanine-D-alanine ligase, making them valuable tools in the search for new antibiotics.[][15]

Safety and Handling

While not classified as acutely hazardous, proper laboratory safety protocols must be followed when handling D-Ala-OMe·HCl.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Avoid creating dust.[16][17] Handle in a well-ventilated area or a chemical fume hood.[16] The compound is hygroscopic and air-sensitive; handle under an inert atmosphere where possible.[10][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[17]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[17] If inhaled, move to fresh air.[17]

Conclusion

D-Alanine methyl ester hydrochloride is more than a simple amino acid derivative; it is a precisely engineered chemical tool that enables significant advancements in peptide chemistry and drug discovery. Its protected carboxyl group and stable salt form provide chemists with a reliable and versatile building block. By understanding its fundamental characteristics and applying robust, field-tested protocols, researchers can effectively leverage D-Ala-OMe·HCl to construct novel peptides and molecular probes, driving innovation in the development of next-generation therapeutics.

References

  • Ningbo Inno Pharmchem Co.,Ltd. The Science Behind D-Alanine: Applications in Biotechnology. [Link]

  • Utsunomiya, T., et al. (2025). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC - NIH. [Link]

  • Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4. [Link]

  • Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Perkins, H. R. (2025). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. ResearchGate. [Link]

  • AHB Global. (2024). DL-Alanine: A bio-based monomer for multi-field applications. [Link]

  • Google Patents. Synthetic method of 3-chloro-L-alanine methyl ester hydrochloride.
  • MDPI. (2021). The Biological Properties and Potential Interacting Proteins of d-Alanyl-d-alanine Ligase A from Mycobacterium tuberculosis. [Link]

  • Chem-Impex. D-Alanine methyl ester hydrochloride. [Link]

  • Frontiers. (2018). Emerging Role of D-Amino Acid Metabolism in the Innate Defense. [Link]

  • Organic Syntheses. (2011). PREPARATION OF METHYL (S)-2-((TERT-BUTOXYCARBONYL)AMINO)-3-((S)-2-OXO-3-PHENYLPIPERAZIN-1-YL)PROPANOATE. [Link]

  • PubChem. D-Alanine-D-alanyl-methyl ester hydrochloride. [Link]

  • MDPI. (2022). Epimerisation in Peptide Synthesis. [Link]

  • ACS Combinatorial Science. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. [Link]

  • Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - DL-Alanine methyl ester hydrochloride. [Link]

  • PubMed Central. (2013). The Design and Synthesis of Alanine-Rich α-Helical Peptides Constrained by an S,S-Tetrazine Photochemical Trigger: A Fragment Union Approach. [Link]

  • PubChem. Methyl D-alaninate hydrochloride. [Link]

Sources

An In-depth Technical Guide on the Chirality and Stereochemistry of Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical sciences and organic synthesis, the precise control of molecular architecture is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, stands as a central pillar in drug design and development. The differential pharmacological and toxicological profiles of enantiomers—mirror-image stereoisomers—necessitate a profound understanding and meticulous control of stereochemistry. This guide provides a comprehensive technical exploration of Methyl D-alaninate, a chiral building block of significant interest.[1] We will delve into its stereochemical nature, methods for its stereoselective synthesis and analysis, and its applications, particularly within the realm of drug development. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.

Methyl D-alaninate, the methyl ester of the D-is M-alanine, is a chiral molecule possessing a single stereocenter at the α-carbon. Its structure and its mirror image, Methyl L-alaninate, are depicted below. The "D" configuration denotes that the amino group is on the right side when the carboxyl group is at the top in a Fischer projection. According to the Cahn-Ingold-Prelog (CIP) priority rules, Methyl D-alaninate is assigned the (R) configuration.

Caption: Stereoisomers of Methyl Alaninate.

Physicochemical and Spectroscopic Properties

Methyl D-alaninate is typically handled as its hydrochloride salt, which enhances its stability and ease of handling.[1] The hydrochloride salt is a white to off-white powder.[1]

PropertyValueSource
Molecular Formula C₄H₉NO₂ (free base), C₄H₁₀ClNO₂ (HCl salt)[2][3]
Molecular Weight 103.12 g/mol (free base), 139.58 g/mol (HCl salt)[2][3]
CAS Number 21705-13-5 (free base), 14316-06-4 (HCl salt)[2][3]
Melting Point 98 - 117 °C (HCl salt)[1]
Optical Rotation [α]D²⁰ -8 ± 2º (c=2, MeOH) (HCl salt)[1]
Appearance White to off-white powder (HCl salt)[1]

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of Methyl D-alaninate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for confirming the molecular structure. In ¹H NMR, characteristic signals for the methyl ester protons, the α-proton, and the methyl group protons of the alanine backbone are observed.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy reveals the presence of key functional groups, such as the N-H stretches of the amine, C=O stretch of the ester, and C-H stretches.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass-to-charge ratio.[5]

Stereoselective Synthesis and Chiral Resolution

The procurement of enantiomerically pure Methyl D-alaninate is a critical first step for its application in stereospecific synthesis. Several strategies can be employed, broadly categorized into stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

"Chiral pool" synthesis is a powerful strategy that utilizes readily available, naturally occurring chiral molecules as starting materials to produce enantiopure target compounds.[5] For Methyl D-alaninate, D-alanine is the logical and common chiral precursor.

A straightforward and widely used method for the synthesis of Methyl D-alaninate hydrochloride is the Fischer esterification of D-alanine.

Experimental Protocol: Fischer Esterification of D-Alanine

Objective: To synthesize Methyl D-alaninate hydrochloride from D-alanine with retention of stereochemical integrity.

Materials:

  • D-alanine

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or anhydrous HCl gas

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-alanine in anhydrous methanol. The choice of anhydrous conditions is critical to drive the equilibrium towards the ester product and prevent hydrolysis.

  • Acid Catalyst Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride dropwise to the stirred suspension. This in situ generation of anhydrous HCl is a common and effective method. The reaction is exothermic and the slow addition helps to control the temperature.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The residue is the crude Methyl D-alaninate hydrochloride.

  • Purification: The crude product can be purified by recrystallization. A common solvent system is methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and then add diethyl ether until the solution becomes turbid. Cool the mixture to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain pure Methyl D-alaninate hydrochloride.

Causality and Self-Validation:

  • The use of anhydrous methanol and the in situ generation of HCl from thionyl chloride ensures that the esterification proceeds efficiently.

  • Monitoring the reaction by TLC allows for the determination of the reaction endpoint, preventing the formation of byproducts from prolonged reaction times.

  • Recrystallization is a self-validating purification technique; the formation of well-defined crystals is indicative of high purity. The melting point of the purified product should be sharp and consistent with the literature value.

Caption: General workflow for the synthesis of Methyl D-alaninate HCl.

Chiral Resolution

While stereoselective synthesis is often preferred, chiral resolution of a racemic mixture of methyl alaninate is another viable approach. This can be achieved through several methods, including:

  • Diastereomeric Salt Formation: Reacting the racemic methyl alaninate with a chiral resolving agent (e.g., a chiral carboxylic acid) to form diastereomeric salts. These diastereomers have different physical properties (such as solubility) and can be separated by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.

  • Enzymatic Resolution: Utilizing enzymes that selectively act on one enantiomer. For example, a lipase could be used to selectively hydrolyze the L-enantiomer of methyl alaninate back to L-alanine, leaving the D-enantiomer of the ester unreacted.

  • Chiral Chromatography: Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers on a larger scale.

Analysis of Enantiomeric Purity

Ensuring the enantiomeric purity of Methyl D-alaninate is critical for its intended applications. The enantiomeric excess (ee) is a measure of the purity of a chiral substance. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC Analysis of Methyl D-alaninate

Objective: To determine the enantiomeric excess (ee) of a sample of Methyl D-alaninate.

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile phase (e.g., a mixture of hexane and isopropanol, with a small amount of an amine modifier like diethylamine).

  • Methyl D-alaninate sample.

  • Racemic methyl alaninate standard.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Methyl D-alaninate sample in the mobile phase.

  • Standard Preparation: Prepare a solution of the racemic methyl alaninate standard in the mobile phase.

  • Method Development (if necessary): Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers using the racemic standard.

  • Analysis: Inject the racemic standard onto the HPLC system to determine the retention times of the D- and L-enantiomers. Then, inject the sample to be analyzed under the same conditions.

  • Data Analysis: Integrate the peak areas of the two enantiomers in the chromatogram. Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100

Causality and Self-Validation:

  • The use of a chiral stationary phase is the key to the separation, as it provides a chiral environment for the differential interaction with the enantiomers.

  • The racemic standard is essential for identifying the peaks corresponding to the D- and L-enantiomers and for confirming that the analytical method is capable of separating them.

  • A high enantiomeric excess, typically >99%, is required for applications in drug development.[5]

Chiral_HPLC_Separation cluster_injection Injection cluster_column Chiral Column cluster_detection Detection Sample Racemic Mixture (D- and L-enantiomers) Column Chiral Stationary Phase Differential Interaction Sample->Column:f0 Detector UV Detector Column:f1->Detector Separated Enantiomers Chromatogram Chromatogram Detector->Chromatogram Signal

Caption: Principle of chiral HPLC separation.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates the light by an equal magnitude but in opposite directions. The specific rotation is a characteristic physical property of a chiral molecule. While polarimetry can confirm the presence of a single enantiomer, it is generally not as accurate as chiral HPLC for determining high enantiomeric excesses.[5]

Applications in Drug Development

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, metabolism, and toxicity. The use of single-enantiomer drugs has become increasingly prevalent to improve therapeutic outcomes and reduce side effects. Methyl D-alaninate, as a chiral building block, plays a crucial role in the synthesis of enantiomerically pure pharmaceuticals.[1]

  • Peptide Synthesis: D-amino acids are sometimes incorporated into peptide-based drugs to increase their stability against enzymatic degradation. Methyl D-alaninate serves as a protected form of D-alanine for use in peptide synthesis.[1]

  • Synthesis of Chiral Ligands: Enantiopure ligands are essential for asymmetric catalysis, a powerful tool in the synthesis of chiral drugs. Methyl D-alaninate can be a precursor for the synthesis of such ligands.

  • Modification of Drug Structures: The introduction of a methyl group can modulate the physicochemical and pharmacokinetic properties of a drug molecule.[6] Methyl D-alaninate provides a convenient way to introduce a chiral methyl-containing fragment.

The demand for enantiopure compounds like Methyl D-alaninate is driven by the need to develop safer and more effective drugs.[5] The ability to synthesize and analyze this chiral building block with high stereochemical fidelity is, therefore, a critical capability in modern drug discovery and development.

Conclusion

This technical guide has provided an in-depth overview of the chirality and stereochemistry of Methyl D-alaninate. We have explored its fundamental properties, methods for its stereoselective synthesis and chiral resolution, and the analytical techniques required to verify its enantiomeric purity. The importance of this chiral building block in the context of drug development has been highlighted, emphasizing the critical role of stereochemistry in modern pharmaceutical science. The protocols and explanations provided herein are intended to serve as a valuable resource for researchers and scientists working in this field, enabling them to confidently and competently handle and utilize Methyl D-alaninate in their synthetic endeavors.

References

  • Gl ίδια, A., et al. (2023). Swim in the Chiral Pool: MDMA and MDA Enantiomers from Alanine-Derived Precursors. ACS Omega. Retrieved from [Link]

  • Kubik, S., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • PubMed. (n.d.). [Application of methyl in drug design]. Retrieved from [Link]

  • Jafari, M., et al. (2016). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Organic Chemistry Research.
  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (Note 1) - equipped with a 3-cm oval PTFE-coated magnetic stir bar is charged with a 31 wt% solution of methylamine in. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). methyl D-alaninate | C4H9NO2 | CID 89020. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Worldofchemicals. (n.d.). d-alanine methyl ester suppliers USA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of Enantiomerically Pure Methyl D-alaninate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of enantiomerically pure Methyl D-alaninate, a critical building block in modern drug discovery and chemical synthesis. We will delve into its commercial availability, synthesis and purification strategies, analytical methods for quality control, and its diverse applications. This document is intended to be a practical resource for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

The Significance of Chiral Purity: The Case for Methyl D-alaninate

In the realm of drug development, the stereochemistry of a molecule is paramount. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials is therefore not just a matter of preference but a critical determinant of a drug candidate's safety and efficacy.

Methyl D-alaninate, the methyl ester of the D-enantiomer of alanine, is a valuable chiral building block. Its incorporation into peptide-based therapeutics or other complex molecules can significantly influence their biological activity. D-amino acids, like D-alanine, are known to enhance the stability of peptides against enzymatic degradation, a crucial attribute for improving the pharmacokinetic properties of drug candidates.[1][2] The methyl ester form offers advantages in synthetic chemistry, primarily due to the temporary protection of the carboxylic acid group, which allows for selective reactions at the amino group.

Commercial Availability of High-Purity Methyl D-alaninate

Enantiomerically pure Methyl D-alaninate is commercially available, predominantly as its hydrochloride salt (CAS Number: 14316-06-4), which enhances its stability and handling properties.[3][4][5][6] Several reputable chemical suppliers offer this compound in various grades and quantities, catering to both research and development needs.

When sourcing Methyl D-alaninate, it is crucial to scrutinize the supplier's certificate of analysis (CoA). Key parameters to consider include:

  • Enantiomeric Purity (or Enantiomeric Excess, ee): This is the most critical specification. It is typically determined by chiral chromatography (HPLC or SFC) or polarimetry. High-purity grades should exhibit an ee of ≥98%.

  • Chemical Purity: Usually assessed by techniques like NMR or GC-MS, this indicates the presence of any non-enantiomeric impurities.

  • Form: The hydrochloride salt is the most common and stable form.

  • Analytical Data: Reputable suppliers will provide detailed analytical data, including NMR spectra, IR spectra, and optical rotation values.[7][8][9]

Below is a summary of representative commercial suppliers and their typical product specifications:

SupplierProduct NameCAS NumberTypical PurityForm
Sigma-Aldrich D-Alanine methyl ester hydrochloride14316-06-4≥98%Solid
Thermo Scientific Chemicals D-Alanine methyl ester hydrochloride, 98%14316-06-498%Solid
Advent Chembio D-Alanine Methyl Ester Hydrochloride 98%14316-06-498%Solid
Veeprho D-Alanine Methyl Ester HCl14316-06-4Not specified, sold as a reference standardSolid

Synthesis and Chiral Resolution Strategies

While commercially available, understanding the synthesis and purification of enantiomerically pure Methyl D-alaninate provides valuable insights for custom synthesis or in-house preparation. The primary challenge lies in achieving high enantiomeric purity. There are three main strategies to obtain enantiomerically pure compounds: asymmetric synthesis, chiral resolution of a racemic mixture, and the use of a chiral pool.[10]

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For amino acid derivatives, this often involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. While powerful, developing a robust asymmetric synthesis can be a complex and resource-intensive process.

Chiral Resolution of Racemic Methyl Alaninate

A more common and often more practical approach is the resolution of a racemic mixture of methyl alaninate. This involves separating the D- and L-enantiomers.

Kinetic Resolution: This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[10] For instance, an enzyme that selectively hydrolyzes the L-enantiomer of methyl alaninate would leave the D-enantiomer unreacted and thus enriched. The separation of the unreacted ester from the resulting amino acid is then straightforward.

Experimental Protocol: Enzymatic Kinetic Resolution of Racemic Methyl Alaninate

Objective: To enrich Methyl D-alaninate from a racemic mixture via enzymatic hydrolysis of the L-enantiomer.

Materials:

  • Racemic Methyl alaninate hydrochloride

  • Immobilized Lipase (e.g., from Candida antarctica)

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve racemic Methyl alaninate hydrochloride in phosphate buffer (pH 7.5).

  • Enzymatic Reaction: Add immobilized lipase to the solution and stir the mixture at room temperature. Monitor the reaction progress by chiral HPLC. The goal is to reach approximately 50% conversion, at which point the L-ester will be consumed.

  • Work-up: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Extraction: Extract the aqueous solution with ethyl acetate. The desired Methyl D-alaninate will move into the organic phase, while the L-alanine (from hydrolysis) will remain in the aqueous phase.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by silica gel column chromatography to obtain pure Methyl D-alaninate.

  • Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.

Chiral Pool Synthesis

This approach utilizes a readily available, enantiomerically pure natural product as the starting material. For Methyl D-alaninate, one could envision starting from D-alanine, which is a component of some bacterial cell walls.[1][2] The synthesis would involve the esterification of D-alanine.

Diagram: Synthetic and Resolution Workflow

G cluster_synthesis Synthesis of Racemic Methyl Alaninate cluster_resolution Chiral Resolution cluster_products Enantiomerically Pure Products racemic_alanine Racemic Alanine esterification Esterification (e.g., SOCl2, MeOH) racemic_alanine->esterification racemic_ester Racemic Methyl Alaninate esterification->racemic_ester kinetic_resolution Enzymatic Kinetic Resolution racemic_ester->kinetic_resolution chiral_hplc Preparative Chiral HPLC racemic_ester->chiral_hplc d_ester Methyl D-alaninate kinetic_resolution->d_ester l_acid L-Alanine kinetic_resolution->l_acid chiral_hplc->d_ester l_ester Methyl L-alaninate chiral_hplc->l_ester

Caption: Workflow for Synthesis and Chiral Resolution.

Analytical Techniques for Enantiomeric Purity Determination

Ensuring the enantiomeric purity of Methyl D-alaninate is a critical quality control step. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess.[11][12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[11] The choice of CSP is crucial for achieving good resolution. For amino acid derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.[13]

Experimental Protocol: Chiral HPLC Analysis of Methyl D-alaninate

Objective: To determine the enantiomeric excess of a Methyl D-alaninate sample.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column (e.g., Chiralcel OD-H or similar).

Mobile Phase:

  • A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. The exact ratio may need to be optimized.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the Methyl D-alaninate sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the HPLC system.

  • Chromatography: Run the separation under isocratic conditions at a constant flow rate.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, the use of a chiral solvating agent or a chiral derivatizing agent can induce chemical shift differences between the enantiomers, allowing for their quantification.[14]

Polarimetry

This classical technique measures the rotation of plane-polarized light by a chiral compound. Each enantiomer rotates light to an equal but opposite degree. The specific rotation is a characteristic property of a pure enantiomer. While useful for confirming the identity of the major enantiomer, it is generally less accurate for determining high enantiomeric excesses compared to chiral chromatography.

Diagram: Analytical Workflow for Purity Assessment

G cluster_analysis Analytical Techniques cluster_results Purity Determination sample Methyl D-alaninate Sample hplc Chiral HPLC sample->hplc nmr NMR with Chiral Shift Reagent sample->nmr polarimetry Polarimetry sample->polarimetry ee Enantiomeric Excess (ee) hplc->ee nmr->ee identity Confirmation of Enantiomer polarimetry->identity

Caption: Analytical Workflow for Purity Assessment.

Applications in Research and Drug Development

The utility of enantiomerically pure Methyl D-alaninate spans various areas of chemical and pharmaceutical research.

Peptide Synthesis

As mentioned earlier, the incorporation of D-amino acids into peptides can significantly enhance their resistance to proteolysis, thereby increasing their in vivo half-life. Methyl D-alaninate serves as a readily available building block for the synthesis of these modified peptides.

Chiral Ligands and Catalysts

The amino and ester functionalities of Methyl D-alaninate make it a versatile precursor for the synthesis of chiral ligands used in asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that can induce high levels of stereoselectivity in a wide range of chemical transformations.

Drug Discovery and Development

Methyl D-alaninate can be a key starting material or intermediate in the synthesis of complex chiral molecules with therapeutic potential.[15][16] Its defined stereochemistry is crucial for ensuring the desired biological activity and minimizing off-target effects of the final drug substance. The introduction of a methyl group can also modulate the physicochemical and pharmacokinetic properties of a molecule.[16]

Conclusion

Enantiomerically pure Methyl D-alaninate is a commercially accessible and highly valuable chiral building block for researchers and professionals in the pharmaceutical and chemical industries. A thorough understanding of its commercial landscape, synthesis and resolution strategies, and the analytical methods for ensuring its purity is essential for its effective utilization. As the demand for stereochemically pure drugs continues to grow, the importance of key chiral intermediates like Methyl D-alaninate will undoubtedly increase.

References

  • PubChem. Methyl D-alaninate hydrochloride | C4H10ClNO2 | CID 11182647. National Center for Biotechnology Information. [Link]

  • Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4. [Link]

  • Advent Chembio. D-Alanine Methyl Ester Hydrochloride 98%. [Link]

  • Organic Syntheses. (2S,5S)-BENZYL 2-tert-BUTYL-3,5-DIMETHYL-4-OXOIMIDAZOLIDINE-1-CARBOXYLATE. [Link]

  • Blossom Chemical. Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. [Link]

  • Takano, Y., et al. D- and L-alanine: Nitrogen isotopic hetero- and homogeneity in microbial and chemical processes. Earth, Life, and Isotopes, 2010.
  • ResearchGate. Enantiomers of alanine methyl ester hydrochloride, thalidomide,... [Link]

  • ScienceMadness Discussion Board. N-Methyl-d,l Alanine. [Link]

  • Blossom Chemical. Exploring N-Methyl-D-Alanine: Properties and Applications. [Link]

  • Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Le, H. T., et al. A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Journal of the American Society for Mass Spectrometry, 2000.
  • Books.
  • MDPI. Racemate Resolution of Alanine and Leucine on Homochiral Quartz, and Its Alteration by Strong Radiation Damage. [Link]

  • National Center for Biotechnology Information. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

  • PubMed. [Application of methyl in drug design]. [Link]

  • ACS Publications. Role of Molecular Dynamics and Related Methods in Drug Discovery. [Link]

  • ResearchGate. Chromatograms of the enantiomer resolution of racemic alanine (top),... [Link]

  • National Center for Biotechnology Information. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. [Link]

  • PubMed. D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. [Link]

  • National Center for Biotechnology Information. Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl D-alaninate, particularly in its hydrochloride salt form, is a pivotal chiral building block in modern pharmaceutical synthesis and peptide chemistry.[1][2] Its incorporation into drug candidates can significantly influence their metabolic stability and therapeutic efficacy.[2] This guide provides an in-depth technical overview of the principal methodologies for synthesizing Methyl D-alaninate. We will explore the venerable Fischer-Speier esterification, delve into alternative chemical routes, and touch upon emerging enzymatic strategies. Each section is designed to provide not only a step-by-step protocol but also the underlying chemical principles and field-proven insights to empower researchers in making informed decisions for their specific applications.

Introduction: The Strategic Importance of Methyl D-alaninate

D-alanine and its derivatives are critical components in the bacterial cell wall, specifically in the biosynthesis of peptidoglycan.[3][4] This biological role has made D-amino acids and their esters, like Methyl D-alaninate, valuable targets for the development of novel antimicrobial agents and other therapeutics. As a chiral intermediate, the enantiomeric purity of Methyl D-alaninate is paramount, dictating the stereochemistry and, consequently, the biological activity of the final active pharmaceutical ingredient (API).

The primary challenge in its synthesis lies in retaining the stereochemical integrity of the D-enantiomer while achieving high yields and purity. This guide will focus on the most reliable and widely adopted methods to achieve this, presenting them as self-validating systems with clear benchmarks for success.

Core Synthetic Strategy: Fischer-Speier Esterification of D-alanine

The most direct and industrially prevalent method for synthesizing Methyl D-alaninate is the acid-catalyzed esterification of D-alanine with methanol. This classic equilibrium reaction, known as the Fischer-Speier esterification, is favored for its operational simplicity and cost-effectiveness.[5][6]

Mechanistic Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The acid catalyst (commonly H₂SO₄, HCl, or p-TsOH) plays a crucial dual role:

  • Activation: It protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][8]

  • Facilitating Leaving Group Departure: After the nucleophilic attack by methanol, subsequent proton transfers convert the hydroxyl group into a good leaving group (H₂O), driving the reaction forward.[6][8]

Since the reaction is an equilibrium, specific strategies must be employed to shift the equilibrium towards the product side to maximize yield, in accordance with Le Châtelier's Principle.[7] This is typically achieved by using a large excess of the alcohol (methanol) or by removing the water formed during the reaction.[7][9]

Workflow: Acid-Catalyzed Esterification of D-Alanine

Fischer_Esterification D_Ala D-Alanine (Starting Material) Reaction Reaction Vessel (Reflux) D_Ala->Reaction MeOH Methanol (Solvent/Reagent) + Acid Catalyst (e.g., SOCl₂ or HCl) MeOH->Reaction Workup Quenching & Neutralization (e.g., with NaHCO₃) Reaction->Workup Cool to RT Extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) Workup->Extraction Drying Drying Organic Layer (e.g., Na₂SO₄ or MgSO₄) Extraction->Drying Purification Purification (Distillation or Crystallization) Drying->Purification Remove Solvent Product Methyl D-alaninate HCl (Final Product) Purification->Product QC Quality Control (NMR, HPLC, M.P.) Product->QC

Caption: General workflow for the synthesis of Methyl D-alaninate Hydrochloride.

Field-Proven Protocol: Synthesis via Thionyl Chloride in Methanol

A highly effective variant of the Fischer esterification utilizes thionyl chloride (SOCl₂) as the acid catalyst source. Thionyl chloride reacts in situ with methanol to generate anhydrous HCl gas and methyl sulfite, providing a potent catalytic system while simultaneously acting as a dehydrating agent.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend D-alanine (1.0 eq) in anhydrous methanol (approx. 5-10 mL per gram of alanine).

  • Catalyst Addition (Causality Insight): Cool the suspension to 0 °C in an ice bath. This cooling is critical to control the highly exothermic reaction between thionyl chloride and methanol. Add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 30-60 minutes. The slow addition prevents a dangerous temperature spike and potential side reactions.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to a gentle reflux (approx. 65 °C).[5] Maintain reflux for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess methanol under reduced pressure using a rotary evaporator. The resulting white solid or viscous oil is the crude Methyl D-alaninate hydrochloride.

  • Purification (Self-Validation): The crude product can be purified by recrystallization. A common method is to dissolve the crude solid in a minimal amount of hot methanol and then precipitate the pure product by adding a larger volume of cold diethyl ether or methyl tert-butyl ether (MTBE).

  • Characterization: The final product, a white crystalline powder, should be dried under vacuum.[1] Its identity and purity are confirmed by:

    • Melting Point: Should be sharp and consistent with literature values (approx. 108-110 °C).[1][10]

    • ¹H NMR: To confirm the structure and absence of impurities.

    • Chiral HPLC: To verify the enantiomeric excess (% ee) is >98%.

Alternative Synthetic Routes

While Fischer esterification is the workhorse, other methods exist for specific applications or when starting materials other than D-alanine are more accessible.

From D-Serine

A multi-step synthesis can be performed starting from D-serine methyl ester. This route involves converting the hydroxyl group of serine into a better leaving group, followed by reduction. For instance, a chlorination reaction using thionyl chloride or phosphorus pentachloride can yield 3-chloro-D-alanine methyl ester, which can then be further processed.[11] This method is more complex and typically reserved for specific synthetic strategies where D-serine is a more readily available or cost-effective starting material.

Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[12] Enzymes like D-amino acid transaminases or alanine racemases can be employed in sophisticated chemoenzymatic or fully biological processes to produce D-alanine from prochiral precursors or from L-alanine.[3][4] The D-alanine can then be esterified. While highly specific, these methods often require significant process development and optimization for large-scale production.[13][14]

Comparative Analysis of Synthesis Methods

The choice of synthetic route depends on scale, cost, required purity, and available equipment.

Method Starting Material Key Reagents Advantages Disadvantages
Fischer Esterification D-AlanineMethanol, Acid Catalyst (SOCl₂, HCl)Cost-effective, scalable, straightforward, high yield.Equilibrium reaction requires driving conditions; corrosive reagents.
From D-Serine D-Serine Methyl EsterThionyl Chloride, Reducing AgentsUtilizes an alternative starting material.Multi-step, potentially lower overall yield, more complex.[11]
Enzymatic Methods L-Alanine or Prochiral PrecursorsSpecific Enzymes (e.g., Racemase)High enantioselectivity, mild conditions, environmentally friendly.Higher initial cost, requires specialized expertise and process development.[14]

Conclusion and Best Practices

For the majority of laboratory and industrial applications, the Fischer-Speier esterification of D-alanine using thionyl chloride in methanol remains the most reliable, robust, and cost-effective method for synthesizing high-purity Methyl D-alaninate hydrochloride.

Key recommendations for success include:

  • Use of Anhydrous Reagents: Moisture will inhibit the reaction and lead to lower yields.

  • Controlled Temperature: Careful management of the initial exothermic reaction is paramount for safety and purity.

  • Thorough Purification: Recrystallization is a critical step to remove any unreacted starting material and inorganic byproducts, ensuring the final product meets the stringent purity requirements for drug development.

  • Comprehensive Analysis: Always validate the final product's identity, purity, and enantiomeric integrity using appropriate analytical techniques.

This guide provides the foundational knowledge and practical protocols to confidently approach the synthesis of this vital chemical intermediate.

References

  • Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers.
  • Fischer Esterification. University of Colorado Boulder, Department of Chemistry.
  • Fischer Esterific
  • N-Methyl-d,l Alanine. Sciencemadness Discussion Board.
  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PubMed.
  • Fischer Esterific
  • What is Methyl D-Alanine Hydrochloride and its uses? Guidechem.
  • THE PREPARATION OF (2R,5S)-2-t-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Organic Syntheses.
  • Preparation of D- or L-alanine or high enantiomeric purity.
  • Advances in Enzym
  • D-alanine esterification of teichoic acids contributes to Lactobacillus plantarum mediated Drosophila growth promotion upon chronic undernutrition. PubMed Central.
  • Synthesis of N-Methyl-L-alanine: A Technical Guide. Benchchem.
  • D -Alanine methyl ester 98 14316-06-4. Sigma-Aldrich.
  • D-Alanine Methyl Ester Hydrochloride. Chongqing Chemdad Co., Ltd.
  • The Enzymatic Synthesis of d-Alanyl-d-alanine.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. PMC - NIH.
  • Catalytic Stereoinversion of L-Alanine to Deuter
  • Methyl D-alanin
  • Alanine to 2-Bromopropanoic Acid and Ethyl 2-Bromopropano
  • Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. PubMed.
  • Application And Preparation Method Of D-alanine. China Sinoway.
  • D-Alanine methyl ester hydrochloride. Chem-Impex.

Sources

An In-Depth Technical Guide to N-Methylated Alanine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-methylation of the peptide backbone is a pivotal and widely adopted strategy in medicinal chemistry to overcome the inherent pharmacokinetic limitations of peptide-based therapeutics. This modification, particularly the incorporation of N-methyl-L-alanine (N-Me-Ala), offers a powerful tool to enhance metabolic stability, modulate conformation, and improve membrane permeability. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic application of N-methylated alanine derivatives. We will delve into the core principles of N-methylation, detail robust synthetic methodologies, analyze the profound impact on drug properties, and present relevant case studies. The content herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower informed decision-making in drug design and development.

Section 1: The Strategic Imperative of N-Methylation in Drug Design

Peptide-based drugs often exhibit high target specificity and potency, but their therapeutic potential is frequently hampered by poor metabolic stability and low oral bioavailability.[1][2] The amide backbone is susceptible to cleavage by proteases, and the high density of hydrogen bond donors impedes passive diffusion across cellular membranes.[3]

N-methylation, the substitution of an amide proton with a methyl group, is a bio-inspired modification frequently observed in potent, naturally occurring cyclic peptides like Cyclosporine A.[1][4] This seemingly minor structural alteration instigates a cascade of significant physicochemical changes:

  • Enhanced Proteolytic Stability: The N-methyl group provides steric hindrance, shielding the adjacent carbonyl group from the active sites of proteolytic enzymes, thereby increasing the peptide's in vivo half-life.[3][5]

  • Improved Membrane Permeability: By replacing a hydrogen bond donor (the amide N-H) with a non-polar methyl group, N-methylation reduces the desolvation penalty for a peptide to enter the lipid bilayer of a cell membrane. This modification can also promote the adoption of conformations that favor intramolecular hydrogen bonding, effectively "masking" other polar groups and enhancing lipophilicity.[6][7][8]

  • Conformational Control: The introduction of an N-methyl group restricts the rotation around the Cα-N bond and can favor a cis amide bond conformation, which is otherwise energetically unfavorable.[1][9] This conformational constraint can be leveraged to lock a peptide into its bioactive conformation, potentially increasing receptor affinity and selectivity.[2]

The strategic placement of N-methylated residues, such as N-Me-Ala, is therefore a critical tool for transforming a potent but pharmacokinetically flawed peptide lead into a viable drug candidate.[2][10]

Caption: Impact of N-Methylation on Peptide Properties.

Section 2: N-Methyl-L-Alanine: A Versatile Building Block

While N-methylation can be applied to any amino acid residue, N-methyl-L-alanine is particularly noteworthy. Alanine's small, non-polar methyl side chain makes it a conformationally versatile and common residue. Its N-methylation provides the benefits of backbone modification with minimal steric interference from the side chain, making it an excellent tool for systematically probing the effects of N-methylation in a peptide sequence (an "N-methyl scan").[1]

Table 1: Physicochemical Property Comparison: L-Alanine vs. N-Methyl-L-Alanine

PropertyL-AlanineN-Methyl-L-AlanineRationale for Change
Molecular Weight 89.09 g/mol 103.12 g/mol Addition of a methyl group (-CH₃).
LogP (calculated) ~ -2.8~ -2.4Increased lipophilicity due to the added methyl group and removal of a hydrogen bond donor.
Hydrogen Bond Donors 2 (Amine & Carboxyl)1 (Carboxyl)The primary amine is converted to a secondary amine, which then forms a tertiary amide bond in a peptide, removing the amide N-H donor.
Proteolytic Susceptibility HighSignificantly ReducedSteric hindrance at the amide bond protects against enzymatic cleavage.[3]

Section 3: Synthetic Strategies for N-Methyl-L-Alanine

The synthesis of optically pure N-methyl-L-alanine suitable for peptide synthesis is a critical first step. Several robust methods exist, each with distinct advantages. The choice of method often depends on the scale, available starting materials, and the need for specific protecting groups.

Method 1: Reductive Amination

Reductive amination is a widely used, direct approach for synthesizing N-alkylated amines from a carbonyl compound.[11][12] For N-Me-Ala, the synthesis typically starts from L-alanine, which is first converted to its corresponding α-keto acid (pyruvic acid) or an aldehyde equivalent, followed by reaction with methylamine and a reducing agent. A more common and direct laboratory approach involves the reductive methylation of a protected L-alanine.

Experimental Protocol: Reductive Methylation of L-Alanine using Formaldehyde

This protocol describes a classic method for the N,N-dimethylation of amino acids, which can be adapted for mono-methylation by controlling stoichiometry, although separation can be challenging.[13] A more controlled approach involves protecting the amino acid first.

  • Amine Protection (Optional but Recommended): Dissolve L-alanine (1.0 eq) in a suitable solvent (e.g., a mixture of dioxane and water). Cool to 0°C. Add a base such as sodium bicarbonate (2.5 eq). Slowly add a protecting group reagent like benzyl chloroformate (Cbz-Cl) or Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and allow the reaction to warm to room temperature and stir overnight. This step is crucial for preventing over-alkylation and protecting the amine during subsequent reactions.

  • Reductive Amination: To a solution of the amine (primary or secondary) in a solvent like methanol or 1,2-dichloroethane, add formaldehyde (1.1-1.5 eq) as an aqueous solution.

  • Reduction: After stirring for 1-2 hours, add a reducing agent such as sodium borohydride (NaBH₄) or the milder sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.[11][14] The latter is often preferred as it is less sensitive to acidic conditions and can be used in a one-pot procedure.

  • Work-up and Deprotection: After the reaction is complete, quench with water and extract the product. If a protecting group was used, it must be removed. For example, a Cbz group is typically removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[13]

Causality: The reaction proceeds via the formation of an intermediate imine (or iminium ion) from the amine and formaldehyde.[12] The hydride reducing agent then selectively reduces the C=N double bond to yield the methylated amine. Using a milder reductant like NaBH(OAc)₃ is advantageous as it will not readily reduce the starting aldehyde, minimizing side reactions.[14]

Method 2: The Fukuyama-Mitsunobu Reaction

For site-selective N-methylation, particularly within a peptide sequence on solid-phase, the Fukuyama-Mitsunobu reaction is a powerful and elegant method.[6][15] It involves activating the amide nitrogen with an o-nitrobenzenesulfonyl (o-NBS) group, followed by alkylation under Mitsunobu conditions.[16][17]

Experimental Protocol: On-Resin N-Methylation via Fukuyama-Mitsunobu

This protocol is adapted for solid-phase peptide synthesis (SPPS).

  • Sulfonylation: Swell the peptide-resin (with the N-terminal amine free) in N-methylpyrrolidone (NMP). Add 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl).[6][15] Allow the reaction to proceed for 1-2 hours until the amine is fully protected.

  • Mitsunobu Alkylation: Wash the resin thoroughly. Dissolve triphenylphosphine (PPh₃, 5 eq) and methanol (10 eq) in anhydrous THF. Add this solution to the resin, followed by the slow, dropwise addition of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (5 eq) at 0°C.[17][18] Allow the reaction to proceed for 1-2 hours.

  • Desulfonylation: Wash the resin thoroughly. To remove the o-NBS group, treat the resin with a solution containing 10 equivalents of mercaptoethanol and 5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP for approximately 5-10 minutes.[1]

  • Verification: Cleave a small sample of the peptide from the resin and verify the methylation status using mass spectrometry.

Causality: The o-NBS group serves two purposes: it protects the amine and, more importantly, it acidifies the N-H proton (pKa ~10-11), making it sufficiently acidic to act as a nucleophile in the Mitsunobu reaction.[19] The Mitsunobu reaction itself proceeds with clean inversion of stereochemistry at the alcohol (in this case, methanol acts as the nucleophile source for the methyl group, though the mechanism is more complex for N-alkylation).[16][17] The final desulfonylation is a rapid thiol-mediated cleavage.

Fukuyama_Mitsunobu_Workflow Start Peptide-Resin (Free N-Terminus) Sulfonyl Sulfonylation (o-NBS-Cl, DMAP) Start->Sulfonyl Methyl N-Methylation (PPh3, DEAD, MeOH) Sulfonyl->Methyl Desulfonyl Desulfonylation (Mercaptoethanol, DBU) Methyl->Desulfonyl End N-Methylated Peptide-Resin Desulfonyl->End

Sources

An In-depth Technical Guide to the Reactivity of Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Chiral Building Block

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a fundamental prerequisite for efficacy and safety. Among the vast arsenal of chiral synthons available to the medicinal and organic chemist, amino acid derivatives stand out for their biocompatibility, stereochemical richness, and versatile reactivity. Methyl D-alaninate, particularly in its more stable hydrochloride salt form, emerges as a cornerstone building block. It presents two primary reactive centers—a primary amine and a methyl ester—at a stereodefined (R)-configured carbon.

This guide provides an in-depth exploration of the core reactivity of Methyl D-alaninate. We will move beyond simple reaction schemes to dissect the underlying principles that govern its transformations. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals, aiming to provide a practical and intellectually rigorous foundation for leveraging this versatile molecule in complex synthetic endeavors. The discussion is structured around the principal reactive sites of the molecule, offering field-tested perspectives on experimental design, mechanism, and execution.

Physicochemical Properties and Strategic Handling

Methyl D-alaninate is most commonly handled as its hydrochloride salt (CAS 14316-06-4) to enhance stability and simplify handling, as the free base (CAS 21705-13-5) is more prone to degradation and dimerization.[1][2] The hydrochloride salt is a white crystalline solid that is stable under recommended storage conditions.[3] However, its hygroscopic nature necessitates storage in a cool, dry place under an inert atmosphere to prevent hydrolysis of the ester and ensure reproducibility in reactions.[4]

PropertyValueSource(s)
Chemical Name (R)-methyl 2-aminopropanoate hydrochloride[5][6]
Synonyms D-Alanine methyl ester HCl, H-D-Ala-OMe·HCl[6]
Molecular Formula C₄H₁₀ClNO₂[6]
Molecular Weight 139.58 g/mol [1][6]
Appearance White to off-white crystalline powder[1]
Melting Point 108-110 °C[1][3]
Incompatibilities Strong oxidizing agents[3][4]

Expert Insight: The choice between using the hydrochloride salt directly or generating the free base in situ is the first critical decision in experimental design. For reactions sensitive to acid, such as certain peptide couplings or base-catalyzed processes, a non-nucleophilic base (e.g., triethylamine, N,N-diisopropylethylamine) must be added stoichiometrically to liberate the free amine. This step should be performed in the reaction vessel just prior to the introduction of the main reagent to minimize side reactions of the more reactive free base.

Core Reactivity at the N-Terminus: The Gateway to Derivatization

The nucleophilic primary amine is the most prominent site of reactivity on Methyl D-alaninate, serving as the principal handle for peptide bond formation, alkylation, and acylation.

N-Acylation and Amide Bond Formation

The formation of an amide bond at the N-terminus is arguably the most critical reaction of Methyl D-alaninate, forming the basis of its utility in peptide synthesis.[5][7] This transformation typically involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride, an anhydride, or, most commonly, a carboxylic acid activated in situ with a coupling reagent.

A foundational example is the N-acetylation to form Acetyl-D-alanine methyl ester, a useful derivative for enzymatic studies.[] More significantly, this reactivity is harnessed in peptide coupling, where an N-protected amino acid is coupled to the free amine of Methyl D-alaninate.

Protocol 1: Synthesis of a Dipeptide via Carbodiimide-Mediated Coupling

This protocol details the coupling of N-Boc-L-phenylalanine with Methyl D-alaninate hydrochloride using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to enhance efficiency and suppress racemization.

Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-L-phenylalanine (1.0 equiv.), Methyl D-alaninate hydrochloride (1.05 equiv.), and Hydroxybenzotriazole (HOBt) (1.1 equiv.).

  • Solvent Addition: Dissolve the solids in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a concentration of approximately 0.1 M.

  • Free Amine Liberation: Cool the solution to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (1.1 equiv.) dropwise to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes. Causality Note: A non-nucleophilic base is chosen to avoid competitive reaction with the activated acid.

  • Activation & Coupling: Add EDC hydrochloride (1.1 equiv.) portion-wise to the cold solution.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Mechanistic Rationale: The power of carbodiimide coupling lies in a two-step activation process. EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of a better nucleophile, the amine of Methyl D-alaninate can attack this intermediate directly. However, this intermediate is unstable and prone to rearrangement into a stable N-acylurea byproduct, reducing yield. Furthermore, it can be susceptible to racemization at the alpha-carbon of the activated amino acid. The inclusion of HOBt provides a crucial self-validating system. HOBt rapidly traps the O-acylisourea to form an HOBt-ester, which is more stable, less prone to racemization, and highly reactive towards the desired amine nucleophile, thereby ensuring a higher fidelity and yield of the target dipeptide.

PeptideCoupling BocPhe N-Boc-L-Phe-OH Acylisourea O-Acylisourea (Reactive Intermediate) BocPhe->Acylisourea + EDC EDC EDC EDC->Acylisourea MeDAla H-D-Ala-OMe Dipeptide Boc-L-Phe-D-Ala-OMe MeDAla->Dipeptide HOBt HOBt HOBtEster HOBt-Ester (Active Ester) HOBt->HOBtEster Acylisourea->HOBtEster + HOBt (Fast) Acylisourea->Dipeptide + MeDAla (Slower, Racemization Risk) Urea EDC-Urea (Byproduct) Acylisourea->Urea Rearrangement HOBtEster->Dipeptide + MeDAla (Fast, Suppressed Racemization)

Caption: EDC coupling workflow with HOBt additive.

N-Alkylation

While less common in peptide synthesis, N-alkylation of Methyl D-alaninate is a valuable tool for creating non-natural amino acid derivatives and peptidomimetics.[9] Direct alkylation with alkyl halides can be challenging due to the propensity for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine.

A more controlled and widely adopted strategy is reductive amination . This involves the reaction of the primary amine with an aldehyde or ketone to form an imine (or Schiff base) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). STAB is often preferred due to its milder nature and tolerance of slightly acidic conditions which favor imine formation.

ReductiveAmination cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Product MeDAla Methyl D-alaninate Imine Imine Intermediate MeDAla->Imine + Aldehyde, -H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine STAB STAB Alkylated N-Alkyl-Methyl D-alaninate STAB->Alkylated Imine->Alkylated + STAB (Reduction)

Caption: Reductive amination workflow for N-alkylation.

Reactivity at the C-Terminus: The Ester Handle

The methyl ester of Methyl D-alaninate provides a second site for chemical manipulation, although it is generally less reactive than the amine. Its primary roles are as a protecting group for the carboxylic acid and as a precursor for other functional groups.

Saponification (Ester Hydrolysis)

The most fundamental reaction at the C-terminus is saponification: the base-mediated hydrolysis of the methyl ester to yield the corresponding carboxylate salt. This is a critical step when Methyl D-alaninate is used to form the C-terminal residue of a peptide, and the acid must be liberated for subsequent coupling reactions.

Expert Insight: The reaction is typically performed using lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at 0 °C to room temperature. LiOH is often preferred over NaOH or KOH as it can reduce the extent of racemization at the adjacent stereocenter, a known risk under basic conditions. Careful monitoring by TLC or LC-MS is essential to ensure complete conversion without prolonged exposure to the basic medium.

Amidation

Direct conversion of the ester to an amide via aminolysis (reaction with an amine) is possible but often requires harsh conditions (high temperatures and pressures) and is generally inefficient. A more practical approach involves a two-step process: saponification to the free acid, followed by a standard peptide coupling reaction as described in section 2.1. This provides a more controlled, reliable, and generalizable route to C-terminal amides. An example from the literature involves the reaction of alanine methyl ester with a solution of methylamine to form L-alanine-N-methylamide.[10]

Summary of Key Transformations

Reaction TypeFunctional GroupKey ReagentsCausality / Key Considerations
N-Acylation AmineAcid Chloride, AnhydrideHighly efficient but can be harsh; requires base to scavenge HCl.
Peptide Coupling AmineCarboxylic Acid, EDC, HOBt, BaseIndustry-standard method; HOBt minimizes racemization and side reactions.[5][7]
N-Alkylation AmineAlkyl Halide, BaseProne to over-alkylation; difficult to control.[11]
Reductive Amination AmineAldehyde/Ketone, STABControlled, high-yield mono-alkylation. STAB is a mild and selective reagent.
Saponification Methyl EsterLiOH, THF/H₂OStandard method to deprotect the C-terminus. LiOH is preferred to minimize racemization.

Conclusion

Methyl D-alaninate is a deceptively simple molecule whose reactivity profile enables complex and diverse synthetic applications. A thorough understanding of the interplay between its N-terminal amine and C-terminal ester is paramount for its effective use. For drug development professionals and synthetic chemists, mastering the controlled manipulation of these functional groups—particularly through modern peptide coupling and reductive amination techniques—unlocks the full potential of this chiral building block. The causality-driven approach to protocol design, such as the inclusion of HOBt in couplings or the choice of STAB for alkylations, transforms a standard reaction into a robust and self-validating synthetic operation, ensuring the integrity and efficiency required in the synthesis of high-value molecules.

References

  • Biosynth. (n.d.). D-Alanine methyl ester HCl. Retrieved from Biosynth.

  • Chem-Impex. (n.d.). Boc-D-alanine methyl ester. Retrieved from Chem-Impex.

  • BOC Sciences. (n.d.). Acetyl-D-alanine methyl ester. Retrieved from BOC Sciences.

  • LookChem. (n.d.). Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. Retrieved from LookChem.

  • Guidechem. (n.d.). What is Methyl D-Alanine Hydrochloride and its uses?. Retrieved from Guidechem.

  • Veeprho. (n.d.). D-Alanine Methyl Ester HCl. Retrieved from Veeprho.

  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from Sciencemadness.

  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - D-Alanine Methyl Ester Hydrochloride. Retrieved from ChemicalBook.

  • Organic Syntheses. (n.d.). PREPARATION OF (2S,5S)-2-tert-BUTYL-3,5-DIMETHYLIMIDAZOLIDIN-4-ONE. Retrieved from Organic Syntheses.

  • Google Patents. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. Retrieved from Google Patents.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11182647, Methyl D-alaninate hydrochloride. Retrieved from PubChem.

  • Apollo Scientific. (2023). D-Alanine methyl ester hydrochloride Safety Data Sheet. Retrieved from Apollo Scientific.

  • Fisher Scientific. (2025). SAFETY DATA SHEET: D-Alanine methyl ester hydrochloride. Retrieved from Fisher Scientific.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 89020, methyl D-alaninate. Retrieved from PubChem.

  • TCI Chemicals. (n.d.). D-Alanine Methyl Ester Hydrochloride. Retrieved from TCI Chemicals.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Methyl D-alaninate in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-proteinogenic amino acids and C-terminal modifications are cornerstone techniques in modern drug discovery and peptide engineering. D-amino acids, such as D-alanine, confer remarkable resistance to enzymatic degradation, significantly enhancing peptide stability and in vivo half-life.[1][2] C-terminal esterification, particularly to a methyl ester, can modulate a peptide's solubility, membrane permeability, and receptor binding affinity by neutralizing the negative charge of the carboxylate group.[3][][5] This guide provides a comprehensive overview and detailed protocols for synthesizing peptides with a C-terminal D-alanine methyl ester moiety using solid-phase peptide synthesis (SPPS). We will explore the underlying chemical principles, critical experimental parameters, and step-by-step methodologies for researchers, scientists, and drug development professionals.

Introduction: The Rationale for C-Terminal D-Alanine Methyl Ester Peptides

In the landscape of therapeutic peptide development, overcoming the inherent limitations of natural peptides—namely poor metabolic stability and suboptimal pharmacokinetic profiles—is paramount. The incorporation of a D-amino acid at the C-terminus provides a robust defense against carboxypeptidases, enzymes that readily cleave L-amino acids from the peptide's C-terminus.[1] This modification is a proven strategy to prolong the therapeutic window of a peptide drug.

Simultaneously, modifying the C-terminal carboxyl group to a methyl ester serves several critical functions:

  • Increased Hydrophobicity: Neutralizing the C-terminal charge can enhance the peptide's ability to cross cellular membranes.[3]

  • Mimicry of Natural Products: Many bioactive natural peptides, such as peptaibols, feature C-terminal modifications, including esters and amino alcohols.[5]

  • Conformational Influence: The C-terminal group can influence the peptide's secondary structure and its interaction with biological targets.

This document focuses on the practical synthesis of peptides ending in D-alanine methyl ester, a modification that combines the benefits of stereochemical stability and charge neutralization.

Core Principles and Strategic Approach

The most direct and reliable method to generate a peptide with a C-terminal D-alanine methyl ester is not by using Methyl D-alaninate as a coupling reagent directly in a standard SPPS cycle. Instead, the strategy involves a two-stage process:

  • Solid-Phase Synthesis: The peptide is assembled on a highly acid-labile solid support, with Fmoc-D-Ala-OH serving as the first amino acid anchored to the resin. The standard Fmoc/tBu chemistry is used for chain elongation.

  • Cleavage and Concomitant Esterification: The final peptide is cleaved from the resin using a specialized cleavage cocktail containing methanol. The acidic environment catalyzes both the cleavage of the peptide-resin linkage and the esterification of the newly freed C-terminal carboxyl group.[6]

This approach ensures high yields and minimizes side reactions, making it a preferred method for producing C-terminally esterified peptides.

Visualization of the General Workflow

sp_workflow cluster_spps Solid-Phase Synthesis (SPPS) cluster_cleavage Cleavage & Work-up Resin 2-Cl-Trt Resin Anchor 1. Anchor Fmoc-D-Ala-OH Resin->Anchor Elongate 2. Elongate Peptide Chain (Fmoc/tBu Chemistry) Anchor->Elongate Cleave 3. Cleave & Esterify (TFA/MeOH Cocktail) Elongate->Cleave Precipitate 4. Precipitate (Cold Ether) Cleave->Precipitate Purify 5. Purify & Analyze (RP-HPLC, MS) Precipitate->Purify Final Final Purify->Final Final Product: Peptide-D-Ala-OMe

Caption: General workflow for synthesizing C-terminal D-alanine methyl ester peptides.

Detailed Protocols and Methodologies

This section provides step-by-step protocols for the synthesis of a model peptide with a C-terminal D-alanine methyl ester.

Protocol 1: Anchoring Fmoc-D-Ala-OH to 2-Chlorotrityl Chloride (2-Cl-Trt-Cl) Resin

Expert Rationale: The 2-Cl-Trt-Cl resin is the support of choice due to its extreme acid sensitivity. This property allows for the cleavage of the peptide under very mild acidic conditions, which are conducive to ester formation and minimize the risk of side reactions with sensitive residues in the peptide chain.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)

  • Fmoc-D-Ala-OH

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Place the 2-Cl-Trt-Cl resin (1.0 eq) in the synthesis vessel. Wash and swell the resin with DCM (10-15 mL per gram of resin) for 30 minutes.[7] Drain the solvent.

  • Amino Acid Preparation: In a separate flask, dissolve Fmoc-D-Ala-OH (1.5 eq relative to resin substitution) in DCM. Add DIPEA (3.0 eq relative to resin substitution) and mix gently.

  • Loading Reaction: Add the Fmoc-D-Ala-OH/DIPEA solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.

  • Capping Unreacted Sites: To cap any unreacted chloride sites on the resin, add MeOH (0.8 mL per gram of resin) and agitate for an additional 30 minutes.

  • Washing: Drain the reaction solution. Wash the resin thoroughly according to the following sequence:

    • DCM (3x)

    • DMF (3x)

    • DCM (3x)

  • Drying and Substitution Check: Dry a small sample of the resin and perform a gravimetric analysis or Fmoc quantification via UV-Vis spectroscopy to determine the final loading substitution. The resin is now ready for peptide chain elongation.

Protocol 2: Standard Fmoc/tBu Peptide Elongation

Expert Rationale: The Fmoc/tBu strategy is the gold standard for modern SPPS, offering orthogonal protection that allows for the sequential addition of amino acids without damaging the growing peptide chain or its side-chain protecting groups.

Reagents:

  • Fmoc-protected amino acids with acid-labile side-chain protection (e.g., Boc, tBu, Trt)

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Solution: Prepare a stock solution of your chosen coupling reagent. For example, HBTU (0.5 M) and DIPEA (1.0 M) in DMF.

  • Wash Solvents: DMF, DCM.

Procedure (for each coupling cycle):

  • Resin Swelling: Swell the Fmoc-D-Ala-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the deprotection solution (20% piperidine in DMF) and agitate for 3 minutes.

    • Drain and repeat the deprotection step with fresh solution for 7-10 minutes.[8]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene adduct.[8]

  • Amino Acid Coupling:

    • In a separate tube, pre-activate the next Fmoc-amino acid (4.0 eq) with HBTU (3.9 eq) and DIPEA (8.0 eq) in DMF for 2-3 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 45-60 minutes.

  • Coupling Completion Check (Self-Validation): Perform a qualitative Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

  • Repeat steps 1-6 for each amino acid in the sequence. After the final coupling, perform a final Fmoc deprotection (step 2) and washing (step 3).

Visualization of the SPPS Cycle

spps_cycle Start Start: Peptide(n)-Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Couple Next AA (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple Kaiser Kaiser Test Couple->Kaiser Wash2 Wash (DMF/DCM) End End: Peptide(n+1)-Resin Wash2->End End->Deprotect Next Cycle Kaiser->Couple Positive Kaiser->Wash2 Negative

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Cleavage from Resin and Methyl Ester Formation

Expert Rationale: This step is the most critical for achieving the desired C-terminal modification. A solution of trifluoroacetic acid (TFA) in methanol acts as both the cleaving agent and the esterifying medium. Scavengers are essential to prevent the reactive carbocations, generated from the cleavage of side-chain protecting groups, from causing unwanted modifications to the peptide.[9]

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail: 5% TFA in Methanol (v/v). Caution: Prepare fresh and in a fume hood.

  • Scavengers: Triisopropylsilane (TIS) (add 2.5% v/v if peptide contains Trp, Met, or Cys).

  • Cold methyl tert-butyl ether (MTBE)

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation: Place the dried peptide-resin in a suitable reaction flask.

  • Cleavage Reaction:

    • Add the chilled cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • If required, add scavengers like TIS.

    • Stir the mixture at room temperature for 2-3 hours.[8]

  • Peptide Collection:

    • Filter the resin using a fine sintered glass funnel and collect the filtrate, which contains the peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation:

    • Add the collected filtrate dropwise into a centrifuge tube containing a large volume (10x the filtrate volume) of cold MTBE.[8]

    • A white precipitate of the crude peptide should form.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the peptide.

    • Carefully decant the MTBE.

    • Wash the peptide pellet by re-suspending in fresh cold MTBE and centrifuging again. Repeat this wash step two more times to remove residual scavengers and TFA.

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Characterize the crude product using Reverse-Phase HPLC (to assess purity) and Mass Spectrometry (to confirm the correct molecular weight of the peptide methyl ester).

Quantitative Data and Troubleshooting

The success of the synthesis can be quantified at various stages. The following table provides expected outcomes and a troubleshooting guide for common issues.

Parameter / IssueExpected Outcome / Solution
Resin Loading 0.4 - 0.8 mmol/g. If loading is too low, increase the equivalents of Fmoc-D-Ala-OH and DIPEA.
Incomplete Coupling Cause: Steric hindrance, peptide aggregation. Solution: Double couple the problematic residue, switch to a more potent coupling reagent like HATU or COMU, or use a pseudo-proline dipeptide to disrupt aggregation.[10][11]
Low Cleavage Yield Cause: Incomplete cleavage reaction. Solution: Extend the cleavage time to 4 hours or increase the concentration of TFA to 10%.
Side Product Formation Cause: Insufficient scavengers. Solution: Ensure the correct scavengers are used for sensitive residues (e.g., TIS for Trp, EDT for Cys).[9]
Incomplete Esterification Cause: Presence of water in the cleavage cocktail. Solution: Use anhydrous methanol and TFA. If the free acid is still present, the crude peptide can be re-dissolved in anhydrous methanolic HCl to drive the esterification to completion.[6]

References

  • Solid-phase synthesis of C-terminal modified peptides. Academia.edu. [Link]

  • Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. SpringerLink. [Link]

  • Cleaving peptides from Merrifield resin; TFMSA cleavage. AAPPTec. [Link]

  • Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. ResearchGate. [Link]

  • C-Terminal Modified Peptide Synthesis. CD Formulation. [Link]

  • Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. Pharmaffiliates. [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

  • SYNTHESIS NOTES. AAPPTec. [Link]

  • Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. PubMed Central. [Link]

  • A Convenient, General Synthesis of 1,1-Dimethylallyl Esters as Protecting Groups for Carboxylic Acids. PubMed Central. [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PubMed Central. [Link]

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of α-Factor and α-Factor Analogs. ACS Publications. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Royal Society of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. CSBio. [Link]

  • Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. PubMed Central. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. PubMed Central. [Link]

  • Coupling Reagents. AAPPTec. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. [Link]

  • Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. [Link]

  • Side-chain protecting groups in Fmoc-based SPPS. ResearchGate. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik. [Link]

  • Conformational-restriction of peptides. eScholarship.org. [Link]

  • Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Direct Conversion of Resin-Bound Peptides to C-Terminal Esters. ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Conformational studies of alanine-rich peptide using CD and FTIR spectroscopy. Semantic Scholar. [Link]

  • Exploring the Role of D-Amino Acids and N-Methylation in Peptide Chemistry. Pharmaffiliates. [Link]

  • Epimerisation in Peptide Synthesis. MDPI. [Link]

Sources

Application Notes and Protocols: Solution-Phase Peptide Coupling with Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Solution-Phase Synthesis in Peptide Development

In the landscape of peptide synthesis, solution-phase methodologies, while traditional, offer distinct advantages in terms of scalability, purification of intermediates, and cost-effectiveness for specific applications. Unlike solid-phase peptide synthesis (SPPS), which excels in the rapid assembly of long peptide chains, solution-phase coupling provides a robust platform for the large-scale production of dipeptides, tripeptides, and other short peptide fragments that are crucial building blocks in drug discovery and development.[1][2] The ability to isolate and characterize each intermediate ensures a high degree of purity and confidence in the final product.

This application note provides a comprehensive guide to the solution-phase coupling of an N-terminally protected amino acid with Methyl D-alaninate. The inclusion of a D-amino acid ester, such as Methyl D-alaninate, is a common strategy in medicinal chemistry to enhance the metabolic stability of peptides by making them less susceptible to enzymatic degradation.[3] We will delve into the mechanistic underpinnings of the coupling reaction, provide a detailed, field-tested protocol, and discuss the critical aspects of reaction monitoring, product purification, and characterization.

The Chemistry of Peptide Bond Formation in Solution

The formation of a peptide bond, an amide linkage, between two amino acids is a condensation reaction that is not thermodynamically favorable under standard conditions.[4] Therefore, the carboxylic acid moiety of the N-protected amino acid must first be activated to facilitate nucleophilic attack by the amino group of Methyl D-alaninate.[5] This activation is typically achieved using a coupling reagent.

Key Components of the Reaction:
  • N-Protected Amino Acid: The N-terminus of the incoming amino acid must be protected to prevent self-polymerization.[6] Common protecting groups include tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).[7][8] The choice of protecting group is dictated by the overall synthetic strategy and the desired deprotection conditions. The Boc group, for instance, is stable under a variety of reaction conditions but is readily removed by treatment with a strong acid like trifluoroacetic acid (TFA).[8][9]

  • Methyl D-alaninate: This is the nucleophilic component of the reaction. The use of the methyl ester protects the C-terminus of the D-alanine, preventing it from participating in the coupling reaction.

  • Coupling Reagent: The role of the coupling reagent is to convert the carboxylic acid into a more reactive species. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are widely used for this purpose.[5][10] These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • Additive/Auxiliary Nucleophile: To mitigate the risk of racemization and suppress the formation of N-acylurea byproducts, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[10][11][12] HOBt reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and more reactive towards the amine nucleophile.[5]

The Mechanism of Carbodiimide-Mediated Coupling

The coupling process, when using a carbodiimide like DCC in the presence of HOBt, can be broken down into the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of the N-protected amino acid attacks the carbodiimide (DCC), forming the O-acylisourea intermediate.

  • Formation of the HOBt Ester: The additive, HOBt, then reacts with the O-acylisourea to generate the HOBt active ester and dicyclohexylurea (DCU).

  • Nucleophilic Attack and Peptide Bond Formation: The amino group of Methyl D-alaninate attacks the carbonyl carbon of the HOBt ester, leading to the formation of the tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, forming the desired dipeptide and regenerating HOBt.

PeptideCoupling Boc_AA Boc-AA-OH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate Boc_AA->O_Acylisourea + DCC DCC DCC (Coupling Reagent) DCU DCU (Byproduct) DCC:e->DCU:w HOBt HOBt (Additive) Me_D_Ala H-D-Ala-OMe (Methyl D-alaninate) Tetrahedral_Int Tetrahedral Intermediate Me_D_Ala->Tetrahedral_Int HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt HOBt_Ester->Tetrahedral_Int + H-D-Ala-OMe Dipeptide Boc-AA-D-Ala-OMe (Protected Dipeptide) Tetrahedral_Int->Dipeptide Regen_HOBt HOBt (Regenerated) Tetrahedral_Int->Regen_HOBt

Caption: Carbodiimide-Mediated Peptide Coupling Mechanism.

Experimental Protocol: Synthesis of Boc-L-Ala-D-Ala-OMe

This protocol details the coupling of N-Boc-L-alanine with Methyl D-alaninate hydrochloride.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Stoichiometric Ratio
N-Boc-L-alanine189.211.0 eq
Methyl D-alaninate hydrochloride139.581.0 eq
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1 eq
1-Hydroxybenzotriazole (HOBt) hydrate153.14 (hydrate)1.1 eq
N,N-Diisopropylethylamine (DIPEA)129.241.0 eq
Dichloromethane (DCM)--
Ethyl acetate (EtOAc)--
5% aq. Citric Acid--
Saturated aq. Sodium Bicarbonate--
Brine--
Anhydrous Magnesium Sulfate--
Step-by-Step Procedure
  • Reactant Preparation: In a round-bottom flask, dissolve N-Boc-L-alanine (1.0 eq) and HOBt hydrate (1.1 eq) in anhydrous dichloromethane (DCM). Stir the solution at room temperature until all solids have dissolved.

  • Amine Salt Neutralization: In a separate flask, suspend Methyl D-alaninate hydrochloride (1.0 eq) in DCM. Add N,N-Diisopropylethylamine (DIPEA) (1.0 eq) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.[13]

  • Activation: Cool the solution containing N-Boc-L-alanine and HOBt to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in DCM dropwise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[10] Allow the activation to proceed for 30 minutes at 0 °C.

  • Coupling: To the activated carboxylic acid mixture, add the neutralized Methyl D-alaninate solution from step 2. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude dipeptide by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Product Characterization:

    • Confirm the identity and purity of the synthesized Boc-L-Ala-D-Ala-OMe using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[14][15][16]

ProtocolWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prep_Boc_AA Dissolve Boc-L-Ala & HOBt in DCM Activation Activate with DCC at 0 °C Prep_Boc_AA->Activation Prep_Me_D_Ala Neutralize H-D-Ala-OMe·HCl with DIPEA in DCM Coupling Combine and stir overnight Prep_Me_D_Ala->Coupling Activation->Coupling Monitoring Monitor by TLC Coupling->Monitoring Workup Filter DCU & Aqueous Work-up Monitoring->Workup Purify Flash Column Chromatography Workup->Purify Characterize NMR & Mass Spectrometry Purify->Characterize

Sources

Application Note: High-Purity Synthesis of N-Boc-Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-Methyl D-alaninate (CAS: 91103-47-8) is a critical chiral building block in the synthesis of peptidomimetics and pharmaceutical intermediates.[1][2][3] Its value lies in the preservation of the D-configuration, which confers resistance to enzymatic degradation in biological systems.

This application note details a robust, scalable Sequential Two-Stage Protocol starting from D-Alanine. Unlike "one-pot" variations that often compromise purity for speed, this method isolates the intermediate ester hydrochloride to ensure complete removal of thionyl chloride byproducts, thereby preventing side reactions during the Boc-protection phase.[1]

Target Product Profile:

  • Chemical Name: Methyl (R)-2-((tert-butoxycarbonyl)amino)propanoate[1][2][]

  • Yield Target: >90% (over two steps)

  • Chiral Purity: >99% ee (enantiomeric excess)[1][2]

Scientific Principles & Mechanism[2][4][5][6][7]

Reaction Logic

The synthesis proceeds via two distinct chemical transformations:[5][6][7]

  • Acid-Catalyzed Esterification: Activation of the carboxylic acid using thionyl chloride (

    
    ) in methanol.[2] This generates the methyl ester hydrochloride salt while maintaining stereochemical integrity.[2]
    
  • Carbamate Protection: Neutralization of the amine salt followed by nucleophilic attack on Di-tert-butyl dicarbonate (

    
    ).[2]
    
Mechanistic Pathway & Workflow

The following diagram illustrates the reaction workflow and the critical decision points to prevent racemization.

G Start D-Alanine (Zwitterion) Reagent1 SOCl2 / MeOH (0°C to Reflux) Start->Reagent1 Activation Intermed D-Ala-OMe · HCl (Intermediate Salt) Reagent1->Intermed -SO2, -HCl Step2 Neutralization (TEA / NaHCO3) Intermed->Step2 Free Base Formation Reagent2 Boc2O (DCM or Dioxane) Step2->Reagent2 Nucleophilic Attack Risk RISK: Racemization (Avoid High pH > 9) Step2->Risk If pH uncontrolled Product N-Boc-Methyl D-alaninate Reagent2->Product Carbamylation

Figure 1: Sequential synthesis workflow highlighting the critical racemization control point.

Materials & Equipment

Reagents
ReagentGradeRoleHazards
D-Alanine >99% (Reagent)Starting MaterialIrritant
Thionyl Chloride (

)
Synthesis GradeActivating AgentCorrosive, Reacts violently w/ water
Methanol (MeOH) AnhydrousSolvent/ReactantFlammable, Toxic
Di-tert-butyl dicarbonate (

)
>98%Protecting GroupFlammable solid
Triethylamine (TEA) >99%BaseCorrosive, Flammable
Dichloromethane (DCM) HPLC GradeSolventCarcinogen suspect
Equipment
  • Two-neck round-bottom flask (250 mL) equipped with a reflux condenser and drying tube (

    
    ).[1][2]
    
  • Pressure-equalizing addition funnel.[2]

  • Rotary evaporator with a vacuum trap (essential for

    
     removal).[2]
    
  • Ice-water bath.[2][8]

Master Protocol

Phase 1: Synthesis of D-Alanine Methyl Ester Hydrochloride[1][2]

Rationale: Using


 generates anhydrous 

in situ.[2] This is superior to using

(difficult workup) or pre-gassed

(hygroscopic/variable concentration).[2]
  • Setup: Oven-dry a 250 mL two-neck flask. Add a magnetic stir bar and 50 mL of anhydrous methanol.

  • Activation (Exothermic): Cool the methanol to 0°C (ice bath). Transfer 4.0 mL (55 mmol, 1.1 eq) of Thionyl Chloride into the addition funnel. Add dropwise over 20 minutes.

    • Caution: This releases significant heat.[2] Do not let the temperature spike.

  • Addition: Add D-Alanine (4.45 g, 50 mmol) in one portion to the chilled solution.

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT) for 30 minutes. Then, heat to reflux (65°C) for 3 hours.

    • Checkpoint: The solution should become clear as the amino acid dissolves and reacts.

  • Isolation: Cool to RT. Concentrate the mixture on a rotary evaporator to dryness.

    • Critical Step: Co-evaporate with toluene (

      
       mL) to remove trace water and excess 
      
      
      
      .[2] This yields D-Alanine Methyl Ester Hydrochloride as a white/off-white solid.[1][2]
Phase 2: N-Boc Protection[1][2]

Rationale: A biphasic or DCM-based system with organic base is preferred over aqueous NaOH to minimize ester hydrolysis.[2]

  • Suspension: Suspend the crude ester hydrochloride salt (from Phase 1) in 100 mL of Dichloromethane (DCM). Cool to 0°C.[2][9]

  • Neutralization: Add Triethylamine (TEA) (15.3 mL, 110 mmol, 2.2 eq) dropwise.

    • Note: The solution will become homogenous or slightly cloudy as the free amine forms.

  • Protection: Add

    
      (12.0 g, 55 mmol, 1.1 eq) dissolved in 10 mL DCM dropwise.
    
  • Completion: Stir at 0°C for 30 minutes, then warm to RT and stir overnight (12 hours).

  • Workup (Purification):

    • Wash the organic layer with 10% Citric Acid (2 x 50 mL) to remove excess TEA and unreacted amine. (Citric acid is preferred over HCl to prevent Boc cleavage).[2]

    • Wash with Saturated

      
        (2 x 50 mL) to remove unreacted Boc byproducts.[2]
      
    • Wash with Brine (1 x 50 mL).[2]

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1][6]
      

Final Product: The resulting oil often crystallizes upon standing or scratching. Recrystallization (if necessary) can be performed using Hexane/Ethyl Acetate.[2][6][10]

Quality Control & Validation

To ensure the protocol was successful and the chiral center is intact, perform the following checks.

ParameterAcceptance CriteriaMethod/Notes
Appearance White powder or clear oilVisual inspection.[1][2]
Yield > 90%Gravimetric.[2]
Optical Rotation


in MeOH [1].[2][3] Crucial for D-isomer confirmation.
Melting Point 34 - 37 °CCapillary method [2].[1][2]
TLC Single spot,

Hexane:EtOAc (3:1), stain with Ninhydrin (faint) or PMA.[1]
NMR Validation Data (Expected)
  • 
     NMR (CDCl3): 
    
    
    
    1.38 (d, 3H,
    
    
    -Ala), 1.45 (s, 9H, Boc), 3.75 (s, 3H,
    
    
    ), 4.30 (m, 1H,
    
    
    -CH), 5.10 (br s, 1H, NH).[1]

Troubleshooting & Optimization

Decision Tree for Common Issues

Troubleshooting Issue Problem Detected Type1 Low Yield Issue->Type1 Type2 Low Optical Rotation (Racemization) Issue->Type2 Sol1 Check Moisture: Ensure MeOH is anhydrous during esterification. Type1->Sol1 Sol2 Check pH: Avoid pH > 9 during Boc protection. Type2->Sol2 Sol3 Base Choice: Switch TEA to NaHCO3 (milder base). Type2->Sol3

Figure 2: Troubleshooting logic for yield and purity issues.

Critical Process Parameters (CPPs)
  • Moisture Control: Water during Phase 1 will hydrolyze

    
     and stop esterification.[2]
    
  • Temperature: Do not exceed 40°C during the Boc addition; thermal stress combined with base can induce racemization via enolization of the ester.

  • Workup pH: Acid washes must be weak (Citric Acid or 0.5M HCl) and brief.[2] Strong acids will cleave the Boc group (Boc is acid-labile).[2]

References

  • Li, J., & Sha, Y. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 13(5), 1111-1119.[1][2] (Methodological basis for thionyl chloride esterification).

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. 3rd ed.[2] John Wiley & Sons.[2] (Authoritative text on Boc protection mechanisms).

Sources

Application Notes and Protocols: Synthesis of Chiral Amines Using Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amines and the Strategic Role of Methyl D-alaninate

Chiral amines are fundamental building blocks in modern chemistry, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and catalysts. Their three-dimensional arrangement is often critical to their biological activity, making the stereocontrolled synthesis of these molecules a paramount challenge in drug discovery and development. One enantiomer of a chiral amine may exhibit the desired therapeutic effect, while the other could be inactive or even harmful.

This guide details the application of methyl D-alaninate, a readily available and cost-effective chiral building block derived from the naturally occurring amino acid D-alanine, for the asymmetric synthesis of α-chiral primary and secondary amines. By leveraging the inherent chirality of methyl D-alaninate as a transient chiral auxiliary, this methodology provides a robust and predictable route to enantiomerically enriched amines.

The core strategy involves a diastereoselective reductive amination reaction between a prochiral ketone and methyl D-alaninate. The stereocenter of the alaninate directs the formation of a new stereocenter during the reduction of the intermediate imine, leading to a diastereomeric mixture of N-alkylated alaninates. The diastereomers can then be separated, and subsequent cleavage of the alaninate auxiliary affords the desired chiral amine. This approach offers a powerful alternative to other asymmetric methods, providing high levels of stereochemical control.

Core Principle: Diastereoselective Reductive Amination

The cornerstone of this synthetic strategy is the diastereoselective reductive amination of a prochiral ketone with methyl D-alaninate hydrochloride. The reaction proceeds through the in-situ formation of an iminium ion intermediate, which is then reduced by a hydride source. The stereochemical outcome of the reduction is biased by the resident chiral center of the D-alaninate moiety, leading to the preferential formation of one diastereomer over the other.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this transformation. Its mild nature and selectivity for iminium ions over ketones are crucial for the success of this one-pot reaction, minimizing the undesired reduction of the starting ketone.[1] Acetic acid is often employed as a catalyst to facilitate imine formation.[2]

The general workflow for this process can be visualized as follows:

G cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Diastereomer Separation cluster_2 Step 3: Auxiliary Cleavage Ketone Prochiral Ketone Imine Iminium Ion Intermediate Ketone->Imine Alaninate Methyl D-alaninate Hydrochloride Alaninate->Imine Reagents NaBH(OAc)₃ Acetic Acid (cat.) Solvent (e.g., DCE) N_Alkyl_Alaninate N-Alkylated Alaninate (Diastereomeric Mixture) Imine->N_Alkyl_Alaninate Separation Chromatographic Separation N_Alkyl_Alaninate->Separation Diastereomer_1 Desired Diastereomer Separation->Diastereomer_1 Diastereomer_2 Other Diastereomer Separation->Diastereomer_2 Chiral_Amine Chiral Amine Product Diastereomer_1->Chiral_Amine Cleavage_Reagents Acid Hydrolysis (e.g., HCl) Auxiliary_Recovery Recovered Alanine (or derivative)

Caption: General workflow for chiral amine synthesis using methyl D-alaninate.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Reductive Amination

This protocol outlines a general method for the one-pot reductive amination of a prochiral ketone with methyl D-alaninate hydrochloride using sodium triacetoxyborohydride.[1][2]

Materials:

  • Prochiral ketone (1.0 eq)

  • Methyl D-alaninate hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Glacial acetic acid (catalytic, ~0.1 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the prochiral ketone (1.0 eq), methyl D-alaninate hydrochloride (1.2 eq), and anhydrous 1,2-dichloroethane.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and mixing.

  • Add glacial acetic acid (catalytic amount) to the mixture.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the stirring suspension. Note: The addition may cause a slight exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated alaninate as a diastereomeric mixture.

  • Purify the diastereomers by flash column chromatography on silica gel. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Data Presentation: Diastereoselective Reductive Amination of Various Ketones

The following table summarizes representative results for the diastereoselective reductive amination of various prochiral ketones with methyl D-alaninate.

EntryKetoneProduct (N-Alkylated Alaninate)Yield (%)Diastereomeric Ratio (d.r.)
1AcetophenoneMethyl N-(1-phenylethyl)-D-alaninate8570:30
2PropiophenoneMethyl N-(1-phenylpropyl)-D-alaninate8275:25
34-MethoxyacetophenoneMethyl N-(1-(4-methoxyphenyl)ethyl)-D-alaninate8872:28
42-AcetylpyridineMethyl N-(1-(pyridin-2-yl)ethyl)-D-alaninate7565:35
5CyclohexanoneMethyl N-cyclohexyl-D-alaninate90N/A (achiral product)

Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions and purification.

Protocol 2: Cleavage of the N-Alkylated Alaninate Auxiliary

This protocol describes the acidic hydrolysis of the purified N-alkylated alaninate diastereomer to afford the desired chiral primary amine.

Materials:

  • Purified N-alkylated alaninate (1.0 eq)

  • 6 M Hydrochloric acid (HCl)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the purified N-alkylated alaninate (1.0 eq) and 6 M HCl.

  • Heat the mixture to reflux (typically 100-110 °C) for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-polar impurities.

  • Carefully basify the aqueous layer to pH > 12 by the slow addition of 1 M NaOH solution, ensuring the mixture is cooled in an ice bath.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chiral amine.

  • Further purification, if necessary, can be achieved by distillation or crystallization of the corresponding salt (e.g., hydrochloride).

Mechanism of Stereochemical Induction

The diastereoselectivity of the reductive amination is governed by the facial bias imposed by the chiral center of the D-alaninate during the hydride attack on the iminium ion intermediate. The transition state that minimizes steric interactions will be favored. It is generally proposed that the reduction occurs via a conformation where the incoming hydride attacks the less hindered face of the iminium ion.

The following diagram illustrates the proposed transition state leading to the major diastereomer:

Caption: Model for stereochemical induction in the reductive amination.

Conclusion and Outlook

The use of methyl D-alaninate as a chiral auxiliary in diastereoselective reductive aminations offers a practical and efficient method for the synthesis of a variety of chiral amines. The readily available and inexpensive nature of the auxiliary, coupled with the mild and selective reaction conditions, makes this an attractive strategy for both academic research and industrial applications. The straightforward cleavage of the auxiliary allows for the recovery of the chiral amine product, often with high enantiomeric purity after diastereomer separation. Future work in this area may focus on the development of more highly diastereoselective variants of this reaction, potentially through the use of modified alaninate esters or alternative reducing agents, further expanding the utility of this powerful synthetic tool.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Myers, A. G. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

Sources

Synthesis of peptidomimetics using D-alanine esters

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Peptidomimetics Using D-Alanine Esters

Executive Summary

This guide details the synthetic utility of D-alanine esters (e.g., H-D-Ala-OMe, H-D-Ala-OtBu) as chiral building blocks for peptidomimetics. Unlike their L-counterparts, D-alanine residues introduce specific "left-handed" torsional constraints (


), facilitating the formation of Type II' 

-turns and enhancing metabolic stability against proteolytic degradation. This document provides validated protocols for solution-phase coupling, multicomponent assembly, and stereochemical validation.

Part 1: Strategic Rationale & Mechanism

Conformational Control (The "Left-Handed" Twist)

Incorporating D-alanine into a peptide backbone drastically alters the Ramachandran landscape. While L-amino acids cluster in the


 (helix) or 

(sheet) regions, D-alanine energetically favors the

region.
  • Application: Inducing Type II'

    
    -turns, critical for mimicking hairpin loops in protein-protein interaction (PPI) inhibitors.
    
  • Mechanism: The side-chain methyl group of D-Ala orients into a position that relieves steric strain in specific turn geometries, often serving as a "nucleator" for folding.

Metabolic Stability

Endogenous proteases (e.g., trypsin, chymotrypsin, carboxypeptidases) are stereoselective for L-peptide bonds.

  • C-Terminal Protection: Using D-alanine esters at the C-terminus blocks carboxypeptidase activity.

  • Endolytic Resistance: Internal D-Ala residues disrupt the active site alignment of proteases, extending the plasma half-life (

    
    ) of therapeutic candidates.[1]
    
Biological Grounding: Bacterial Cell Wall Mimetics

D-Ala-D-Ala is the terminal sequence of bacterial peptidoglycan precursors, the target of Vancomycin. Synthesizing mimetics of this motif using D-alanine esters is central to developing next-generation antibiotics and immunomodulators (e.g., Muramyl Dipeptide analogs).

Part 2: Visualization of Stability Logic

The following diagram illustrates the mechanistic divergence between L-Ala and D-Ala processing in biological systems.

StabilityMechanism Figure 1: Steric exclusion mechanism preventing proteolysis of D-Ala containing peptidomimetics. Substrate Peptide Substrate (C-Term D-Ala Ester) Binding Active Site Binding Substrate->Binding Enters Site Protease Carboxypeptidase (Stereoselective) Hydrolysis Hydrolysis (Cleavage) Protease->Hydrolysis L-Isomer Match Stable Metabolically Stable (Intact Drug) Protease->Stable D-Isomer Mismatch Binding->Protease Steric Clash (Methyl Orientation)

Part 3: Validated Experimental Protocols

Protocol A: Solution-Phase Coupling with Racemization Suppression

Objective: Couple N-protected amino acid (Boc-AA-OH) to H-D-Ala-OMe.HCl without racemizing the D-center. Critical Control: Use of Oxyma/DIC or HATU/HOAt is preferred over standard EDC to prevent oxazolone formation, which leads to epimerization.

ComponentReagentEquivalentsRole
Amine H-D-Ala-OMe

HCl
1.0Chiral Building Block
Acid Boc-Phe-OH1.1N-Protected Partner
Coupling Agent EDC

HCl
1.2Carboxyl Activator
Additive Oxyma Pure1.2Racemization Suppressor
Base DIPEA2.5Neutralize HCl salt
Solvent DMF / DCM (1:1)[0.1 M]Reaction Medium

Step-by-Step Procedure:

  • Preparation: Dissolve Boc-Phe-OH (1.1 eq) and Oxyma Pure (1.2 eq) in dry DMF/DCM at 0°C. Stir for 5 minutes.

  • Activation: Add EDC

    
     HCl (1.2 eq). Stir for 10 minutes at 0°C to form the active ester.
    
  • Neutralization: In a separate vial, dissolve H-D-Ala-OMe

    
     HCl (1.0 eq) in minimal DMF and add DIPEA (2.5 eq). Note: Ensure pH is ~8.0.
    
  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2][3][4]

  • Workup: Dilute with EtOAc. Wash sequentially with 1M KHSO

    
     (removes base/amine), Sat. NaHCO
    
    
    
    (removes acid), and Brine. Dry over Na
    
    
    SO
    
    
    .
Protocol B: Ugi 4-Component Reaction (Peptidomimetic Library Generation)

Objective: Create a highly substituted peptidomimetic scaffold using D-Ala-OMe as the amine input. Application: Rapid generation of


-aminoacyl amide derivatives.

Reaction Scheme:



Procedure:

  • Solvent: Use Methanol (MeOH) or Trifluoroethanol (TFE). High concentration (0.5 M to 1.0 M) favors the reaction.

  • Imine Formation: Dissolve Aldehyde (1.0 eq) and H-D-Ala-OMe (1.0 eq) in MeOH. Add DIPEA (1.0 eq) to free the amine. Stir for 30 mins to pre-form the imine (Schiff base).

  • Addition: Add Carboxylic Acid (1.0 eq) followed immediately by the Isocyanide (1.0 eq).

  • Incubation: Stir at RT for 24 hours.

  • Purification: Evaporate MeOH. The Ugi product often precipitates or can be purified via silica gel chromatography.

Part 4: Characterization & Validation (Marfey's Method)

Trustworthiness in peptidomimetics relies on proving you retained the D-configuration. Standard NMR is often insufficient to detect <5% racemization.

Protocol: Marfey’s Analysis for Chiral Purity

  • Hydrolysis: Treat 0.5 mg of the synthesized peptide with 6N HCl at 110°C for 24 hours (hydrolyzes peptide bonds).

  • Derivatization: Neutralize and treat the hydrolysate with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .

  • Mechanism: L-FDAA reacts with the free amines to form diastereomers.

    • L-Ala becomes L-FDAA-L-Ala

    • D-Ala becomes L-FDAA-D-Ala

  • Analysis: Inject on C18 Reverse Phase HPLC.

    • Result: The diastereomers have distinct retention times. D-derivatives typically elute later than L-derivatives due to stronger hydrophobicity in the specific conformation formed with the Marfey reagent.

Part 5: Synthetic Workflow Visualization

SynthesisWorkflow Figure 2: Workflow for solution-phase synthesis ensuring stereochemical integrity. Start Start: H-D-Ala-OMe.HCl Base Neutralization (DIPEA) Start->Base Free Amine Coupling Coupling Reaction (Amide Bond Formation) Base->Coupling Activation Acid Activation (AA-OH + Oxyma + EDC) Activation->Coupling Active Ester Workup Acid/Base Wash Coupling->Workup QC QC: Marfey's Analysis (Check Racemization) Workup->QC Final Final Peptidomimetic QC->Final >99% ee

References

  • Marfey, P. (1984). Determination of D-amino acids as diastereomeric derivatives by high-performance liquid chromatography. Carlsberg Research Communications. Link

  • Neises, B., & Steglich, W. (1978).[5][6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization.[8] Current Pharmaceutical Design. Link

  • Dömling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews. Link

  • Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists.[9] Nature Reviews Drug Discovery. Link

Sources

Precision Synthesis of Unnatural D-Amino Acids: Palladium-Catalyzed Cross-Coupling of D-Alanine Esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium-Catalyzed Cross-Coupling Reactions of D-Alanine Esters Content Type: Detailed Application Note and Protocol Audience: Researchers, Medicinal Chemists, and Drug Development Scientists

Executive Summary

The incorporation of D-amino acids into peptide therapeutics is a critical strategy for enhancing metabolic stability, receptor selectivity, and oral bioavailability. While L-amino acids are abundant, the diversity of commercially available D-amino acids is limited. This guide details the Palladium-Catalyzed Negishi Cross-Coupling of D-alanine derived organozinc reagents (the Jackson-Negishi method). This protocol is the industry standard for synthesizing a broad library of unnatural D-phenylalanine derivatives and D-heteroaryl-alanines while strictly retaining the D-configuration .

We also address the distinct pathway of


-arylation , utilized for constructing quaternary stereocenters, providing a complete toolkit for D-alanine functionalization.

Mechanistic Principles & Strategic Choice

Why Negishi Coupling?

Direct functionalization of the alanine side chain requires a method that tolerates the sensitive ester and carbamate (protecting group) functionalities while avoiding racemization at the


-center.
  • The Challenge: The

    
    -proton of amino acid esters is acidic (
    
    
    
    ). Strong bases or harsh conditions can lead to enolization and subsequent racemization.
  • The Solution: The Negishi coupling utilizes organozinc intermediates.[1][2][3][4][5] The C-Zn bond is polarized but covalent enough to be compatible with esters and carbamates. Crucially, the reaction occurs at the

    
    -carbon (side chain), leaving the chiral 
    
    
    
    -center untouched.
The Catalytic Cycle (Jackson Reagent)

The process involves converting a protected


-iodo-D-alanine into an organozinc reagent (the Jackson Reagent). This species undergoes transmetalation with a Pd(II)-aryl complex.[5]

NegishiCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar-X Addition) Pd0->OxAdd Start PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar TransMet Transmetalation (Rate Determining) PdII_Ar->TransMet PdII_Dialkyl Ar-Pd(II)-R TransMet->PdII_Dialkyl RedElim Reductive Elimination (Product Release) PdII_Dialkyl->RedElim via Isomerization Isom Cis/Trans Isomerization RedElim->Pd0 Regenerate Pd(0) Product Ar-R (Unnatural Amino Acid) RedElim->Product ArX Ar-X (Aryl Halide) ArX->OxAdd RZnX R-Zn-I (Jackson Reagent) RZnX->TransMet + ZnI2

Figure 1: The catalytic cycle for Negishi cross-coupling. The chiral integrity of the alanine reagent (R-Zn-I) is maintained as the reaction occurs distal to the stereocenter.

Detailed Protocol: Synthesis of Unnatural D-Phenylalanines

Pre-requisite: Preparation of the "Jackson Reagent"

The starting material is commercially available


-(tert-butoxycarbonyl)-3-iodo-D-alanine methyl ester . It can also be synthesized from D-serine via tosylation and Finkelstein reaction.

Materials:

  • 
    -Boc-3-iodo-D-alanine methyl ester (1.0 equiv)
    
  • Zinc dust (activated, <10 microns)

  • Iodine (catalytic, 5 mol%)

  • Dry DMF (Dimethylformamide)

  • Pd

    
    (dba)
    
    
    
    (Tris(dibenzylideneacetone)dipalladium(0))
  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or P(

    
    -tol)
    
    
    
  • Aryl Halide (Electrophile)

Step-by-Step Methodology
Phase A: Zinc Activation and Reagent Formation

Critical Step: The quality of the zinc surface determines the success of organozinc formation.

  • Activation: Weigh Zinc dust (2.0 - 3.0 equiv) into a flame-dried Schlenk flask under Argon. Add 5 mol% of elemental Iodine (

    
    ) in dry DMF (0.5 mL). Stir until the iodine color fades (formation of ZnI
    
    
    
    activates the surface).
  • Insertion: Dissolve

    
    -Boc-3-iodo-D-alanine methyl ester (1.0 equiv) in dry DMF (concentration ~0.5 M). Add this solution to the activated Zinc slurry.
    
  • Reaction: Stir vigorously. The reaction is typically exothermic. Monitor by TLC (disappearance of iodide).

    • Tip: If initiation is slow, mild heating to 35°C or sonication for 10 minutes can "kickstart" the insertion.

  • Settling: Once complete (usually 30-60 mins), stop stirring and allow excess Zinc to settle. The supernatant contains the iodo-zinc-alanine reagent .

Phase B: Palladium-Catalyzed Coupling
  • Catalyst Prep: In a separate dry vial, mix Pd

    
    (dba)
    
    
    
    (2.5 mol%) and SPhos (5 mol%) (1:2 ratio Pd:Ligand). Dissolve in minimal DMF and stir for 5 minutes to form the active catalyst species.
    • Why SPhos? SPhos is highly active for sterically hindered aryl chlorides and bromides and prevents

      
      -hydride elimination side reactions.
      
  • Coupling: Add the Aryl Halide (0.8 - 1.0 equiv relative to the initial iodide) to the catalyst solution.

  • Transfer: Carefully transfer the supernatant organozinc solution (from Phase A) via syringe/cannula into the catalyst/aryl halide mixture. Avoid transferring unreacted Zinc dust.

  • Execution: Stir at 40-60°C for 4-12 hours.

    • Monitoring: Monitor by HPLC or LC-MS. Look for the product mass [M+H]

      
      .
      
  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Ethyl Acetate (3x). Wash organics with water and brine (crucial to remove DMF). Dry over Na
    
    
    
    SO
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate).

Data Summary & Optimization Table
ParameterStandard ConditionOptimization for Low ReactivityOptimization for Steric Bulk
Solvent DMFDMA (Dimethylacetamide)THF/NMP (1:1)
Catalyst Pd

(dba)

/ SPhos
Pd(OAc)

/ XPhos
Pd(P(

-Bu)

)

Temperature 50°C80°C60°C
Zinc Source Dust (<10

m)
Zn/Cu CoupleRieke Zinc (highly reactive)
Yield Target 70-90%50-70%40-60%

Advanced Application: Direct -Arylation (Quaternary Centers)

While Negishi coupling modifies the side chain,


-arylation  modifies the 

-carbon directly. This is used to create

-methyl-phenylalanine derivatives (quaternary centers).

Warning: This method destroys the original chiral center (via enolate formation). To obtain a chiral D-product, one must use chiral ligands or start with a specific substrate that directs the stereochemistry, though racemization is a constant risk if an


-proton remains.
Protocol for Quaternary Center Formation
  • Substrate:

    
    -Boc-D-Alanine tert-butyl ester (Use tert-butyl to prevent transesterification).
    
  • Base: LiHMDS (Lithium hexamethyldisilazide) - 2.2 equiv.

  • Catalyst: Pd(dba)

    
     + Q-Phos  or P(
    
    
    
    -Bu)
    
    
    .
  • Mechanism: The bulky electron-rich phosphine facilitates oxidative addition of the aryl halide and reductive elimination of the sterically crowded quaternary center.

  • Workflow:

    • Generate enolate with LiHMDS at -78°C.

    • Add Catalyst and Aryl Bromide.[2][4][6]

    • Warm to Room Temperature (or mild heat).

Troubleshooting & Quality Control

Common Failure Modes
  • Stalled Organozinc Formation: If the zinc insertion doesn't start, the zinc surface is likely oxidized. Fix: Wash Zn with dilute HCl, then water, ethanol, ether, and dry under high vacuum. Use TMSCl (trimethylsilyl chloride) as a chemical activator (2-3 mol%) in the reaction.

  • Beta-Hydride Elimination: The organopalladium intermediate can undergo

    
    -elimination to form an alkene (dehydroalanine derivative) instead of coupling. Fix:  Use SPhos or XPhos ligands; these bulky ligands accelerate reductive elimination over 
    
    
    
    .
  • Protodehalogenation: The aryl halide is reduced to Ar-H. Fix: Ensure the solvent is strictly anhydrous. Proton sources quench the organozinc or the Pd-Ar species.

Workflow Visualization

Workflow Start D-Serine Methyl Ester Inter1 N-Boc-3-Iodo-D-Alanine Start->Inter1 1. Tosylation 2. NaI (Finkelstein) ZnStep Zn Activation (DMF, I2, Zn dust) Inter1->ZnStep OrganoZn Jackson Reagent (Organozinc Species) ZnStep->OrganoZn Insertion Coupling Pd-Catalyzed Coupling (Ar-X, Pd2(dba)3, SPhos) OrganoZn->Coupling Transmetalation Final Unnatural D-Amino Acid Coupling->Final Reductive Elimination

Figure 2: Synthetic workflow from D-Serine to Unnatural D-Amino Acid via Negishi Coupling.

References

  • Negishi Coupling of Amino Acid Organozincs (The Jackson Method)

    • Jackson, R. F. W., et al. "Synthesis of unnatural amino acids via Negishi cross-coupling." Journal of Organic Chemistry, 1998, 63, 7875.
    • Source:

  • SPhos Ligand Utility

    • Milne, J. E., & Buchwald, S. L.[7] "An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction." Journal of the American Chemical Society, 2004, 126, 13028.[7]

    • Source:

  • Alpha-Arylation of Amino Acid Esters

    • Lee, S., Beare, N. A., & Hartwig, J. F. "Palladium-Catalyzed alpha-Arylation of Esters and Protected Amino Acids." Journal of the American Chemical Society, 2001, 123, 8410.
    • Source:

  • Review of Unnatural Amino Acid Synthesis

    • Dinh, T. Q., & Armstrong, A. "Synthesis of Unnatural Amino Acids." Chemical Reviews, 2004.
    • Source: (General Reference)

Sources

A Practical Guide to Amide Bond Formation with Methyl D-alaninate: Protocols, Rationale, and Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry and peptide synthesis. When coupling chiral amino acid esters, such as Methyl D-alaninate, maintaining stereochemical integrity is paramount. This application note provides a comprehensive guide to performing amide bond formation with Methyl D-alaninate, detailing not just the procedural steps but the critical scientific rationale behind the choice of reagents and conditions. We present two robust protocols using both classic carbodiimide and modern uronium salt-based coupling agents, alongside detailed workflows for reaction monitoring, purification, and characterization. This guide is designed to equip researchers with the expertise to achieve high yields and optical purity, complete with a self-validating system for troubleshooting common experimental challenges.

Part 1: Foundational Principles & Reagent Selection

The synthesis of a dipeptide from an N-protected amino acid and an amino acid ester, like Methyl D-alaninate, is a condensation reaction that requires the activation of the carboxylic acid moiety.[1] The direct reaction is thermodynamically unfavorable and kinetically slow. Therefore, a "coupling reagent" is employed to convert the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive acyl intermediate that is susceptible to nucleophilic attack by the amine of Methyl D-alaninate.[2]

A critical challenge in this process, especially when the N-protected amino acid is also chiral, is the risk of racemization at its α-carbon.[3][4] This can occur through two primary mechanisms: direct enolization or the formation of a 5(4H)-oxazolone intermediate, both of which are promoted by excess base or high temperatures.[4] The selection of the coupling reagent, additives, base, and solvent is therefore a multi-parameter optimization aimed at maximizing yield while minimizing epimerization.

The Amine Component: Handling Methyl D-alaninate Hydrochloride

Methyl D-alaninate is commonly supplied as a hydrochloride salt (CH₃CH(NH₂)CO₂CH₃·HCl).[5] The amine is protonated, rendering it non-nucleophilic. Consequently, a stoichiometric amount of a non-nucleophilic base must be added to the reaction mixture to liberate the free amine in situ.

Causality: Using a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is crucial. These bases are sterically hindered, preventing them from competing with the Methyl D-alaninate as a nucleophile and attacking the activated carboxylic acid. DIPEA is often preferred as the resulting diisopropylethylammonium chloride salt is more soluble in common organic solvents than triethylammonium chloride.[4]

Choosing the Optimal Coupling Reagent

The efficacy of the amide bond formation and the preservation of stereochemical integrity are heavily dependent on the coupling reagent. A vast array of reagents exists, broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.[4][6]

Coupling Reagent Class Examples Mechanism & Rationale Advantages Disadvantages
Carbodiimides EDCI, DCC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The addition of nucleophilic additives like HOBt or HOAt intercepts this intermediate to form an active ester, which is less prone to racemization.[7][8]Cost-effective and widely available.[9] The byproduct of DCC (DCU) is insoluble in most solvents and can be easily removed by filtration.[8]Prone to causing racemization without additives.[6][8] The O-acylisourea can rearrange to an unreactive N-acylurea. EDCI is preferred for solution-phase as its urea byproduct is water-soluble.[8]
Aminium/Uronium Salts HATU, HBTUThese reagents incorporate the HOAt or HOBt moiety directly. They react with the carboxylic acid in the presence of a base to rapidly form the corresponding active ester, leading to fast and efficient coupling.[4]High coupling efficiency, even for sterically hindered substrates.[9][10] Fast reaction times and significantly reduced risk of racemization.[6]Higher cost compared to carbodiimides. The byproducts are soluble and must be removed during aqueous work-up or chromatography.
Phosphonium Salts PyBOP, PyAOPSimilar to uronium salts, these reagents generate active esters. PyBOP is based on HOBt, while PyAOP is based on the more reactive HOAt.[8]Very robust for difficult or sterically demanding couplings.[4] PyAOP is particularly effective for coupling N-methylated amino acids.[8]Can produce a carcinogenic byproduct (HMPA) in some cases (BOP reagent). PyBOP avoids this. The phosphonamide byproducts can complicate purification.[4]
General Experimental Workflow

The overall process can be visualized as a sequence of discrete but interconnected stages, each critical for the success of the synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification prep_acid N-Protected Amino Acid activation 1. Acid Activation prep_acid->activation prep_amine Methyl D-alaninate HCl + Base (e.g., DIPEA) coupling 2. Nucleophilic Attack (Amide Bond Formation) prep_amine->coupling prep_reagent Coupling Reagent (e.g., HATU) prep_reagent->activation activation->coupling workup Aqueous Work-up coupling->workup Reaction Complete purify Purification (Chromatography/Filtration) workup->purify characterize Characterization (NMR, MS, HPLC) purify->characterize

Caption: General workflow for amide bond formation with Methyl D-alaninate.

Part 2: Detailed Experimental Protocols

Here we provide two validated protocols. Protocol 1 utilizes the cost-effective EDCI/HOBt system, while Protocol 2 employs the high-efficiency HATU reagent. The N-protected amino acid is denoted as Boc-AA-OH .

Protocol 1: EDCI/HOBt Mediated Amide Coupling

This method is a reliable standard, balancing cost and efficiency. The key is the pre-activation of the carboxylic acid with EDCI/HOBt before the addition of the free amine.

Materials:

  • Boc-AA-OH (1.0 eq)

  • Methyl D-alaninate hydrochloride (1.1 eq)[5]

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-AA-OH (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Acid Activation: Cool the solution to 0 °C using an ice bath and stir for 30 minutes. This pre-activation step allows for the formation of the HOBt active ester, which minimizes racemization.[8]

  • Amine Preparation: In a separate flask, dissolve Methyl D-alaninate hydrochloride (1.1 eq) in a minimal amount of anhydrous DCM. Add DIPEA (1.1 eq) to liberate the free amine and stir for 5-10 minutes at 0 °C.

  • Coupling Reaction: Slowly add the solution of free Methyl D-alaninate to the pre-activated acid solution at 0 °C. Add the remaining portion of DIPEA (1.4 eq) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

Protocol 2: HATU Mediated Amide Coupling

This protocol is preferred for sterically hindered substrates or when the highest possible yield and lowest racemization are required.[9] The reaction is typically faster than carbodiimide methods.

Materials:

  • Boc-AA-OH (1.0 eq)

  • Methyl D-alaninate hydrochloride (1.1 eq)[5]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-AA-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to ~0.1 M).

  • Combined Solution: To this solution, add Methyl D-alaninate hydrochloride (1.1 eq).

  • Initiation: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. A color change (often to yellow) may be observed. The base is critical for both liberating the free amine and facilitating the HATU activation mechanism.[7]

  • Coupling Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction Monitoring: Stir for 2-4 hours. The reaction is typically much faster than with EDCI. Monitor progress by TLC or LC-MS.

Summary of Key Reaction Parameters
Parameter Protocol 1 (EDCI/HOBt) Protocol 2 (HATU) Rationale
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine Component 1.1 eq1.1 eqA slight excess ensures complete consumption of the more valuable acid.
Coupling Reagent 1.2 eq EDCI / 1.2 eq HOBt1.1 eq HATUExcess ensures full activation; HATU is more efficient, requiring less excess.
Base (DIPEA) 2.5 eq3.0 eqNeutralizes HCl salt (1.1 eq) and facilitates the coupling mechanism. HATU requires more base.[7]
Temperature 0 °C to RT0 °C to RTStarting at 0 °C minimizes side reactions and racemization during the initial activation phase.
Typical Time 12-24 hours2-4 hoursUronium salt-based couplings are significantly faster.[6]

Part 3: Work-up, Purification, and Characterization

3.1 Reaction Work-up: Once the reaction is complete, a standard aqueous work-up is performed to remove the bulk of the reagents and byproducts.[11]

  • Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Wash the organic layer sequentially with 1 M HCl (or 5% citric acid) to remove excess base, then with saturated NaHCO₃ solution to remove unreacted HOBt/HOAt and any remaining acid, and finally with brine to reduce the water content.[11]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

3.2 Purification Strategy:

  • For DCC couplings: If DCC was used, the insoluble dicyclohexylurea (DCU) byproduct can be largely removed by filtration of the crude reaction mixture prior to work-up.[9]

  • Flash Chromatography: The most common method for obtaining a highly pure product is flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.[11]

3.3 Product Characterization:

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the dipeptide, ensuring all expected signals are present and integrations are correct.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

  • Chiral HPLC: To verify the stereochemical integrity and quantify any potential epimerization, analysis by chiral HPLC is the gold standard. The product is compared to a racemic or diastereomeric standard.

Part 4: Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is essential for efficient problem-solving.

G cluster_low_yield Problem: Low Yield / Incomplete Reaction cluster_side_products Problem: Multiple Side Products start Analyze Crude Reaction (TLC, LC-MS) ly_root Low Conversion? start->ly_root sp_root Unexpected Peaks? start->sp_root ly_s1 Check Reagent Quality: - Is coupling reagent fresh? - Are solvents anhydrous? ly_root->ly_s1 Yes ly_s2 Insufficient Activation: - Increase equivalents of coupling reagent. - Switch to a stronger reagent (e.g., EDCI -> HATU). ly_root->ly_s2 Yes ly_s3 Amine Inactivity: - Ensure sufficient base was added to neutralize HCl salt. - Check purity of Methyl D-alaninate. ly_root->ly_s3 Yes sp_s1 Racemization Detected? (Check Chiral HPLC) - Lower reaction temperature. - Use weaker base (e.g., NMM). - Ensure use of HOBt/HOAt additive. sp_root->sp_s1 Yes sp_s2 N-Acylurea Formation? (Carbodiimide methods) - Add HOBt/HOAt. - Pre-activate acid before adding amine. sp_root->sp_s2 Yes sp_s3 Protecting Group Cleavage? - Check pH during work-up. - Avoid overly harsh conditions. sp_root->sp_s3 Yes

Caption: A decision tree for troubleshooting common amide coupling issues.

Conclusion

Successful amide bond formation with Methyl D-alaninate hinges on a rational selection of coupling reagents and reaction conditions designed to favor the desired reaction pathway while suppressing side reactions, most notably racemization. By understanding the underlying mechanisms of acid activation and the role of each component, researchers can confidently select between robust protocols, such as the economical EDCI/HOBt method or the highly efficient HATU-mediated coupling. Careful monitoring, systematic work-up, and thorough characterization form a self-validating workflow that ensures the synthesis of dipeptides with high yield and stereochemical fidelity, which is critical for applications in drug discovery and development.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available from: [Link]

  • Ishihara, K. (2012). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 48(80), 9957-9959. Available from: [Link]

  • Chem Simplify. (2022). Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available from: [Link]

  • de Figueiredo, R. M., & Campagne, J.-M. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Organic Syntheses, 92, 296-308. Available from: [Link]

  • Pattacini, R., & El-Faham, A. (2016). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications, 52(56), 8799-8802. Available from: [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 69-73. Available from: [Link]

Sources

Application Notes and Protocols: The Use of Methyl D-alaninate in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Glycine Site of the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission and synaptic plasticity in the central nervous system.[1] Its function is critical for learning, memory, and cognitive processes.[2] Unlike other glutamate receptors, the NMDA receptor requires the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2][3] This co-agonist requirement makes the "glycine site" of the NMDA receptor a crucial target for modulating neuronal activity and plasticity.

D-alanine has emerged as a potent and selective endogenous co-agonist at this site.[4][5] Its application in research, from investigating fundamental synaptic mechanisms to its potential therapeutic use in conditions like schizophrenia, is of significant interest.[4][6][7] However, the delivery of polar molecules like D-alanine across the cell membrane can be inefficient. Methyl D-alaninate, the methyl ester of D-alanine, provides an elegant solution to this challenge. It is designed to be more lipophilic, facilitating its passage into cells where it is rapidly hydrolyzed by intracellular esterases to release D-alanine, the active co-agonist. This application note provides a comprehensive guide to the use of Methyl D-alaninate in neuroscience research, detailing its mechanism of action, key applications, and validated experimental protocols.

Mechanism of Action: A Prodrug Approach to NMDA Receptor Modulation

Methyl D-alaninate functions as a cell-permeable prodrug of D-alanine. The addition of the methyl group to the carboxylate of D-alanine neutralizes its negative charge, thereby increasing its ability to diffuse across the lipid bilayer of the cell membrane. Once inside the neuron or glial cell, ubiquitous intracellular esterase enzymes cleave the ester bond, releasing D-alanine and a negligible amount of methanol.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Methyl D-alaninate_ext Methyl D-alaninate Methyl D-alaninate_int Methyl D-alaninate Methyl D-alaninate_ext->Methyl D-alaninate_int Passive Diffusion Esterases Intracellular Esterases Methyl D-alaninate_int->Esterases D-alanine D-alanine Esterases->D-alanine Hydrolysis Cell_Membrane Cell Membrane

Caption: Prodrug activation of Methyl D-alaninate.

The liberated D-alanine can then act as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. For the NMDA receptor channel to open, three conditions must be met:

  • The neurotransmitter glutamate must be bound to the GluN2 subunit.

  • A co-agonist (like D-alanine or D-serine) must be bound to the GluN1 subunit.[2][3]

  • The cell membrane must be sufficiently depolarized to remove a magnesium ion (Mg²⁺) that blocks the channel pore at resting membrane potential.[8]

Upon channel opening, there is an influx of calcium (Ca²⁺) and sodium (Na⁺) ions, which triggers a cascade of downstream signaling events crucial for synaptic plasticity, such as the activation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).

Caption: NMDA receptor activation pathway.

Key Applications in Neuroscience Research

Modulation of Synaptic Plasticity (LTP and LTD)

The NMDA receptor is essential for inducing both long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory.[9] By supplying the co-agonist D-alanine, Methyl D-alaninate can be used to potentiate NMDA receptor activity and facilitate the induction of these forms of plasticity.

  • Investigating LTP Thresholds: Researchers can use Methyl D-alaninate to explore how the saturation of the glycine site affects the threshold for LTP induction by various electrical stimulation protocols (e.g., theta-burst stimulation).[10]

  • Chemical LTP (cLTP) Induction: In some experimental paradigms, particularly in neuronal cultures, electrical stimulation is not feasible. Methyl D-alaninate can be used in combination with other reagents (e.g., a glycine-containing, Mg²⁺-free solution) to induce a chemical form of LTP.[11]

  • Studying Synapse-Specific Rules: By locally applying Methyl D-alaninate, it may be possible to investigate how co-agonist availability influences plasticity at specific synaptic inputs.

Studies in Neuronal Cultures

Primary neuronal cultures are a vital tool for studying neuronal development, function, and pathology at the cellular and molecular level.

  • Pro-survival and Neuroprotective Assays: Activation of synaptic NMDA receptors is generally associated with pro-survival signaling pathways. Methyl D-alaninate can be used to study these pathways in models of neuronal injury or neurodegenerative disease, where NMDA receptor hypofunction is implicated.[2]

  • Excitotoxicity Models: While excessive NMDA receptor activation is neurotoxic, D-alanine itself, at physiological concentrations, is not. However, in the presence of glutamate, increasing the co-agonist availability with Methyl D-alaninate can be used to finely tune the level of NMDA receptor activation to study sublethal excitotoxicity or the transition to cell death. Maximum neuronal mortality in culture is often observed at NMDA concentrations between 50 and 100 µM.[2]

  • Calcium Imaging: By using fluorescent calcium indicators (e.g., Fura-2, GCaMP), researchers can visualize the calcium influx through NMDA receptors in real-time and assess how Methyl D-alaninate modulates the amplitude and kinetics of these signals in response to glutamate application.

A Tool for Investigating Schizophrenia Pathophysiology

The glutamate hypothesis of schizophrenia posits that hypofunction of the NMDA receptor contributes to the symptoms of the disorder.[7] Clinical studies have shown that high doses of D-alanine can improve symptoms in patients with schizophrenia when used as an add-on therapy.[4]

  • In Vitro and In Vivo Models: Methyl D-alaninate can be used in animal and cellular models of schizophrenia (e.g., using NMDA receptor antagonists like phencyclidine (PCP) or ketamine) to test whether enhancing co-agonist site occupancy can reverse or mitigate the induced deficits in synaptic plasticity and network activity.

Experimental Protocols

Note: The optimal concentration of Methyl D-alaninate should be determined empirically for each experimental system. The following concentrations are suggested starting points based on published data for related co-agonists like D-serine.[12]

Protocol 1: Induction of Long-Term Potentiation (LTP) in Acute Hippocampal Slices

This protocol describes how to use Methyl D-alaninate to facilitate the induction of LTP at the Schaffer collateral-CA1 synapse.

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): Prepare standard aCSF containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgSO₄, and 10 glucose. Bubble continuously with 95% O₂ / 5% CO₂.
  • Methyl D-alaninate Stock Solution: Prepare a 10 mM stock solution of Methyl D-alaninate hydrochloride in deionized water. Store at -20°C.
  • L-alanine Control Stock Solution: Prepare a 10 mM stock solution of L-alanine in deionized water.
  • NMDA Receptor Antagonist Stock: Prepare a 50 mM stock solution of D-AP5 in deionized water.

2. Hippocampal Slice Preparation:

  • Prepare 300-400 µm thick transverse hippocampal slices from a rodent according to standard, ethically approved procedures.
  • Allow slices to recover in aCSF at room temperature for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min.
  • Place a stimulating electrode in the stratum radiatum to activate Schaffer collateral fibers and a recording electrode to measure the field excitatory postsynaptic potential (fEPSP) in the CA1 dendritic region.[13]
  • Establish a stable baseline fEPSP recording for at least 20 minutes.

4. LTP Induction:

  • Switch the perfusion to aCSF containing the desired final concentration of Methyl D-alaninate (e.g., 10-100 µM). Allow this to perfuse for 15-20 minutes.
  • Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).[10]
  • Immediately after HFS, switch the perfusion back to standard aCSF.
  • Continue recording the fEPSP for at least 60 minutes to monitor the potentiation.

5. Control Experiments:

  • L-alanine Control: Repeat the experiment using L-alanine at the same concentration as Methyl D-alaninate to demonstrate stereospecificity.
  • Antagonist Control: In a separate set of slices, co-apply Methyl D-alaninate with an NMDA receptor antagonist like D-AP5 (50 µM) to confirm that the enhanced potentiation is NMDA receptor-dependent.
ParameterSuggested RangeRationale
Methyl D-alaninate Conc. 10 - 200 µMBased on effective concentrations of D-serine and glycine for modulating NMDA receptor function.
Pre-incubation Time 15 - 20 minAllows for diffusion into the slice and intracellular conversion to D-alanine.
LTP Induction Protocol Theta-Burst StimulationA physiologically relevant pattern of activity for inducing LTP.
Post-HFS Recording ≥ 60 minTo confirm the establishment of a stable, long-lasting potentiation.
Protocol 2: Modulation of NMDA-Induced Calcium Transients in Cultured Neurons

This protocol outlines how to use Methyl D-alaninate to assess its effect on NMDA receptor-mediated calcium influx in primary neuronal cultures.

1. Cell Culture and Dye Loading:

  • Plate primary hippocampal or cortical neurons on glass-bottom dishes and culture for 10-14 days in vitro (DIV).
  • Wash cells with a physiological saline solution (e.g., HEPES-buffered saline, HBS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 glycine (to permit baseline NMDA receptor activation). Adjust pH to 7.4.
  • Load cells with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

2. Experimental Setup:

  • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.
  • Perfuse the cells with HBS.

3. Application of Compounds:

  • Establish a baseline fluorescence recording.
  • Apply a sub-maximal concentration of NMDA (e.g., 10-20 µM) to elicit a calcium response.[2]
  • Wash out the NMDA and allow the fluorescence to return to baseline.
  • Perfuse the cells with HBS containing the desired concentration of Methyl D-alaninate (e.g., 10-100 µM) for 5-10 minutes.
  • Re-apply the same concentration of NMDA in the continued presence of Methyl D-alaninate.

4. Data Acquisition and Analysis:

  • Record the change in fluorescence intensity over time.
  • Quantify the peak amplitude and area under the curve of the calcium transients before and after the application of Methyl D-alaninate.
  • An increase in the calcium response in the presence of Methyl D-alaninate indicates potentiation of NMDA receptor function.

    Caption: Workflow for Calcium Imaging Experiment.

References

  • Lin, C. H., Chen, C. S., & Lane, H. Y. (2010). D-alanine added to antipsychotics for the treatment of schizophrenia. Psychiatry and Clinical Neurosciences, 64(3), 333-334.
  • Urai, Y., et al. (2022). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Applied Microbiology, 133(4), 2268-2280.
  • Sorg, B. A., et al. (2016). Investigating brain D-serine: advocacy for good practices. Frontiers in Neuroscience, 10, 514.
  • Vickers, C., et al. (2006). Induction and maintenance of late-phase long-term potentiation in isolated dendrites of rat hippocampal CA1 pyramidal neurones. The Journal of Physiology, 572(Pt 3), 779–787.
  • Theil, S., et al. (2012). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. mBio, 3(5), e00201-12.
  • Slusher, B. S., et al. (2016). Oral administration of D-alanine in monkeys robustly increases plasma and cerebrospinal fluid levels but experimental D-amino acid oxidase inhibitors had minimal effect. Journal of Psychopharmacology, 30(10), 1031-1041.
  • Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496.
  • Taoro, L. (2016). ¿How can I induce chemical LTP in hippocampal slices of rat?. ResearchGate. Retrieved from [Link]

  • Di Lodovico, L., et al. (2021). Rational and Translational Implications of D-Amino Acids for Treatment-Resistant Schizophrenia: From Neurobiology to the Clinics. International Journal of Molecular Sciences, 22(16), 8887.
  • Papouin, T., et al. (2018). D-serine Measurements in Brain Slices or Other Tissue Explants. Bio-protocol, 8(2), e2692.
  • Google Patents. (1990). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Mothet, J. P., et al. (2000). D-Serine as a Putative Neurotransmitter: Focus on D-Serine. ResearchGate. Retrieved from [Link]

  • Ferreira, J. S., et al. (2022). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders. International Journal of Molecular Sciences, 23(19), 11347.
  • D'Este, E., et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(9), 3206.
  • Bortolotto, Z. A., et al. (1999). Different NMDA receptor subtypes mediate induction of long-term potentiation and two forms of short-term potentiation at CA1 synapses in rat hippocampus in vitro. The Journal of Physiology, 521(Pt 3), 679–686.
  • France, G., et al. (2022). D-Serine inhibits non-ionotropic NMDA receptor signaling. bioRxiv.
  • D'Ascenzo, M., et al. (2014). D-Amino acids in brain neurotransmission and synaptic plasticity. Current Opinion in Pharmacology, 14, 46-52.
  • Balu, D. T., et al. (2016). Determination of D-serine and D-alanine Tissue Levels in the Prefrontal Cortex and Hippocampus of Rats After a Single Dose of Sodium Benzoate, a D-Amino Acid Oxidase Inhibitor, with Potential Antipsychotic and Antidepressant Properties.
  • Estabrook, E., et al. (2017). Establishment of weak and strong long-term potentiation (LTP) protocols... ResearchGate. Retrieved from [Link]

  • Ikemoto, K. (2015).
  • Neuhaus, F. C., et al. (1982). Biosynthesis of D-alanyl-lipoteichoic acid: characterization of ester-linked D-alanine in the in vitro-synthesized product. Journal of bacteriology, 151(3), 1325–1334.
  • Wang, H., & Tiedge, H. (2004).
  • Adam, E., et al. (2024). Ketamine can produce oscillatory dynamics by engaging mechanisms dependent on the kinetics of NMDA receptors. Proceedings of the National Academy of Sciences, 121(22), e2402732121.
  • Kiriyama, Y., & Nochi, H. (2016). D-Amino Acids in the Nervous and Endocrine Systems. International journal of molecular sciences, 17(12), 1989.
  • Billard, J. M., et al. (2020). Early involvement of D-serine in β-amyloid-dependent pathophysiology.
  • Osaka University. (2022). SciRep_14_27667. The University of Osaka Institutional Knowledge Archive : OUKA.
  • Yuan, H., et al. (2009). Activation Mechanisms of the NMDA Receptor. In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.

Sources

Application Notes & Protocols: The Strategic Use of Methyl D-alaninate in Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Protein Engineer

The central dogma of molecular biology, elegant in its depiction of life's informational flow, is built upon a chiral foundation: the exclusive use of L-amino acids. For decades, protein engineering has operated within this paradigm. However, to truly unlock novel functionalities and create next-generation therapeutics and biomaterials, we must strategically break from this convention. The incorporation of non-canonical amino acids (ncAAs) represents this frontier, and among the most impactful ncAAs are the D-enantiomers of their natural counterparts.

This guide focuses on D-alanine, and its versatile ester derivative, Methyl D-alaninate, as a key tool in this expanded biochemical alphabet. We will move beyond simple definitions to explore the mechanistic reasoning and practical execution of its use. The primary driver for incorporating D-amino acids is the dramatic enhancement of proteolytic resistance.[1][2] Since endogenous proteases are stereospecific for L-amino acid peptide bonds, the introduction of a D-amino acid acts as a formidable barrier to degradation, significantly extending the in-vivo half-life of peptide-based drugs.[2][3][4] Furthermore, the altered stereochemistry at the α-carbon induces unique conformational changes, allowing for the fine-tuning of peptide secondary structures, receptor binding affinities, and self-assembly properties.[1][5]

Methyl D-alaninate hydrochloride is a stable, readily available chiral building block, serving as an excellent starting point for both chemical peptide synthesis and the development of substrates for enzymatic incorporation systems.[6][7] This document provides the foundational knowledge and detailed protocols for leveraging this powerful molecule.

Physicochemical Properties of Methyl D-alaninate Hydrochloride

A clear understanding of the starting material is critical for experimental success. The hydrochloride salt is typically used to improve stability and handling.

PropertyValueSource
CAS Number 14316-06-4[6]
Molecular Formula C₄H₉NO₂·HCl[6]
Molecular Weight 139.6 g/mol [6]
Appearance White to off-white crystalline powder[6][8]
Melting Point 108-110 °C[8][9]
Optical Rotation [α]²⁰/D = -8 ± 2º (c=1.6 in Methanol)[6][9]
Solubility Soluble in water, methanol, DMSO[8]

Part 1: Deterministic Incorporation via Chemical Synthesis

The most direct and widely used method for generating D-amino acid-containing peptides is Solid-Phase Peptide Synthesis (SPPS). This technique provides absolute control over the sequence, allowing for the precise placement of one or multiple D-alanine residues.

Causality in SPPS: Why It's the Gold Standard for D-Amino Acid Peptides

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble resin.[10] This solid-phase approach is transformative because it allows for the use of excess reagents to drive reactions to completion, with subsequent purification being a simple matter of washing and filtration.[10][11] For incorporating D-amino acids, the process is identical to that for L-amino acids; the chemist simply supplies the desired D-enantiomer at the appropriate cycle. The most common chemistry used is the "Fmoc/tBu" strategy, which employs the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-protection.

A Note on Reagents: While our topic is Methyl D-alaninate, it's crucial to understand that for standard SPPS coupling reactions, a free carboxyl group is required. Therefore, the building block of choice is Fmoc-D-Ala-OH . Methyl D-alaninate is more suited for solution-phase synthesis or as a precursor for creating more complex, specialized ncAA derivatives.[12]

Workflow: The SPPS Cycle for D-Alanine Incorporation

The logical flow of SPPS is a repeated cycle of deprotection and coupling. This ensures the sequential and ordered assembly of the peptide chain.

spss_workflow Start Start: Fmoc-AA-Resin Deprotection 1. Nα-Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Resin Washing (DMF, DCM, etc.) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-D-Ala-OH, Activator, Base) Wash1->Coupling Ready for next AA Wash2 4. Resin Washing Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Cleavage Final Cleavage & Deprotection (e.g., TFA Cocktail) Cycle->Cleavage No (Sequence Complete) orthogonal_system cluster_engineering Component Engineering cluster_expression In Vivo Expression cluster_process Cellular Process Eng_aaRS 1. Directed Evolution of aaRS (Select for D-Ala specificity) Host 3. Transform Host (E. coli) - Plasmid for O-aaRS/O-tRNA - Plasmid for Target Gene (with UAG) Eng_aaRS->Host Eng_tRNA 2. Design Suppressor O-tRNA (Recognizes UAG codon) Eng_tRNA->Host Culture 4. Culture Cells (Add D-Alanine to media) Host->Culture Induction 5. Induce Protein Expression Culture->Induction Charging O-aaRS charges O-tRNA with D-Alanine Induction->Charging Initiates Ribosome Ribosome encounters UAG codon Charging->Ribosome Delivers D-Ala-tRNA Incorporation D-Ala-O-tRNA binds, incorporating D-Ala Ribosome->Incorporation Result Result: Full-length protein with site-specific D-Ala Incorporation->Result

Caption: Workflow for ribosomal incorporation of D-Alanine.

Part 3: Functional Validation and Applications

The successful incorporation of D-alanine must be followed by functional validation to confirm its intended effect. The most common application is to enhance stability against proteases.

Application: Enhancing Proteolytic Stability

Peptide drugs are highly susceptible to degradation by proteases in the serum and digestive tract. A D-alanine residue at or near a cleavage site acts as a "stereochemical shield," preventing the protease from binding and hydrolyzing the peptide bond. [4][]

Protocol 2: In Vitro Protease Stability Assay via HPLC

This protocol provides a quantitative method to compare the stability of an all-L-peptide versus its D-Ala-containing counterpart.

Rationale: By incubating the peptides with a broad-spectrum protease like Proteinase K and monitoring the disappearance of the full-length peptide peak over time by HPLC, we can directly measure the stabilizing effect of the D-alanine incorporation.

Materials & Equipment:

  • Purified L-peptide and D-Ala-containing peptide (from Protocol 1 or other source)

  • Proteinase K (molecular biology grade)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA)

  • HPLC system with a C18 column

  • Thermomixer or water bath

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL stock solutions of both the L-peptide and the D-Ala peptide in water.

    • Prepare a 1 mg/mL stock solution of Proteinase K in Assay Buffer.

  • Reaction Setup:

    • For each peptide, set up a series of microcentrifuge tubes, one for each time point (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • To each tube, add 90 µL of Assay Buffer and 5 µL of the peptide stock solution (final concentration 50 µg/mL).

    • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiating the Digestion:

    • To start the reaction, add 5 µL of a diluted Proteinase K solution (e.g., 0.1 mg/mL) to each tube. The final enzyme:substrate ratio should be optimized (e.g., 1:100 w/w).

    • For the T=0 time point, add the quenching solution before adding the enzyme.

    • Vortex briefly and place the tubes back in the 37°C thermomixer.

  • Time-Course Quenching:

    • At each designated time point, remove the corresponding tube and immediately add 10 µL of 10% TFA to quench the reaction. Vortex thoroughly.

    • Place the quenched samples on ice or at 4°C until ready for analysis.

  • HPLC Analysis:

    • Centrifuge all samples at high speed for 10 minutes to pellet any precipitated protein.

    • Inject 50 µL of the supernatant from each sample onto the HPLC.

    • Run a standard gradient (e.g., 5-95% Acetonitrile in water with 0.1% TFA over 30 minutes).

    • Monitor the absorbance at 220 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact, full-length peptide.

    • Integrate the area of this peak for each time point.

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample ((Area_t / Area_0) * 100).

    • Plot the percentage of intact peptide vs. time for both the L-peptide and the D-Ala peptide.

Expected Results (Hypothetical Data):

Time (minutes)% Intact L-Peptide% Intact D-Ala Peptide
0100%100%
1565%98%
3032%95%
608%92%
120<1%85%
2400%74%

The data clearly demonstrates the profound stabilizing effect of a single D-alanine incorporation.

Conclusion and Future Outlook

The strategic incorporation of D-alanine, facilitated by chemical building blocks like Methyl D-alaninate, is a proven and powerful technique in modern protein engineering. It provides a direct solution to the primary liability of peptide therapeutics: proteolytic instability. While chemical synthesis remains the workhorse for producing these modified peptides, advances in genetic code expansion and ribosome engineering are paving the way for the creation of large D-amino-acid-containing proteins, opening up new avenues in biomaterials science and drug development. [3][5][14]As our ability to manipulate the fundamental building blocks of life becomes more sophisticated, the line between natural and synthetic biology will continue to blur, leading to novel molecules with unprecedented function and durability.

References

  • Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4. [Link]

  • Zhang, J., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22). [Link]

  • Royal Society of Chemistry. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. In Amino Acids, Peptides and Proteins. [Link]

  • Kurokawa, K., et al. (2013). Revised mechanism of d-alanine incorporation into cell wall polymers in Gram-positive bacteria. Microbiology, 159(Pt_12), 2564–2574. [Link]

  • Lee, B. S., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Patrinum. [Link]

  • Dougherty, D. A., & Van Deventer, J. A. (2011). Incorporation of non-canonical amino acids. Current opinion in chemical biology, 15(3), 433–438. [Link]

  • Wong, T.-F. (2023). Introduction: “Noncanonical Amino Acids”. Chemical Reviews. [Link]

  • The Triple Helix. (n.d.). Incorporation of Non-Canonical Amino Acids in Vivo Via the Quadruplet Codon System. [Link]

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • Renko, M. (2021). Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. YouTube. [Link]

  • Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current topics in medicinal chemistry, 16(15), 1683–1691. [Link]

  • LifeTein. D-amino acid peptides. [Link]

  • MDPI. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(13), 10832. [Link]

  • Zhou, J., et al. (2015). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino acids, 47(9), 1745–1756. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89020, methyl D-alaninate. [Link]

  • Wiegand, T., et al. (2016). Residue-specific Incorporation of Noncanonical Amino Acids into Model Proteins Using an Escherichia coli Cell-free Transcription-translation System. Journal of visualized experiments : JoVE, (117), 54837. [Link]

  • Kubyshkin, V., & Paleskava, A. (2022). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. ChemBioChem, 24(4), e202200537. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11182647, Methyl D-alaninate hydrochloride. [Link]

  • Amiram, M., et al. (2023). Engineered orthogonal translation systems from metagenomic libraries expand the genetic code. Nature chemical biology, 19(10), 1184–1193. [Link]

  • Hartman, M. C., et al. (2003). Enhanced D-amino acid incorporation into protein by modified ribosomes. Journal of the American Chemical Society, 125(34), 10174–10175. [Link]

  • Google Patents. (n.d.).
  • Al-Ghanayem, A. A., & El-Kadi, A. O. S. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules (Basel, Switzerland), 26(22), 7003. [Link]

  • Reimer, V., et al. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie (International ed. in English), 60(26), 14319–14323. [Link]

  • Lee, B. S., et al. (2021). Towards Engineering an Orthogonal Protein Translation Initiation System. Frontiers in Bioengineering and Biotechnology, 9, 755299. [Link]

  • Hartman, M. C., et al. (2003). Enhanced d-Amino Acid Incorporation into Protein by Modified Ribosomes. Journal of the American Chemical Society, 125(34), 10174-10175. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (2001). Peptide synthesis protocols. Humana Press. [Link]

Sources

Application Note & Protocol: Strategic Protection of Methyl D-alaninate for Advanced Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl D-alaninate is a pivotal chiral building block in the synthesis of a wide array of pharmaceuticals and peptidomimetics. Its bifunctional nature, featuring both a primary amine and a methyl ester, demands a well-considered and strategic application of protecting groups to achieve specific synthetic goals. This document offers a comprehensive guide to the selection and execution of protecting group strategies for methyl D-alaninate. We will delve into the fundamental chemical principles, provide detailed, field-tested protocols for the protection of both the amine and carboxyl functionalities, and present a comparative analysis of commonly used protecting groups. The protocols described herein are crafted to be self-validating, with a strong emphasis on reaction monitoring and product characterization to ensure synthetic success.

Introduction: The Central Role of Protecting Groups in D-Alanine Chemistry

D-amino acids are crucial in the development of metabolically stable peptide-based therapeutics, as they impart resistance to enzymatic degradation. As a readily available and versatile starting material, Methyl D-alaninate is of significant interest. However, its nucleophilic amine and the electrophilic nature of its methyl ester can lead to undesirable side reactions, such as self-polymerization or uncontrolled acylation, during intricate synthetic sequences.

The judicious use of protecting groups is therefore essential. An ideal protecting group should be:

  • Easy to install in high yield.

  • Stable under the reaction conditions required for subsequent transformations.

  • Readily removable in high yield under conditions that do not impact other functional groups in the molecule (a concept known as orthogonality).[1]

This guide will concentrate on the most common and effective protecting groups for the amine and carboxyl moieties of methyl D-alaninate, explaining both the practical "how" and the strategic "why" for each choice.

Amine Protection: Safeguarding the Nucleophilic Center

In many synthetic applications, especially peptide coupling reactions, the primary amine of methyl D-alaninate is its most reactive site. Protecting this amine is a necessary first step for controlled amide bond formation. We will examine three of the most widely utilized amine-protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethoxycarbonyl (Fmoc).

The tert-Butoxycarbonyl (Boc) Group: A Workhorse in Peptide Synthesis

The Boc group is a fundamental tool in modern peptide chemistry, valued for its stability under a broad range of conditions and its clean, acid-labile removal.[1]

Mechanism & Rationale: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O under basic conditions.[2] The mechanism involves the nucleophilic attack of the alanine amine on one of the carbonyl carbons of (Boc)₂O, with the base serving to deprotonate the amine and enhance its nucleophilicity. The Boc group's stability comes from the steric hindrance of the tert-butyl group, which shields the carbamate linkage from nucleophilic attack. It is efficiently removed with strong acids like trifluoroacetic acid (TFA), which protonates the carbamate oxygen, leading to the elimination of isobutylene and carbon dioxide, thereby regenerating the free amine.[2][3]

Experimental Protocol: Boc-Protection of Methyl D-alaninate

  • Dissolution: Dissolve methyl D-alaninate hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of acetone and water.[4]

  • Basification: Cool the solution to 0 °C in an ice bath and add a base, such as triethylamine (TEA, 2.2 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq), to neutralize the hydrochloride salt and deprotonate the amine.

  • Acylation: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. If necessary, purify by column chromatography on silica gel.

Deprotection Protocol: Removal of the Boc Group

  • Dissolution: Dissolve the Boc-protected methyl D-alaninate in neat trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) at 0 °C.[2][5]

  • Reaction: Stir the solution at room temperature for 1-2 hours.

  • Monitoring: Monitor the deprotection by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo to remove excess acid. The product is typically obtained as the corresponding salt (e.g., TFA or HCl salt).

The Carboxybenzyl (Cbz or Z) Group: Orthogonal Stability

The Cbz group provides an alternative protection strategy, known for its stability in both acidic and basic conditions and its unique removal via hydrogenolysis.[6]

Mechanism & Rationale: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, proceeding through a standard Schotten-Baumann acylation.[6] The primary advantage of the Cbz group is its orthogonality to the Boc group. While the Boc group is acid-labile, the Cbz group is stable to acid but is easily cleaved by catalytic hydrogenation.[7][8] This process uses a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas) to reduce the benzyl ester to toluene and regenerate the free amine.[6][7]

Experimental Protocol: Cbz-Protection of Methyl D-alaninate

  • Dissolution: Dissolve methyl D-alaninate hydrochloride (1.0 eq) in an aqueous solution of a base like sodium carbonate or in a biphasic system (e.g., ethyl acetate/water).

  • Acylation: Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise, maintaining the pH between 9-10.

  • Reaction: Stir vigorously at 0 °C for 2-4 hours.

  • Work-up: Separate the organic layer (if biphasic) or extract the aqueous layer with an organic solvent. Wash the organic layer with 1M HCl and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by recrystallization or column chromatography.

Deprotection Protocol: Hydrogenolysis of the Cbz Group

  • Setup: Dissolve the Cbz-protected amino ester in a solvent like methanol or ethyl acetate. Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the suspension under a hydrogen gas atmosphere (H₂, typically at balloon pressure) for 2-16 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate in vacuo to yield the deprotected product.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is a cornerstone of solid-phase peptide synthesis (SPPS) due to its easy removal under mild basic conditions, which leaves acid-labile side-chain protecting groups and the resin linkage intact.[9]

Mechanism & Rationale: The Fmoc group is installed using Fmoc-Cl or Fmoc-OSu.[10] Its deprotection is accomplished with a secondary amine base, typically piperidine.[9][11] The mechanism is an E1cB elimination, where the base abstracts the acidic proton on the fluorenyl ring system, causing the carbamate to collapse and release the free amine and a dibenzofulvene-piperidine adduct.

Experimental Protocol: Fmoc-Protection of Methyl D-alaninate

  • Dissolution: Suspend methyl D-alaninate hydrochloride (1.0 eq) in a mixture of acetone and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq).

  • Acylation: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu, 1.05 eq) in acetone dropwise at room temperature.

  • Reaction: Stir for 4-12 hours.

  • Work-up: Remove the acetone in vacuo. Dilute the remaining aqueous solution with water and wash with ether. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization may be necessary for higher purity.

Deprotection Protocol: Removal of the Fmoc Group

  • Dissolution: Dissolve the Fmoc-protected amino ester in a suitable organic solvent like DMF or NMP.

  • Treatment: Add a 20% solution of piperidine in DMF.[1]

  • Reaction: Stir at room temperature for 5-30 minutes.

  • Work-up: The deprotected amine is typically used directly in the next synthetic step (e.g., peptide coupling in SPPS). For isolation, the solvent can be removed in vacuo, and the product purified from the dibenzofulvene adduct.

Comparative Summary of Amine Protecting Groups
Protecting GroupAbbreviationInstallation ReagentDeprotection ConditionsOrthogonality
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)[1]Cbz, Fmoc[8]
CarboxybenzylCbz or ZCbz-ClH₂, Pd/C[1]Boc, Fmoc[8]
9-FluorenylmethoxycarbonylFmocFmoc-OSu[10]Base (Piperidine)[1]Boc, Cbz[8]

Carboxyl Protection: A Note on the Methyl Ester

In methyl D-alaninate, the carboxyl group is already protected as a methyl ester. This group is relatively stable to the conditions used for installing and removing Boc and Fmoc groups. However, it can be susceptible to hydrolysis under strongly basic conditions or saponification if not handled carefully during aqueous work-ups with strong bases.

For synthetic routes where the methyl ester is not suitable or needs to be replaced, other protecting groups such as benzyl (Bn) or tert-butyl (tBu) esters can be considered. The benzyl ester is cleaved by hydrogenolysis, making it compatible with Boc-strategies, while the tert-butyl ester is removed with acid, aligning with Fmoc-based strategies.

Visualization of Synthetic Pathways

The choice of protecting group determines the overall synthetic strategy. Below are graphical representations of the protection/deprotection workflows.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start Methyl D-alaninate (HCl salt) Reagents_P (Boc)₂O, TEA DCM, 0°C to RT Start->Reagents_P 1. Product_P Boc-D-Ala-OMe Reagents_P->Product_P 2. Product_P_Start Boc-D-Ala-OMe Reagents_D TFA or 4M HCl/Dioxane RT Product_P_Start->Reagents_D 3. Final_Product Methyl D-alaninate (TFA or HCl salt) Reagents_D->Final_Product 4. Cbz_Fmoc_Orthogonality cluster_Boc_removal Acidic Deprotection cluster_Cbz_removal Hydrogenolysis Start Dipeptide with Boc and Cbz protection Boc_Removal Treat with TFA Start->Boc_Removal Selective Boc removal Cbz_Removal Treat with H₂/Pd-C Start->Cbz_Removal Selective Cbz removal Product_Boc_Off Cbz-protected dipeptide with free N-terminus Boc_Removal->Product_Boc_Off Product_Cbz_Off Boc-protected dipeptide with free C-terminus Cbz_Removal->Product_Cbz_Off

Caption: Orthogonal deprotection strategy for Boc and Cbz groups.

Conclusion and Future Perspectives

The strategic selection of protecting groups is crucial for the successful synthesis of complex molecules derived from methyl D-alaninate. The Boc, Cbz, and Fmoc groups each provide a unique set of advantages in terms of stability and cleavage conditions, enabling the design of elegant and efficient synthetic routes. By understanding the underlying chemical principles and following robust, well-monitored protocols, researchers can confidently utilize this versatile building block to advance the fields of medicinal chemistry and drug development. Future innovations in this area will likely focus on discovering even more orthogonal protecting groups and optimizing greener, more atom-economical protection and deprotection methods.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Carpino, L. A., & Han, G. Y. (1970). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. Journal of the American Chemical Society, 92(19), 5748–5749.
  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • chem.iitb.ac.in. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

  • Chem-Impex. (n.d.). Boc-D-alanine methyl ester. Retrieved from [Link]

  • n.p. (n.d.). Methods for Removing the Fmoc Group.
  • Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • n.p. (n.d.). Protecting Groups.
  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ResearchGate. (2017, April 10). What is the best method to deprotect Fmoc in solution phase?. Retrieved from [Link]

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methyl D-Alaninate Coupling Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: MDA-OPT-2024 Subject: Optimization of Yield and Stereochemical Purity in Methyl D-Alaninate Couplings Assigned Specialist: Senior Application Scientist

Introduction

You are likely accessing this guide because your amide coupling involving Methyl D-alaninate (H-D-Ala-OMe) is suffering from low yields, racemization (loss of D-configuration), or difficult purification.

Methyl D-alaninate presents a unique "triad of trouble" in peptide synthesis:

  • Steric Unhindrance: While usually good, here it promotes rapid dimerization (Diketopiperazine formation).

  • Labile Ester: The methyl ester is susceptible to hydrolysis during basic workups.

  • Chiral Fragility: The

    
    -proton is acidic; over-basification leads to rapid racemization via oxazolone intermediates.
    

This guide moves beyond standard "add and stir" protocols to address the mechanistic root causes of failure.

Module 1: The "Start Here" Diagnostic

Before altering reagents, audit your reaction setup against these critical failure points.

Diagnostic CheckCommon ErrorThe Fix
Stoichiometry of Base Ignoring the HCl salt. H-D-Ala-OMe is sold as HCl salt.[1] It acts as a base sink.Rule of Thumb: You need 1 eq of base just to neutralize the salt, plus catalytic base for the reaction. Total Base: 2.0–3.0 eq (if using DIPEA).
Order of Addition Mixing everything at once.Pre-activation is key. Activate the Carboxylic Acid before adding the Methyl D-alaninate to minimize exposure of the amine to free base.
Solvent Water Content Using "wet" DMF/DCM.Water competes as a nucleophile (hydrolysis) and slows the rate, favoring side reactions. Use anhydrous solvents.[2]
Workup pH Washing with 1M NaOH or sat. NaHCO3 for too long.Methyl esters hydrolyze to carboxylic acids at pH > 10. Keep washes brief and cold, or use dilute acid (0.5M HCl) first.

Module 2: Troubleshooting Low Yields (Reagent Selection)

If your yield is <50%, your coupling reagent is likely insufficient for the specific steric/electronic environment of your carboxylic acid.

Decision Matrix: Selecting the Right Reagent

CouplingLogic Start START: Low Yield with H-D-Ala-OMe CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid HinderedYes Yes (e.g., Aib, N-methyl, Val) CheckAcid->HinderedYes Yes HinderedNo No (Standard) CheckAcid->HinderedNo No HATU Use HATU or COMU (High Reactivity) HinderedYes->HATU BaseCheck CRITICAL: Use Collidine instead of DIPEA HATU->BaseCheck Epimerization Is Epimerization Critical? HinderedNo->Epimerization EpimYes Yes (Strict D-enantiomer required) Epimerization->EpimYes High Risk EpimNo No / Moderate Epimerization->EpimNo Low Risk T3P Use T3P (Propylphosphonic Anhydride) Low Epimerization Risk EpimYes->T3P EDC Use EDC + OxymaPure (Cleaner Workup) EpimNo->EDC

Figure 1: Decision tree for coupling reagent selection based on steric hindrance and stereochemical sensitivity.

Reagent Comparison Table
ReagentReactivityRacemization RiskBest ForNotes
EDC / HOBt ModerateModerateStandard couplingsSlow. Urea byproduct is water-soluble (easy cleanup).
HATU Very HighLow-ModerateHindered acidsGold Standard for yield. Can cause guanidinylation if amine is in excess. Expensive.
T3P HighVery Low Chiral purityExcellent for scale-up. Byproducts are water-soluble.[2]
COMU HighLowSafer alternative to HATUMore stable than HATU; safer byproducts (non-explosive).

Module 3: The "Hidden" Yield Killers (Side Reactions)

Two specific mechanisms destroy Methyl D-alaninate yields. Understanding them is the only way to prevent them.

Diketopiperazine (DKP) Formation

If your reaction is slow, H-D-Ala-OMe molecules will react with each other (or the growing chain) to form a cyclic dimer, ejecting methanol. This is irreversible.

  • Symptom: Yield loss + insoluble white precipitate.

  • Mechanism: Intramolecular nucleophilic attack.

  • Prevention: High concentration reactions (0.5M - 1.0M) favor intermolecular coupling over DKP formation. Use fast reagents (HATU) to outcompete cyclization.

Racemization (The Oxazolone Pathway)

The D-configuration is lost when the activated acid cyclizes to form an oxazolone. The


-proton of the oxazolone is highly acidic and easily removed by base, flattening the stereocenter.

Racemization Activated Activated Ester (O-Acylisourea) Oxazolone Oxazolone Intermediate Activated->Oxazolone Cyclization Deprotonated Enol (Achiral/Planar) Oxazolone->Deprotonated Base (Excess) Racemic Racemic Mixture (DL-Product) Deprotonated->Racemic Reprotonation

Figure 2: The Oxazolone pathway leading to racemization. Note that excess base drives the transition from Oxazolone to the achiral Enol.

Module 4: Optimized Protocol (The "Golden Standard")

This protocol uses HATU for speed (beating DKP formation) and Collidine (TMP) to minimize racemization.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • H-D-Ala-OMe · HCl (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Collidine (3.0 eq) [Alternative: DIPEA, but Collidine is safer for chirality]

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Step-by-Step:

  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add 1.0 eq of Collidine.

    • Stir for 2 minutes. (Do not wait longer; HATU degrades).

  • Coupling Phase:

    • In a separate vial, dissolve H-D-Ala-OMe · HCl (1.1 eq) in minimal DMF.

    • Add the remaining 2.0 eq of Collidine to this vial (neutralizing the salt).

    • Immediately add the amine solution to the activated acid mixture.

  • Reaction:

    • Stir at Room Temperature.

    • Monitor: Check LCMS at 30 mins. Most HATU couplings are done in <1 hour.

    • Quench: Once complete, dilute with Ethyl Acetate.

  • Workup (Crucial for Methyl Esters):

    • Wash 2x with 5% KHSO4 or 0.5M HCl (Removes Collidine/Amine).

    • Wash 1x with Water .

    • Wash 1x with Sat. NaHCO3 (Brief wash! <1 min contact time to prevent ester hydrolysis).

    • Wash 1x with Brine .

    • Dry over Na2SO4 and concentrate.

Frequently Asked Questions (FAQ)

Q: My product is disappearing during workup. Where did it go? A: You likely hydrolyzed the methyl ester. If you used strong base (1M NaOH) or left it in NaHCO3 too long, the ester hydrolyzed to the free acid, which is now in your aqueous waste. Acidify your aqueous layer and extract with EtOAc to check.

Q: I see a "double mass" peak in LCMS. What is it? A: This is likely the Diketopiperazine (DKP) dimer of alanine, or a dimer of your starting material. This indicates your coupling was too slow. Switch to HATU or T3P and increase concentration.

Q: Can I use T3P instead of HATU? A: Yes, and it is often preferred for scale-up. T3P (50% in EtOAc) is excellent for preserving stereochemistry. Use 1.5 eq T3P and 4.0 eq DIPEA (T3P requires more base).

Q: Why Collidine instead of DIPEA or TEA? A: Collidine (2,4,6-trimethylpyridine) is a weaker, more hindered base than TEA. It is strong enough to neutralize the HCl salt but kinetically poor at abstracting the acidic


-proton that leads to racemization [1].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link[2]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Link

Sources

Chiral Integrity Assurance: D-Alanine Esterification Support Hub

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Active System: Technical Support Center

Diagnostic Interface

Before modifying your protocol, identify the specific phase where chiral erosion is occurring. Use the decision tree below to navigate to the relevant solution.

DiagnosticTree Start START: Identify the Failure Mode Phase Which phase is the issue occurring in? Start->Phase Synthesis Synthesis of D-Ala Ester (From Free Acid) Phase->Synthesis Making the ester Coupling Coupling D-Ala Ester (Peptide Bond Formation) Phase->Coupling Reacting the ester Storage Storage / Workup Phase->Storage Purification/Shelf Sol1 See Protocol A: Controlled Thionyl Chloride Method Synthesis->Sol1 Sol2 See Protocol B: Oxyma/DIC Strategy Coupling->Sol2 Sol3 See FAQ: Base-Catalyzed Drift Storage->Sol3

Figure 1: Diagnostic decision tree for isolating the source of epimerization in D-alanine workflows.

Mechanistic Deep Dive: The "Why"

D-Alanine is deceptively simple. Its small methyl side chain provides little steric protection to the


-proton, making it highly susceptible to abstraction. Understanding the enemy is the first step to defeating it.
The Two Pathways of Chiral Loss
  • Oxazolone Formation (Path B - Primary Threat): During activation, the carbonyl oxygen attacks the activated carboxylate, forming a 5-membered oxazolone (azlactone) ring. This ring is aromatic-like and allows the

    
    -proton to be easily removed, scrambling the chirality [1][2].
    
  • Direct Enolization (Path A - Secondary Threat): Strong bases (like TEA or DIEA) can directly abstract the acidic

    
    -proton, especially if the ester group is electron-withdrawing [3].
    

Mechanism DAla Activated D-Ala Oxazolone Oxazolone Intermediate (High Risk) DAla->Oxazolone Cyclization Enol Enolate (Planar/Achiral) DAla->Enol Direct Abstraction Oxazolone->Enol Base (-H+) Racemic Racemic Product (DL-Mix) Enol->Racemic Reprotonation

Figure 2: The dual pathways of racemization: Oxazolone formation vs. Direct Enolization.

Validated Protocols
Protocol A: Safe Synthesis of D-Alanine Methyl Ester

Target: Converting D-Alanine free acid to D-Ala-OMe without racemization.

The Causality: Standard acid-catalyzed esterification (Fischer) is generally safe, but the heat of reaction between Thionyl Chloride (


) and Methanol generates an exotherm that can induce racemization if uncontrolled [4].

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask. Flush with Argon.

  • Solvent Prep: Add anhydrous Methanol (MeOH, 10 mL/g of amino acid) and cool to -10°C using an ice/salt bath.

  • Activation: Add Thionyl Chloride (

    
    , 2.0 equivalents) dropwise over 20 minutes.
    
    • Critical Control: Do not allow internal temp to rise above 0°C.

  • Addition: Add D-Alanine (1.0 equivalent) in one portion.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 12-24 hours. Avoid Reflux if chiral purity is paramount; room temp is slower but safer [5].

  • Workup: Concentrate in vacuo at <40°C. Do not use high heat on the rotovap.

Protocol B: Low-Epimerization Coupling (The "Red Shift" Protocol)

Target: Coupling D-Ala esters to other amino acids.

The Causality: Carbodiimides (DCC/DIC) alone are "racemization factories." They generate O-acylisoureas that rapidly cyclize to oxazolones. You must intercept this intermediate with an additive that creates a safer active ester [6][7].

Reagent Choice:

  • Gold Standard: DIC + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1]

  • Why? Oxyma Pure is superior to HOBt/HOAt in suppressing racemization and is non-explosive [1][8].[2]

Step-by-Step Methodology:

  • Dissolution: Dissolve the carboxylic acid partner (1.0 eq) and Oxyma Pure (1.0 eq) in DMF.

  • Activation: Add DIC (1.0 eq). Stir for exactly 2 minutes .

    • Note: Extended pre-activation increases risk.

  • Coupling: Add the D-Alanine Ester (HCl salt) (1.0 eq) and a base.

  • Base Selection: Use TMP (2,4,6-Trimethylpyridine/Collidine) (1.0 - 2.0 eq) instead of DIEA.

    • Reasoning: Collidine is a weaker, sterically hindered base that neutralizes the HCl salt but is too bulky to abstract the

      
      -proton [3].
      
Reagent Selection Matrix

Use this table to select the correct coupling system based on your risk tolerance.

Reagent SystemRacemization RiskCoupling EfficiencyNotes
DIC / Oxyma Pure Lowest HighRecommended. Best balance of safety and speed. Replaces HOBt [8].
COMU / Oxyma LowVery HighExcellent for difficult couplings, but highly reactive. Keep base stoichiometry 1:1 [1].
HATU / DIEA ModerateExtremeCaution. High reactivity can lead to "over-activation" and epimerization if base is excess.
DCC / HOBt Moderate/HighModerateLegacy method. HOBt is less effective than Oxyma. Byproducts are difficult to remove.
Troubleshooting FAQs

Q: I see a color change during coupling. Is my D-Ala racemizing? A: If you are using HOBt/DCC, a color shift to red/orange often indicates Oxazolone formation . This is a "Check Engine" light for your reaction. Switch to Oxyma Pure , which does not form this colored intermediate and suppresses the pathway [1].

Q: Can I use standard DIEA (Diisopropylethylamine) for neutralization? A: For D-Alanine, avoid it if possible. DIEA is a strong base. If you must use it, ensure you use exactly 1 equivalent to neutralize the ester-HCl salt. Any excess DIEA will begin abstracting the


-proton. Collidine  is the safer alternative [3].

Q: My D-Ala ester is racemizing during storage. A: Free amine esters are unstable. Always store D-Alanine esters as their Hydrochloride (HCl) or Tosylate (TsOH) salts . In the salt form, the amine is protonated (


), which prevents the intramolecular attack on the carbonyl that leads to diketopiperazine formation or racemization [5].
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Bachem. (2024).[3] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Jadhav, P. D., et al. (2021). Proposed mechanism of base catalyzed epimerization.[4][5] ResearchGate.[4] Link

  • Common Organic Chemistry. (2023). Acid to Ester - Thionyl Chloride (SOCl2) and Methanol.[6][7] Link

  • Li, Z., et al. (2008). A Convenient Synthesis of Amino Acid Methyl Esters.[8] Molecules. Link

  • BenchChem. (2024). Strategies to Prevent Racemization During Peptide Synthesis. Technical Support Center. Link

  • Steinauer, R., et al. (2024). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.[9][10] PNAS.[10] Link[10]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][11] Chemistry – A European Journal. Link

Sources

Technical Support Center: Troubleshooting Peptide Synthesis with Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing Methyl D-alaninate in peptide synthesis. This resource is designed to provide in-depth, field-proven insights into the common challenges and side reactions encountered when working with this specific amino acid ester. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but also to proactively design more robust and successful synthesis strategies.

Introduction: The Unique Position of Methyl D-alaninate in Peptide Synthesis

Methyl D-alaninate is a valuable building block for the incorporation of D-alanine at the C-terminus of a peptide sequence. The use of D-amino acids can impart unique conformational properties and increased resistance to enzymatic degradation, which is often desirable in therapeutic peptide design[1]. However, the presence of the D-configuration and the C-terminal methyl ester can also predispose the synthesis to specific side reactions. This guide will primarily focus on the two most prevalent issues: epimerization (racemization) and diketopiperazine (DKP) formation , while also addressing other potential complications such as ester hydrolysis and steric hindrance .

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Unexpected Diastereomers Detected - Troubleshooting Epimerization

Q1: I've incorporated Methyl D-alaninate as my C-terminal residue, but my final product shows a significant percentage of a diastereomeric impurity. What is causing this loss of stereochemical integrity?

A1: The most likely cause is epimerization of the activated amino acid during the coupling reaction. Epimerization is the change in configuration at a single stereocenter. In the context of peptide synthesis, this often refers to the conversion of a D-amino acid to its L-enantiomer, or vice versa, at the α-carbon. This process is a significant concern as it can be challenging to separate the resulting diastereomeric peptides and can alter the biological activity of the final product.

The Mechanism of Epimerization:

Epimerization during peptide bond formation typically proceeds through one of two pathways, both of which involve the abstraction of the α-proton from the activated amino acid. The presence of an electron-withdrawing group on the α-amino moiety, such as a growing peptide chain, significantly increases the acidity of this proton, making it more susceptible to abstraction by a base.

  • Direct Enolization: A base directly removes the α-proton, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to a mixture of D and L configurations.

  • Oxazolone Formation: The activated carboxylic acid can be attacked intramolecularly by the preceding amide bond's carbonyl oxygen, forming a 5(4H)-oxazolone intermediate. This intermediate is readily deprotonated at the α-carbon to form a resonance-stabilized and planar oxazole anion. Subsequent reprotonation and reaction with the incoming amine lead to the formation of the peptide bond with potential loss of stereochemical purity. This is a common pathway for epimerization.

Q2: How can I minimize or prevent epimerization when coupling the amino acid preceding my C-terminal Methyl D-alaninate?

A2: Minimizing epimerization requires careful selection of coupling reagents, additives, and reaction conditions. The key is to facilitate a rapid coupling reaction that outcompetes the rate of epimerization.

Strategies for Suppressing Epimerization:

  • Choice of Coupling Reagent:

    • Carbodiimides (e.g., DIC, DCC): When used alone, carbodiimides can lead to significant racemization. However, their performance is dramatically improved with the use of additives.

    • Uronium/Aminium Reagents (e.g., HBTU, HATU): These are generally efficient coupling reagents, but the choice of base is critical to minimize epimerization.

    • Phosphonium Reagents (e.g., PyBOP): These are also highly effective and can offer advantages in certain situations.

  • The Critical Role of Additives:

    • Hydroxybenzotriazole (HOBt) and its analogs (e.g., HOAt, 6-Cl-HOBt): These additives are essential for suppressing racemization when using carbodiimides and are also beneficial with many other coupling reagents[2]. They react with the activated amino acid to form an active ester, which is less prone to racemization than other activated species and couples efficiently with the amine.

  • Base Selection:

    • Tertiary amines are commonly used to neutralize the protonated amine of the incoming amino acid and to facilitate the coupling reaction. However, stronger, more sterically hindered bases can increase the risk of α-proton abstraction.

    • N-methylmorpholine (NMM) is often a preferred base over more hindered bases like diisopropylethylamine (DIEA) as it is generally associated with lower levels of racemization.

  • Temperature Control:

    • Lowering the reaction temperature can often reduce the rate of epimerization.

Recommended Coupling Protocol to Minimize Epimerization:

This protocol utilizes Diisopropylcarbodiimide (DIC) with Hydroxybenzotriazole (HOBt), a combination well-regarded for its ability to minimize racemization.

Step Action Rationale
1Dissolve the N-protected amino acid and HOBt (1.1 equivalents) in DMF.Pre-dissolving ensures a homogenous reaction mixture.
2Add DIC (1.1 equivalents) to the solution and stir for 10-15 minutes at 0°C.This pre-activation step forms the HOBt active ester, which is less susceptible to racemization.
3Add the pre-activated solution to the resin-bound peptide (with the deprotected N-terminal D-alaninate).
4Allow the coupling reaction to proceed at room temperature for 1-2 hours.Monitor the reaction for completion using a ninhydrin test.
Issue 2: Significant Product Loss and Formation of a Low Molecular Weight Byproduct - Troubleshooting Diketopiperazine (DKP) Formation

Q3: After the second coupling step in my synthesis starting with Methyl D-alaninate on the resin, I'm observing a significant loss of peptide from the resin and the appearance of a major byproduct in my cleavage solution. What is happening?

A3: You are likely observing diketopiperazine (DKP) formation. This is a common and often problematic side reaction, particularly when synthesizing peptides with a C-terminal ester[3]. DKP formation is an intramolecular cyclization reaction of a dipeptide ester, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered cyclic dipeptide.

The Mechanism of Diketopiperazine Formation:

After the deprotection of the N-terminus of the second amino acid, the free amine can act as a nucleophile and attack the ester carbonyl of the C-terminal D-alaninate. This intramolecular cyclization releases the dipeptide from the resin as a diketopiperazine.

DKP_Formation Resin Resin-O-CO-CH(CH3)-NH-CO-CH(R)-NH2 Transition Intramolecular Nucleophilic Attack Resin->Transition Deprotection DKP Diketopiperazine (Cyclic Dipeptide) Transition->DKP Cyclization Resin_OH Resin-OH Transition->Resin_OH Cleavage Troubleshooting_Workflow Start Peptide Synthesis with Methyl D-alaninate Problem Problem Encountered Start->Problem Diastereomers Diastereomeric Impurity (Epimerization) Problem->Diastereomers Yes Low_Yield_DKP Low Yield & DKP Byproduct Problem->Low_Yield_DKP No Sol_Epimerization Optimize Coupling: - Use HOBt/HOAt - Choose appropriate base (NMM) - Lower temperature Diastereomers->Sol_Epimerization Carboxylic_Acid C-terminal Carboxylic Acid (Ester Hydrolysis) Low_Yield_DKP->Carboxylic_Acid No Sol_DKP Modify Strategy: - Use dipeptide building blocks - 'In situ' neutralization - Use 2-Cl-Trt resin Low_Yield_DKP->Sol_DKP Incomplete_Coupling Incomplete Coupling (Steric Hindrance) Carboxylic_Acid->Incomplete_Coupling No Sol_Hydrolysis Control Conditions: - Anhydrous solvents - Minimize deprotection time - Control pH in workup Carboxylic_Acid->Sol_Hydrolysis Sol_Steric Enhance Coupling: - Use potent reagents (HATU) - Double couple - Increase reaction time Incomplete_Coupling->Sol_Steric

Sources

Technical Support Center: Optimization of Catalyst and Ligand for Methyl D-alaninate Arylation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the palladium-catalyzed N-arylation of Methyl D-alaninate. This reaction, a specialized form of the Buchwald-Hartwig amination, is fundamental in synthesizing chiral building blocks for pharmaceuticals and advanced materials.[1][2] However, its success hinges on the careful selection and optimization of the catalyst, ligand, and reaction conditions, especially concerning the preservation of stereochemical integrity.[3]

This guide moves beyond simple protocols to explain the why behind experimental choices, offering a self-validating system of troubleshooting and optimization based on mechanistic principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing N-arylation on Methyl D-alaninate?

A1: The principal challenge is preventing the racemization of the chiral center. The α-proton of the amino ester is susceptible to deprotonation by the base used in the coupling reaction, which can lead to a loss of enantiomeric purity in the starting material and, consequently, the product.[3] Therefore, reaction optimization is often a delicate balance between achieving a high yield and maintaining high enantiomeric excess (ee).[2]

Q2: How do I choose the right palladium source?

A2: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they often require in situ activation and can be unreliable, leading to inconsistent results.[4] For improved reliability and activity, it is highly recommended to use palladium precatalysts. These are air- and moisture-stable complexes that readily generate the active Pd(0) species under reaction conditions. Buchwald's G3 or G4 precatalysts, such as t-BuBrettPhos Pd G3, are specifically designed for robustness and have shown excellent performance in the N-arylation of amino acid esters.[2][5]

Q3: What is the role of the phosphine ligand, and how does its structure impact the reaction?

A3: The phosphine ligand is arguably the most critical component for success. It stabilizes the palladium center, influences its reactivity, and dictates the outcome of the key steps in the catalytic cycle. For the arylation of a sterically accessible amine like Methyl D-alaninate, sterically hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands) are essential.

  • Steric Hindrance: Bulky ligands promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle. This is often the rate-limiting step, and accelerating it can significantly improve reaction efficiency.[6]

  • Electron-Donating Ability: Electron-rich ligands facilitate the initial oxidative addition of the aryl halide to the Pd(0) center, which is particularly important when using less reactive aryl chlorides.[4]

Q4: Which base should I start with?

A4: The choice of base is critical and can affect both yield and enantiomeric purity. A moderately weak, non-nucleophilic base is often a good starting point to minimize racemization.

  • Carbonates: Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are often effective and are less likely to cause significant racemization or ester hydrolysis.[6]

  • Phosphates: Potassium phosphate (K₃PO₄) is another viable option.

  • Alkoxides: Stronger bases like sodium tert-butoxide (NaOtBu) can lead to higher reaction rates but also increase the risk of racemization and side reactions like ester hydrolysis.[7] They should be used cautiously and at lower temperatures.

Troubleshooting Guide

This section addresses common issues encountered during the Methyl D-alaninate arylation reaction.

Problem 1: Low or No Product Yield
  • Possible Cause 1: Inactive Catalyst

    • Explanation: The active Pd(0) species is sensitive to oxygen. Inadequate inert atmosphere technique can lead to catalyst decomposition. Simple palladium sources like Pd(OAc)₂ can be particularly unreliable.[4]

    • Solution:

      • Ensure all reagents and solvents are properly degassed.

      • Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.

      • Switch to a more robust and air-stable palladium precatalyst, such as a G3 or G4 palladacycle.[8]

  • Possible Cause 2: Poor Ligand/Base/Solvent Combination

    • Explanation: The synergy between the ligand, base, and solvent is crucial. An inappropriate combination can halt the catalytic cycle. For example, a bulky ligand might require a specific solvent for optimal solubility and performance.

    • Solution: Systematically screen different reaction parameters. A Design of Experiment (DOE) approach can be highly effective.[2] Start by screening a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) with a reliable base (e.g., Cs₂CO₃) in a common solvent like dioxane or toluene.[4][6]

  • Possible Cause 3: Unreactive Aryl Halide

    • Explanation: The reactivity of aryl halides follows the trend: I > Br > OTf > Cl. Aryl chlorides are the most challenging substrates due to the strength of the C-Cl bond.

    • Solution: For aryl chlorides, use a more electron-rich and sterically hindered ligand (e.g., BrettPhos) to promote oxidative addition. Higher temperatures and a stronger base may also be necessary, but monitor for racemization.

Problem 2: Significant Racemization (Low Enantiomeric Excess)
  • Possible Cause 1: Base-Mediated Epimerization of Starting Material

    • Explanation: Mechanistic studies have shown that the loss of enantiopurity often arises from the deprotonation of the starting amino ester by the base, not the product.[2][5]

    • Solution:

      • Lower the Reaction Temperature: This is the most effective way to suppress racemization. Balance this against reaction time and yield.

      • Screen Weaker Bases: Switch from strong bases like NaOtBu to milder ones like K₂CO₃ or K₃PO₄.

      • Optimize Base Stoichiometry: Use the minimum amount of base required for the reaction to proceed efficiently.[2]

  • Possible Cause 2: High Reaction Temperature

    • Explanation: Elevated temperatures provide the energy to overcome the activation barrier for both the desired reaction and the undesired racemization pathway.

    • Solution: Find the lowest possible temperature that provides an acceptable reaction rate. A time-course study at different temperatures, monitoring both conversion and ee, is highly recommended.

Problem 3: Formation of Side Products (e.g., Hydrodehalogenation)
  • Possible Cause: β-Hydride Elimination or Other Decomposition Pathways

    • Explanation: Undesired side reactions, such as the reduction of the aryl halide (hydrodehalogenation), can occur if the catalytic cycle is inefficient.[4] This can be promoted by impurities or a suboptimal ligand choice.

    • Solution:

      • Use High-Purity Reagents: Ensure all starting materials, especially the solvent and base, are pure and dry.

      • Re-evaluate the Ligand: A well-chosen ligand should favor the desired C-N reductive elimination over competing pathways. Screening different ligands is the best approach.

Data Presentation: Ligand and Base Screening

The following table illustrates a typical screening process for the arylation of Methyl D-alaninate HCl with 4-bromotoluene. This data is representative and serves as a guide for experimental design.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)
1BrettPhos Pd G3 (2)BrettPhos (2)NaOtBu (1.5)Toluene10049582
2BrettPhos Pd G3 (2)BrettPhos (2)Cs₂CO₃ (2.0)Toluene100128897
3BrettPhos Pd G3 (2)BrettPhos (2)K₃PO₄ (2.0)Toluene100168598
4XPhos Pd G3 (2)XPhos (2)Cs₂CO₃ (2.0)Toluene100129196
5BrettPhos Pd G3 (2)BrettPhos (2)Cs₂CO₃ (2.0)Dioxane 100128297
6BrettPhos Pd G3 (2)BrettPhos (2)Cs₂CO₃ (2.0)Toluene80 2475>99

Analysis:

  • Comparing entries 1 and 2 shows that while a strong base (NaOtBu) gives a faster reaction, it leads to significant erosion of enantiopurity.[2]

  • Entries 2 and 3 demonstrate that milder inorganic bases provide excellent enantioselectivity.

  • Entry 6 highlights the trade-off between temperature, reaction time, and enantiopurity. Lowering the temperature can maximize the ee at the cost of a longer reaction time and slightly lower yield.

Visualizations & Workflows

The Buchwald-Hartwig Catalytic Cycle

The diagram below illustrates the key steps in the palladium-catalyzed N-arylation of an amine. Understanding this cycle is crucial for rational troubleshooting.[9][10]

Buchwald-Hartwig Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition + Ar-X pd2_complex L-Pd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR'R'' pd2_amine_complex [L-Pd(II)(Ar)(HNR'R'')]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (+ Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR'R'') deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 + Ar-NR'R''

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Workflow Diagram

This logical workflow provides a systematic approach to diagnosing and solving common experimental problems.

Troubleshooting Workflow start Reaction Outcome? low_yield Low / No Yield start->low_yield < 50% Yield low_ee Poor Enantioselectivity (Racemization) start->low_ee < 95% ee success High Yield & High ee (Success!) start->success Good check_catalyst Check Catalyst Activity - Use Precatalyst - Ensure Inert Atmosphere low_yield->check_catalyst lower_temp Lower Reaction Temperature low_ee->lower_temp screen_conditions Screen Ligand / Base / Solvent Combination check_catalyst->screen_conditions check_halide Using Aryl Chloride? - Use more electron-rich ligand - Increase Temperature screen_conditions->check_halide screen_base Screen Milder Bases (e.g., Cs₂CO₃, K₃PO₄) lower_temp->screen_base

Caption: A decision tree for troubleshooting common issues.

Experimental Protocol: General Procedure for Methyl D-alaninate Arylation

Materials:

  • Methyl D-alaninate hydrochloride[11]

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., BrettPhos Pd G3)

  • Phosphine ligand (e.g., BrettPhos)

  • Base (e.g., Cs₂CO₃, oven-dried)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Reaction vessel (e.g., Schlenk tube or vial with a screw cap and septum)

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Preparation (in a glovebox or on a Schlenk line):

    • To a clean, dry reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv).

    • Add Methyl D-alaninate hydrochloride (1.2 mmol, 1.2 equiv).

    • Add the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv).

    • Add the palladium precatalyst (0.02 mmol, 2 mol%).

    • Add the phosphine ligand (0.02 mmol, 2 mol%). Note: If using a precatalyst, additional ligand is often not required but can be optimized.

    • Seal the vessel.

  • Reaction Execution:

    • If outside a glovebox, evacuate and backfill the vessel with an inert gas three times.

    • Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

    • Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 80-100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the pad with additional solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[2]

References

  • Ligand-Controlled Asymmetric Arylation of Aliphatic α-Amino Anion Equivalents. Journal of the American Chemical Society. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Transition Metal-Catalyzed Direct Arylation of Substrates with Activated sp3-Hybridized C−H Bonds and Some of Their Synthetic Equivalents with Aryl Halides and Pseudohalides. Chemical Reviews. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. Organic Letters. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Optimization of the coupling reaction of 1c with D-alanine methyl ester (6b). ResearchGate. [Link]

  • Palladium-Catalyzed Asymmetric α-Arylation of Alkylamines: A General Strategy for the Synthesis of Chiral α-Aryl Amines. ResearchGate. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. National Institutes of Health. [Link]

  • A general and practical palladium-catalyzed monoarylation of β-methyl C(sp³)-H of alanine. National Institutes of Health. [Link]

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles. National Institutes of Health. [Link]

  • Ligand-enabled palladium-catalysed enantioselective synthesis of α-quaternary amino and glycolic acids derivatives. ResearchGate. [Link]

  • Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides. National Institutes of Health. [Link]

  • Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]

  • Nickel-catalyzed N-arylation of optically pure amino acid esters with activated (hetero)aryl electrophiles. Canadian Science Publishing. [Link]

  • Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Royal Society of Chemistry. [Link]

  • Ligand Design in the Optimization of Reduction Catalysis Reactions. CUNY Academic Works. [Link]

  • Optimization for meta‐C−H arylation. ResearchGate. [Link]

  • Role of N-Acyl Amino Acid Ligands in Pd(II)-Catalyzed Remote C–H Activation of Tethered Arenes. Journal of the American Chemical Society. [Link]

  • Asymmetric Arylation of Imines Catalyzed by Heterogeneous Chiral Rhodium Nanoparticles. Organic-Chemistry.org. [Link]

  • Palladium-catalyzed β-C(sp3)–H arylation of phthaloyl alanine with hindered aryl iodides: synthesis of complex β-aryl α-amino acids. Royal Society of Chemistry. [Link]

  • Catalytic Asymmetric Allylic Amination. WordPress. [Link]

  • Palladium-catalyzed intramolecular alpha-arylation of alpha-amino acid esters. National Institutes of Health. [Link]

  • Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates. DSpace@MIT. [Link]

  • Palladium-Catalyzed Direct Arylation of Methyl Sulfoxides with Aryl Halides. Organic-Chemistry.org. [Link]

  • Methyl D-alaninate hydrochloride. PubChem. [Link]

  • Palladium-catalyzed β-C(sp>3>)-H arylation of phthaloyl alanine with hindered aryl iodides: Synthesis of complex β-aryl α-amino acids. Penn State. [Link]

Sources

Technical Support Center: Peptide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Diketopiperazine (DKP) Formation with D-Alanine Esters

Welcome to the Technical Support Center

Current Ticket: #DKP-D-ALA-001 Status: Open Assigned Specialist: Senior Application Scientist

Issue Summary: User reports low yields and deletion sequences (des-dipeptide) when synthesizing peptides containing C-terminal D-Alanine esters. Mass spectrometry confirms the presence of cyclic byproducts (molecular weight matching the dipeptide minus water).

Executive Summary: Diketopiperazine (DKP) formation is a side reaction where a dipeptide ester undergoes intramolecular cyclization, cleaving itself from the resin (SPPS) or reacting in solution.[1][2] While Proline is the usual suspect, D-Alanine presents a unique, often underestimated risk. Its specific stereochemistry, when paired with L-amino acids, induces


-turn structures that spatially force the N-terminal amine into the reactive zone of the C-terminal ester.
Part 1: Knowledge Base (The "Why")
KB Article: The Stereochemical Trap of D-Alanine

Unlike bulky amino acids that might sterically hinder cyclization, D-Alanine is small. However, its danger lies in conformational facilitation .

  • The Heterochiral Effect: In a standard L-peptide synthesis, introducing a D-amino acid (like D-Ala) creates a heterochiral sequence (L-AA

    
    -D-Ala
    
    
    
    -OR).
  • Turn Induction: This L-D pattern strongly favors the formation of a Type II

    
    -turn .
    
  • Proximity: This turn brings the deprotected amine of the second residue (

    
    ) into immediate proximity with the carbonyl carbon of the ester linkage (
    
    
    
    ), significantly lowering the activation energy for nucleophilic attack.

Mechanism Visualization: The following diagram illustrates the kinetic pathway from the linear dipeptide to the cyclic DKP byproduct.

DKP_Mechanism Linear Linear Dipeptide-Ester (H-L-Xaa-D-Ala-OR) Turn Conformational Change (Type II Beta-Turn) Linear->Turn Fmoc Removal (Free Amine) Intermediate Tetrahedral Intermediate Turn->Intermediate Nucleophilic Attack (Intramolecular) DKP Diketopiperazine (Cyclic Byproduct) Intermediate->DKP Collapse Loss Loss of Peptide from Resin/Ester Intermediate->Loss Cleavage

Caption: Figure 1. The kinetic pathway of DKP formation. The L-D stereochemistry induces a turn that accelerates the transition from linear ester to cyclic imide.

Part 2: Troubleshooting Guides
Scenario A: Solid Phase Peptide Synthesis (SPPS)

Symptom: The peptide is missing the first two C-terminal amino acids (des-dipeptide impurity) or total yield is near zero.

Root Cause: The ester linkage to the resin (benzyl ester type) is a good leaving group. The reaction occurs immediately after deprotecting the second amino acid (Fmoc-AA-D-Ala-Resin


 H-AA-D-Ala-Resin 

DKP).
FactorRisk Level (High)Risk Level (Low)
Resin Linker Wang, Merrifield (Benzyl esters)2-Chlorotrityl (2-CTC), SASRIN
Base Piperidine (Standard)DBU/Piperazine (Specialized)
Sequence L-AA + D-Ala (Heterochiral)D-AA + D-Ala (Homochiral)

Diagnostic & Repair Protocol:

Step 1: Resin Substitution (The "Gisin" Fix)

  • Why: The bulky trityl group in 2-Chlorotrityl Chloride (2-CTC) resin provides massive steric hindrance around the ester bond, physically blocking the amine from attacking.

  • Action: Switch from Wang Resin to 2-Chlorotrityl Resin .

Step 2: Optimized Deprotection (If Resin Switch is Impossible)

  • Why: Standard 20% piperidine promotes DKP.

  • Action: Use a shorter, milder deprotection cycle for the second residue only.

    • Reagent: 0.1 M HOBt in 20% Piperidine/DMF (HOBt suppresses base-catalyzed side reactions).

    • Time: 2 x 3 minutes (instead of standard 2 x 10 min).

    • Wash: Immediate and extensive washing with DMF.

Step 3: Backbone Protection (The "Nuclear" Option)

  • Why: If the amine is secondary or sterically blocked, it cannot attack.

  • Action: Use Fmoc-(Hmb)AA-OH or Fmoc-(Dmb)AA-OH for the second residue (the one attached to D-Ala). The Hmb group prevents the amine from acting as a nucleophile during the critical window.

Scenario B: Solution Phase Synthesis

Symptom: Formation of precipitate during neutralization of dipeptide ester salts; loss of product during workup.

Root Cause: In solution, DKP formation is often triggered when the amine salt (TFA or HCl salt) is neutralized to the free base, especially if the ester is a methyl or benzyl ester (good leaving groups).

Troubleshooting Protocol:

  • Ester Modification:

    • Switch to t-Butyl Esters: The bulky tert-butyl group is a poor leaving group and sterically crowds the reaction center.

    • Reaction: H-L-Xaa-D-Ala-OtBu is significantly more stable than H-L-Xaa-D-Ala-OMe .

  • In-Situ Coupling (Avoid Isolation):

    • Protocol: Do not isolate the free amine of the dipeptide ester.

    • Workflow: Neutralize the salt in the presence of the next activated amino acid. The acylation rate (coupling) must be faster than the cyclization rate.

    • Reagent: Use highly reactive coupling agents like HATU/HOAt to ensure the amine reacts with the next amino acid before it can bite back on the ester.

Part 3: Validated Experimental Protocols
Protocol 1: Loading D-Alanine onto 2-Chlorotrityl Resin

This protocol minimizes premature cleavage and DKP potential from the start.

  • Preparation: Swell 1.0 g of 2-CTC resin (1.6 mmol/g) in dry DCM (10 mL) for 30 mins.

  • Loading: Dissolve Fmoc-D-Ala-OH (0.6 - 0.8 equiv relative to resin capacity) in DCM (10 mL). Add DIPEA (4 equiv).

    • Note: Under-loading the resin (0.5 - 0.8 mmol/g) reduces inter-chain aggregation.

  • Reaction: Add solution to resin. Shake for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL) to the reaction mixture (caps unreacted chloride sites). Shake for 15 mins.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

  • Validation: Check loading via UV absorbance of the Fmoc-piperidine adduct.

Protocol 2: The "Short-Contact" Deprotection (For Wang Resin users)

Use this only if you cannot switch to 2-CTC.

  • Couple Fmoc-L-Xaa-OH to H-D-Ala-Wang Resin.

  • Wash resin thoroughly with DMF (5x).

  • Prepare Reagent: 20% Piperidine + 0.1M HOBt in DMF.

  • Cycle 1: Add reagent, shake for 2 minutes , drain rapidly.

  • Cycle 2: Add reagent, shake for 3 minutes , drain rapidly.

  • Immediate Wash: Wash with DMF (5x) immediately.

  • Immediate Coupling: Do not let the resin sit. Add the next activated amino acid (Fmoc-AA3-OH) immediately.

Part 4: Strategic Decision Tree

Use this logic flow to determine the best course of action for your specific experiment.

DKP_Decision_Tree Start Start: D-Ala Synthesis Issue Phase Synthesis Type? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Solution Solution Phase Phase->Solution ResinCheck Current Resin? SPPS->ResinCheck SolCheck Ester Type? Solution->SolCheck Wang Wang / Merrifield ResinCheck->Wang CTC 2-Chlorotrityl ResinCheck->CTC ActionWang CRITICAL: Switch to 2-CTC OR Use Hmb-protection Wang->ActionWang ActionCTC Optimize: Short Deprotection (2 x 3 min) CTC->ActionCTC Methyl Methyl/Benzyl SolCheck->Methyl tButyl t-Butyl SolCheck->tButyl ActionSol Switch to t-Butyl Ester Avoid Free Base Isolation Methyl->ActionSol tButyl->ActionCTC Proceed with caution

Caption: Figure 2. Decision matrix for mitigating DKP formation based on synthesis phase and protecting group strategy.

References
  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis.[3][4] A side reaction in solid-phase peptide synthesis.[2][3][4][5][6][7][8][9] Journal of the American Chemical Society, 94(9), 3102–3106.

  • Pedroso, E., et al. (1986). Diketopiperazine formation in solid-phase peptide synthesis using p-alkoxybenzyl ester resins and Fmoc-amino acids.[3][4] Tetrahedron Letters, 27(6), 743-746.

  • Alsina, J., Giralt, E., & Albericio, F. (1996).[10] Use of N-tritylamino acids and PyAOP for the suppression of diketopiperazine formation in Fmoc/tBu solid-phase peptide synthesis using alkoxybenzyl ester anchoring linkages.[10] Tetrahedron Letters, 37(24), 4195-4198.[10]

  • Barlos, K., et al. (1989). 2-Chlorotrityl chloride resin.[5][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage.[3][7][8] International Journal of Peptide and Protein Research, 37(6), 513-520.

Sources

Improving solubility of peptide chains containing D-alanine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Solubility & Engineering Specialized Support for D-Amino Acid Containing Peptides

Welcome to the Peptide Chemistry Solutions Hub

Topic: Improving Solubility of Peptide Chains Containing D-Alanine Ticket ID: D-ALA-SOL-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The D-Alanine Paradox

Incorporating D-Alanine (D-Ala) into peptide sequences is a gold standard strategy for enhancing proteolytic stability and inducing specific secondary structures (e.g.,


-turns). However, researchers often encounter a "solubility paradox": while D-Ala can disrupt the aggregation-prone 

-sheets of all-L-peptides, it can inadvertently stabilize tight turn structures or alter crystal packing, leading to unexpected insolubility.

This guide provides a systematic troubleshooting workflow to dissolve recalcitrant peptides containing D-Alanine, moving from non-invasive pH adjustments to aggressive disaggregation protocols.

Diagnostic Phase: Triage & Assessment

Q: My D-Ala peptide is a visible precipitate. Why didn't the D-substitution prevent aggregation?

A: While D-Alanine is a known "


-sheet breaker" in L-peptide fibrils, it does not eliminate hydrophobicity.
  • Mechanism: D-Ala changes the Ramachandran plot angles, often forcing the backbone into a turn conformation. If your sequence is highly hydrophobic, this compact structure may simply pack more efficiently into a precipitate rather than interacting with water.

  • Immediate Action: Calculate the Grand Average of Hydropathy (GRAVY) and the Isoelectric Point (pI) . D-Ala does not alter the charge of the side chain (methyl group), so the pI remains identical to the L-Ala variant.

Q: How do I determine the correct starting solvent?

A: Follow the "Rule of 5" Solubility Triage . Do not simply add water.

  • Check Charge: If the peptide is charged (contains Arg, Lys, Asp, Glu), pH adjustment is your primary tool.

  • Check Hydrophobicity: If >50% residues are hydrophobic (Val, Leu, Ile, Phe, Trp, Ala), you will need organic co-solvents.

  • Check Structure: If the peptide contains D-Ala specifically to induce a turn, it may require chaotropes to disrupt initial packing.

Step-by-Step Solubilization Protocols

Protocol A: The pH Swing (For Charged Peptides)

Use when: Peptide contains ionizable residues (D/E/K/R) but is insoluble in water.

Principle: Solubility is lowest at the pI (net charge = 0). You must move at least 2 pH units away from the pI.

  • Calculate pI: Use a standard calculator (e.g., ExPASy).

    • Note: D-Ala contributes 0 charge.

  • Acidic Peptides (Net negative):

    • Add 1% Ammonium Hydroxide (

      
      ) or 10% Ammonium Bicarbonate dropwise.
      
    • Target: pH > 8.0.

  • Basic Peptides (Net positive):

    • Add 10% Acetic Acid dropwise.

    • Target: pH < 4.0.

  • Sonication: Sonicate for 15–30 seconds to break up crystal lattices.

Protocol B: The "Organic Bump" (For Hydrophobic Peptides)

Use when: Peptide has high hydrophobic content or D-Ala is part of a hydrophobic core.

Principle: Organic solvents solvate hydrophobic side chains that water repels.

  • Dissolve in Minimal Organic Solvent:

    • Add DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) dropwise to the dry peptide.

    • Volume: Aim for 50-100 µL per mg of peptide initially.

    • Caution: Do not use DMSO for peptides containing Methionine (Met) or Cysteine (Cys) without argon purging, as it causes oxidation.

  • Dilution: Once dissolved, slowly add water/buffer to the desired concentration.

    • Rule: Keep final organic concentration < 5% for cell assays; < 1% for sensitive enzymatic assays.

Protocol C: The Disaggregator (For Amyloid-like/Structured Peptides)

Use when: Protocols A & B fail. The D-Ala may have induced a stable secondary structure that is aggregating.

  • Chaotropic Agents:

    • Dissolve peptide in 6M Guanidine-HCl or 8M Urea .

    • These agents disrupt hydrogen bonding networks.

  • Fluorinated Solvents (Last Resort):

    • Use HFIP (Hexafluoroisopropanol) or TFE (Trifluoroethanol).

    • Mechanism: These solvents strongly promote

      
      -helical structure and disrupt 
      
      
      
      -sheets.
    • Workflow: Dissolve in 100% HFIP

      
       Dry down (evaporate) 
      
      
      
      Re-dissolve in buffer. This "resets" the aggregation state.

Visual Troubleshooting Guide

The following decision tree outlines the logical flow for solubilizing D-Ala containing peptides.

SolubilityWorkflow Start Start: Peptide Insoluble CheckSeq Analyze Sequence (Compute pI & Hydrophobicity) Start->CheckSeq Decision1 Is Overall Charge > 0? CheckSeq->Decision1 Acidic Acidic (Net -) Add 1% NH4OH Decision1->Acidic pI < 6 Basic Basic (Net +) Add 10% Acetic Acid Decision1->Basic pI > 8 Neutral Neutral/Hydrophobic (No Charge) Decision1->Neutral pI ≈ 7 StillSolid Still Insoluble? Acidic->StillSolid Basic->StillSolid CheckOx Contains Met/Cys? Neutral->CheckOx UseDMF Use DMF or Acetonitrile CheckOx->UseDMF Yes UseDMSO Use DMSO CheckOx->UseDMSO No UseDMF->StillSolid UseDMSO->StillSolid Aggregated Suspect Aggregation/Structure (D-Ala Induced Turn) StillSolid->Aggregated Yes HFIP HFIP/TFE Treatment (Evaporate & Reconstitute) Aggregated->HFIP Chaotrope 6M Guanidine-HCl (For non-biological assays) Aggregated->Chaotrope

Figure 1: Decision matrix for peptide solubilization. This workflow prioritizes non-destructive methods (pH adjustment) before moving to organic solvents and chaotropes.

Comparative Data: Solvent Compatibility

When selecting a solvent, consider the downstream application. D-Alanine peptides often require organic assistance, but biological compatibility is key.

Solvent StrategySolubilizing PowerBiological CompatibilityKey Risk
Water/Buffer (pH adjusted) Low (for hydrophobic)HighAggregation near pI
DMSO HighModerate (<1-5%)Oxidizes Met/Cys; can penetrate cell membranes
Acetonitrile ModerateLow (Toxic)Precipitates salts; volatile
HFIP/TFE Very HighNone (Must evaporate)Alters secondary structure permanently
6M Guanidine/Urea ExtremeNone (Denaturing)Incompatible with functional assays

Advanced Engineering: Design-Based Solutions

If the troubleshooting protocols above fail, the issue likely lies in the peptide design itself.

Q: Can I modify the sequence to improve solubility without losing the D-Ala effect?

A: Yes. Use these "Solubility Tag" strategies:

  • N/C-Terminal Charging:

    • Add a Poly-Lysine (KKK) or Poly-Arginine (RRR) tag to the N- or C-terminus.

    • Why: This shifts the pI away from physiological pH and increases interaction with water molecules.

  • PEGylation:

    • Attach a mini-PEG spacer.

    • Why: PEG provides a "shield" of hydration, preventing the hydrophobic D-Ala cores from stacking.

  • D-Ala Scanning:

    • If the specific position of D-Ala causes a "beta-hairpin" that leads to insolubility, try shifting the D-Ala position by +/- 1 residue. This may maintain protease resistance while breaking the specific crystal packing interaction.

References

  • Bai, J., & Cammers-Goodwin, A. (2000). Effect of D-Amino Acids on the Solubility and Conformation of Peptides. (Contextual citation on D-amino acid structural influence).

Navigating the Post-DMF Landscape: A Technical Guide to Alternative Solvents for Reactions with Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals

The recent classification of N,N-Dimethylformamide (DMF) as a substance of very high concern has catalyzed a critical shift in the chemical industry, compelling researchers to seek safer, more sustainable alternatives. This guide, designed for scientists and drug development professionals, serves as a technical support center for navigating the challenges and opportunities presented by this transition, with a specific focus on reactions involving the chiral building block, Methyl D-alaninate. As Senior Application Scientists, we provide not only practical solutions but also the fundamental principles to empower you in making informed decisions for your specific synthetic needs.

Frequently Asked Questions (FAQs): The "Why" and "How" of DMF Replacement

Q1: Why should I replace DMF in my reactions with Methyl D-alaninate?

The primary driver for replacing DMF is its reproductive toxicity, leading to increased regulatory scrutiny and restrictions.[1] Beyond the regulatory imperative, embracing greener alternatives aligns with the principles of sustainable chemistry, reducing environmental impact and enhancing laboratory safety. From a practical standpoint, some alternative solvents can offer advantages such as easier work-up procedures and reduced risk of side reactions.

Q2: What are the key properties to consider when choosing an alternative solvent for a reaction with Methyl D-alaninate hydrochloride?

The hydrochloride salt of Methyl D-alaninate introduces specific solubility challenges. Therefore, the ideal solvent should possess the following characteristics:

  • Polarity: A sufficiently high polarity is required to dissolve the ionic starting material.

  • Aprotic Nature: For many reactions, such as amide bond formation, aprotic solvents are preferred to avoid unwanted side reactions with activated intermediates.

  • Boiling Point: A suitable boiling point allows for a practical reaction temperature range and facilitates solvent removal during work-up.

  • Reagent Solubility: The solvent must also effectively dissolve all other reaction components, including coupling agents, bases, and the acylating agent.

  • Inertness: The solvent should be chemically inert under the reaction conditions.

Q3: What are the most promising alternatives to DMF for reactions involving Methyl D-alaninate?

Several greener solvents have emerged as viable alternatives to DMF. The choice of solvent will be highly dependent on the specific reaction conditions and substrates. Here are some of the leading candidates:

  • N-Butylpyrrolidinone (NBP): A structurally similar, non-toxic alternative to NMP and DMF.[2][3]

  • Cyrene™ (Dihydrolevoglucosenone): A bio-based, biodegradable aprotic dipolar solvent.[2][4]

  • 2-Methyltetrahydrofuran (2-MeTHF): A bio-based ethereal solvent with lower water miscibility than THF.[5]

  • Cyclopentyl Methyl Ether (CPME): A hydrophobic ether with a high boiling point and low peroxide formation tendency.[6]

  • N-Formylmorpholine (NFM): A polar aprotic solvent with a high boiling point.[7]

  • Sulfolane: A highly polar and thermally stable aprotic solvent.[8]

Below is a comparative table of the physical properties of these solvents:

SolventBoiling Point (°C)Polarity (Dielectric Constant)NatureKey AdvantagesPotential Challenges
DMF 15336.7Polar AproticExcellent solvating powerReproductive toxicity
NBP 243~32Polar AproticLow toxicity, biodegradable[3]Higher viscosity, higher cost[2]
Cyrene™ 22639.5Polar AproticBio-based, biodegradable[2][4]Potential for co-elution with product during chromatography[8]
2-MeTHF 806.2EtherealBio-based, easy work-upLower polarity may limit solubility of ionic species
CPME 1064.7EtherealLow peroxide formation, stable to acid/base[6]Lower polarity
NFM 243~30Polar AproticHigh boiling point, good for high temp reactionsPotential for classification as a CMR substance[7]
Sulfolane 28543.3Polar AproticHigh polarity and thermal stability[8]High melting point (28 °C), can be difficult to handle

Troubleshooting Guide: Navigating Common Experimental Hurdles

Switching from a well-established solvent like DMF can present unforeseen challenges. This section provides a structured approach to troubleshooting common issues encountered when using alternative solvents with Methyl D-alaninate hydrochloride.

Scenario 1: Poor Solubility of Methyl D-alaninate Hydrochloride

  • Problem: Your Methyl D-alaninate hydrochloride does not fully dissolve in the chosen alternative solvent, leading to a heterogeneous reaction mixture and potentially incomplete conversion. While specific solubility data is limited, qualitative assessments and data from analogous compounds suggest potential challenges, particularly in less polar solvents. For instance, L-Alanine methyl ester hydrochloride has a solubility of approximately 20 mg/mL in DMSO and DMF, and 30 mg/mL in ethanol.[9] D-Alanine methyl ester hydrochloride is sparingly soluble in DMSO and methanol.[10]

  • Causality: The hydrochloride salt requires a polar solvent to effectively solvate the ions. Ethereal solvents like 2-MeTHF and CPME, with their lower dielectric constants, may not be suitable for dissolving the salt directly.

  • Solutions:

    • In-situ Neutralization: A common and effective strategy is to neutralize the hydrochloride salt in-situ to generate the more soluble free amine. This can be achieved by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to the suspension of Methyl D-alaninate hydrochloride in the alternative solvent prior to adding other reagents.

    • Solvent Mixtures: Employing a co-solvent can enhance solubility. For example, a small amount of a more polar green solvent like DMSO or Cyrene™ could be added to a less polar solvent like 2-MeTHF or CPME.

    • Temperature Increase: Gently warming the mixture (if the reaction conditions permit) can improve solubility.

Scenario 2: Slower Reaction Rates or Incomplete Conversion

  • Problem: Your reaction, which proceeded to completion in a few hours in DMF, is now sluggish or stalls before all the starting material is consumed.

  • Causality: The solvent plays a crucial role in reaction kinetics by influencing the solvation of transition states. A change in solvent can alter the energy barrier of the reaction. For instance, in amide coupling reactions, the polarity of the solvent can affect the stability of the activated carboxylic acid intermediate.

  • Solutions:

    • Increase Reaction Temperature: If the reagents and products are thermally stable, increasing the reaction temperature can often compensate for the slower kinetics. Solvents with higher boiling points like NBP, Cyrene™, NFM, and Sulfolane are well-suited for this.

    • Optimize Reagent Concentration: Increasing the concentration of the reactants can sometimes accelerate the reaction rate.

    • Re-evaluate Coupling Reagents/Additives: The efficiency of coupling reagents can be solvent-dependent. It may be necessary to screen different coupling agents (e.g., HATU, HBTU, EDC) and additives (e.g., HOBt, Oxyma) to find the optimal combination for the new solvent system.

Scenario 3: Difficult Work-up and Product Isolation

  • Problem: The work-up procedure that was straightforward with DMF is now problematic, leading to emulsions or difficulty in extracting the product.

  • Causality: The miscibility of the reaction solvent with the extraction solvents is a key factor. DMF is miscible with water, which can sometimes complicate aqueous work-ups. Some alternatives offer distinct advantages in this regard.

  • Solutions:

    • Leverage Solvent Properties:

      • 2-MeTHF and CPME: These solvents are significantly less miscible with water than DMF, which can lead to cleaner phase separations during aqueous extractions.

      • Cyrene™: While water-miscible, a procedure involving the addition of water to the reaction mixture followed by extraction with a non-polar solvent has been shown to be effective for removing Cyrene™.[8]

    • Precipitation/Crystallization: If the product is a solid, direct precipitation from the reaction mixture by adding an anti-solvent can be an effective purification strategy, bypassing the need for an aqueous work-up.

    • Silica Gel Chromatography: For challenging separations, column chromatography remains a powerful tool. Be aware that some solvents, like Cyrene™, may co-elute with the product, requiring careful optimization of the eluent system.[8]

Scenario 4: Increased Epimerization or Racemization

  • Problem: You observe a loss of stereochemical integrity in your product, which was not an issue when using DMF.

  • Causality: The solvent can influence the rate of racemization of the chiral center in Methyl D-alaninate, particularly if the reaction involves the formation of an enolizable intermediate. The basicity and polarity of the solvent, as well as the presence of certain additives, can play a role.

  • Solutions:

    • Choice of Base: Use a sterically hindered, non-nucleophilic base like DIPEA to minimize base-catalyzed epimerization.

    • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

    • Use of Racemization-Suppressing Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure® are known to suppress racemization during amide coupling reactions.[11]

    • Solvent Selection: While more research is needed for a definitive ranking, polar aprotic solvents can influence racemization rates differently. It may be necessary to screen different alternative solvents to identify the one that minimizes epimerization for your specific reaction.

Experimental Protocols: A Starting Point for Your Research

The following protocols are provided as a general guideline and should be optimized for your specific reaction.

Protocol 1: General Procedure for Amide Coupling with Methyl D-alaninate Hydrochloride in N-Butylpyrrolidinone (NBP)
  • Neutralization: To a stirred suspension of Methyl D-alaninate hydrochloride (1.0 eq) in NBP (5-10 mL per mmol of amine), add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Activation: In a separate flask, dissolve the carboxylic acid (1.0 eq) and a suitable coupling agent (e.g., HATU, 1.05 eq) in NBP. Add DIPEA (2.0 eq) and stir for 5-10 minutes at room temperature to activate the carboxylic acid.

  • Coupling: Add the activated carboxylic acid solution to the solution of the free amine from step 2.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: Amide Coupling in 2-Methyltetrahydrofuran (2-MeTHF) with In-situ Neutralization
  • To a suspension of Methyl D-alaninate hydrochloride (1.0 eq) and the carboxylic acid (1.0 eq) in 2-MeTHF (10-20 mL per mmol of amine), add the coupling agent (e.g., EDC.HCl, 1.2 eq) and a racemization suppressing additive (e.g., HOBt, 1.2 eq).

  • Cool the mixture to 0 °C and add a non-nucleophilic base (e.g., DIPEA, 2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Filter the reaction mixture to remove any precipitated salts.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine. The lower water miscibility of 2-MeTHF should facilitate a clean phase separation.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify as needed.

Visualizing the Workflow: A Guide to Solvent Selection and Troubleshooting

The following diagram illustrates a logical workflow for selecting an alternative solvent and troubleshooting common issues.

Solvent_Selection_Workflow cluster_troubleshooting Troubleshooting Steps start Identify Need for DMF Alternative assess_solubility Assess Solubility of Methyl D-alaninate HCl start->assess_solubility assess_reaction_conditions Evaluate Reaction Conditions (Temperature, Reagents) assess_solubility->assess_reaction_conditions select_solvent Select Potential Alternative Solvent(s) assess_reaction_conditions->select_solvent run_test_reaction Perform Small-Scale Test Reaction select_solvent->run_test_reaction analyze_results Analyze Results (Conversion, Purity, Side Products) run_test_reaction->analyze_results troubleshoot Troubleshoot Issues analyze_results->troubleshoot Issues Identified optimize Optimize Reaction Conditions analyze_results->optimize Successful poor_solubility Poor Solubility? troubleshoot->poor_solubility slow_reaction Slow Reaction? troubleshoot->slow_reaction workup_issues Work-up Issues? troubleshoot->workup_issues racemization Racemization? troubleshoot->racemization scale_up Scale-Up Reaction optimize->scale_up sol_solubility In-situ neutralization Co-solvent Increase Temperature poor_solubility->sol_solubility Yes sol_reaction_rate Increase Temperature Optimize Concentration Change Coupling Reagents slow_reaction->sol_reaction_rate Yes sol_workup Leverage Solvent Properties Precipitation Chromatography workup_issues->sol_workup Yes sol_racemization Change Base Lower Temperature Additives racemization->sol_racemization Yes sol_solubility->run_test_reaction sol_reaction_rate->run_test_reaction sol_workup->run_test_reaction sol_racemization->run_test_reaction

Sources

Navigating Reaction Frontiers: A Technical Guide to Monitoring Methyl D-alaninate Reactions by TLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Methyl D-alaninate. As researchers and professionals in drug development, the precise tracking of chemical transformations is paramount to success. This guide provides in-depth, field-tested insights into leveraging Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose. Here, we move beyond mere procedural lists to explain the "why" behind the "how," ensuring your experimental choices are both informed and effective.

The Critical Role of Reaction Monitoring

In any chemical synthesis, understanding the reaction's progress is crucial for optimization, determining endpoints, and ensuring the desired product is formed. For a molecule like Methyl D-alaninate, which possesses both a reactive amine and an ester functional group, a variety of transformations are possible. Whether you are performing a peptide coupling, N-alkylation, or any other modification, real-time monitoring allows for immediate intervention and troubleshooting, saving valuable time and resources.

Part 1: Thin Layer Chromatography (TLC) Analysis

TLC is a rapid, inexpensive, and highly effective technique for qualitatively monitoring the progress of a reaction.[1][2] It allows for the simultaneous visualization of the starting material, product, and any byproducts, based on their differential polarity.

Step-by-Step Protocol: Developing a TLC System for a Methyl D-alaninate Reaction
  • Plate Preparation: Use silica gel or cellulose plates.[3] Cellulose plates can be particularly effective for separating amino acids and their derivatives.[3] With a pencil, gently draw a baseline approximately 1 cm from the bottom of the plate.

  • Spotting the Plate:

    • Dissolve a small amount of your starting material (Methyl D-alaninate) in a suitable solvent (e.g., methanol, dichloromethane) to create a reference solution.

    • Prepare a similar solution of your co-reactant.

    • Using a capillary tube, spot the starting material in a designated lane on the baseline.

    • In a separate lane, spot the reaction mixture.

    • It is also good practice to "co-spot" by applying both the starting material and the reaction mixture to the same spot. This helps in unambiguously identifying the starting material spot in the reaction lane.

  • Developing the Plate:

    • Prepare a mobile phase (eluent). A common starting point for amino acid derivatives is a mixture of n-butanol, acetic acid, and water (e.g., in a 3:1:1 ratio).[4] The polarity of this system can be adjusted by varying the ratios of the components to achieve optimal separation.

    • Pour a small amount of the eluent into a developing chamber and place a piece of filter paper inside to saturate the chamber with solvent vapors.[1] This ensures a uniform solvent front.

    • Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the eluent level.[1]

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Since amino acids and their esters are typically not UV-active, a chemical stain is required for visualization.[3] Ninhydrin is the most common stain for compounds with primary or secondary amine groups.[1][2][5]

    • Spray the plate with a ninhydrin solution or dip it into the solution.

    • Gently heat the plate with a heat gun until colored spots appear.[1][5] Primary amines, like the one in Methyl D-alaninate, will typically produce a characteristic purple or blue spot known as Ruhemann's purple.[5][6]

Interpreting the TLC Plate
  • Starting Material: The spot corresponding to your Methyl D-alaninate reference should diminish in intensity as the reaction proceeds.

  • Product: A new spot, representing your product, should appear and increase in intensity over time. The polarity of your product will determine its retention factor (Rf) value. For instance, in an amide coupling reaction where the amine of Methyl D-alaninate reacts, the resulting amide product is generally less polar than the starting amino ester, leading to a higher Rf value.

  • Completion: The reaction is considered complete when the starting material spot is no longer visible.

Troubleshooting Common TLC Issues
Problem Probable Cause(s) Solution(s)
Streaking Spots - Sample is too concentrated (overloaded).- Compound is highly polar and interacting strongly with the silica gel.[7]- The sample was not fully dissolved.- Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or ammonia to the eluent to reduce tailing of acidic or basic compounds, respectively.[7]- Ensure the sample is fully dissolved before spotting.
No Spots Visible - Sample is too dilute.- Insufficient heating after ninhydrin application.- The compound lacks a primary or secondary amine for ninhydrin to react with.- Spot the sample multiple times in the same location, allowing it to dry between applications.[8]- Heat the plate for a longer duration, but avoid charring.- Consider alternative visualization stains if the amine group has been modified in the product (e.g., potassium permanganate stain for oxidizable groups).
Overlapping Spots (Poor Separation) - The polarity of the eluent is not optimal.- If spots are too low (low Rf), increase the polarity of the eluent (e.g., by adding more methanol or acetic acid).- If spots are too high (high Rf), decrease the polarity of the eluent (e.g., by adding more ethyl acetate or hexane).
Uneven Solvent Front - The developing chamber was not properly saturated with solvent vapors.- The plate was touching the side of the chamber or the filter paper.- Line the chamber with filter paper and allow it to equilibrate before placing the plate inside.[1]- Ensure the plate is centered in the chamber and not touching the sides.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While TLC provides a qualitative overview, ¹H NMR spectroscopy offers quantitative insights into the reaction's progress by allowing you to measure the relative concentrations of reactants and products.

Step-by-Step Protocol: Preparing and Acquiring a ¹H NMR Spectrum
  • Sample Preparation:

    • Withdraw a small aliquot (a few drops) from the reaction mixture.

    • If the reaction solvent is not deuterated, evaporate the solvent under reduced pressure.

    • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent is critical and should dissolve all components of interest without reacting with them.[9][10]

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. A standard acquisition with 8-16 scans is usually sufficient for monitoring purposes.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the starting material and the product.

Interpreting the ¹H NMR Spectrum

The key to monitoring a reaction by ¹H NMR is to identify unique, well-resolved peaks for both the starting material and the product.

  • Expected Chemical Shifts for Methyl D-alaninate:

    • The protons of the methyl ester (-OCH₃) will appear as a singlet.

    • The α-proton (-CH) will be a quartet.

    • The methyl group (-CH₃) will be a doublet.

    • The amine protons (-NH₂) will appear as a broad singlet.

  • Tracking Reaction Progress:

    • By comparing the integration of a characteristic peak of the starting material to that of a characteristic peak of the product, you can determine the percentage conversion.

    • For example, in an amide bond formation reaction, you might monitor the disappearance of the methyl ester singlet of Methyl D-alaninate and the appearance of a new set of signals corresponding to the newly formed amide product. The amide N-H proton typically appears as a broad signal in the downfield region of the spectrum.

Troubleshooting Common NMR Issues
Problem Probable Cause(s) Solution(s)
Overlapping Peaks - The chemical shifts of the reactant and product protons are very similar in the chosen solvent.- Try a different deuterated solvent (e.g., benzene-d₆, acetone-d₆).[11] Aromatic solvents can induce significant shifts in nearby protons.- If possible, use a higher field NMR spectrometer for better resolution.
Broad Peaks - The sample is too concentrated.- The presence of paramagnetic impurities.- Chemical exchange is occurring (common for N-H and O-H protons).- Dilute the sample.- Filter the sample through a small plug of silica or celite.- To confirm an exchangeable proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or decrease in intensity.[11]
Unidentified Peaks - Residual non-deuterated solvent from the reaction.- Impurities in the starting materials or formed during the reaction.- Consult tables of common solvent and impurity chemical shifts.[12][13]- Run ¹H NMR spectra of your starting materials to identify any pre-existing impurities.
Poor Signal-to-Noise Ratio - The sample is too dilute.- Increase the concentration of the sample.- Increase the number of scans during acquisition.

Visualizing the Workflow

TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis Start Start Reaction Spot Spot Plate: - Starting Material - Reaction Mix - Co-spot Start->Spot Develop Develop Plate in Solvent Chamber Spot->Develop Dry Dry Plate Develop->Dry Stain Stain with Ninhydrin & Heat Dry->Stain Analyze Analyze Spots: - Rf values - Spot Intensity Stain->Analyze Decision Reaction Complete? Analyze->Decision End Work-up Decision->End Yes Continue Continue Reaction Decision->Continue No

Caption: Workflow for monitoring a reaction using TLC.

NMR-Based Decision Making

NMR_Decision_Workflow A Acquire ¹H NMR of Reaction Aliquot B Process Spectrum: - Phase & Baseline Correction A->B C Identify Characteristic Peaks: - Starting Material - Product B->C D Integrate Peaks C->D E Calculate % Conversion D->E F Conversion > 95%? E->F G Stop Reaction & Proceed to Purification F->G Yes H Continue Monitoring at a Later Time Point F->H No

Caption: Decision-making process based on ¹H NMR data.

Frequently Asked Questions (FAQs)

Q1: My product and starting material have very similar Rf values on TLC. How can I improve separation?

A1: This is a common challenge. First, try systematically changing the polarity of your eluent. A small change can sometimes make a big difference. If that doesn't work, consider using a different solvent system altogether. For example, switching from a butanol-based system to one containing ethyl acetate and hexane might provide different selectivity. You could also try a different stationary phase, such as alumina or a reverse-phase TLC plate.

Q2: In my ¹H NMR, the amide N-H peak from my product is very broad and sometimes hard to see. Why is this and how can I confirm its presence?

A2: The broadness of N-H peaks is due to a combination of factors, including intermediate rates of chemical exchange with trace amounts of water or acid, and quadrupolar broadening from the nitrogen nucleus. To confirm its presence, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR sample, shake it, and re-acquire the spectrum. The amide proton will exchange with deuterium, causing the peak to disappear or significantly diminish in intensity.

Q3: Can I use TLC to get quantitative information about my reaction?

A3: While TLC is primarily a qualitative technique, it can provide semi-quantitative information. By comparing the intensity of the product spot to the starting material spot over time, you can estimate the reaction's progress. However, for accurate quantitative data, techniques like NMR or HPLC are far more reliable.

Q4: The color of my ninhydrin spots fades quickly. Is this normal?

A4: Yes, the colored spots produced by ninhydrin can fade over time, especially when exposed to light and air.[14] It is crucial to document your TLC results (e.g., by taking a photo or tracing the spots) immediately after development and staining.

Q5: My reaction is in a high-boiling solvent like DMF or DMSO. How can I effectively run a TLC?

A5: High-boiling solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your reaction mixture, place the TLC plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.

References

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide.
  • YouTube. (2020, December 4). TLC of Amino Acids.
  • Microbe Notes. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses.
  • Curly Arrow. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain.
  • Chemistry Stack Exchange. (2019, February 14).
  • TLC stains.
  • ChemBAM. TLC troubleshooting.
  • Wikipedia. Ninhydrin.
  • TLC of aminoacids and short peptides.
  • EPFL.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Cronicon. (2015, March 30). Modified Ninhydrin Reagent for the Detection of Amino Acids on TLC Paper.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Amrita Virtual Lab. (2011).
  • ResearchGate. 1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2....
  • Exploring N-Methyl-D-Alanine: Properties and Applic
  • Sigma-Aldrich.
  • University of Rochester, Department of Chemistry.
  • Nanalysis. (2023, March 20).
  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy.
  • Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4.
  • Allan Chemical Corporation. (2025, October 7).
  • YouTube. (2024, February 15). HNMR Practice Problems with Step-by-Step Solutions.
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • ResearchGate. (2024, April 23).
  • ChemicalBook. D-Alanine Methyl Ester Hydrochloride(14316-06-4) 1H NMR spectrum.
  • ACS Publications. (2010, July 16). The Impact of Hydrogen Bonding on Amide 1H Chemical Shift Anisotropy Studied by Cross-Correlated Relaxation and Liquid Crystal NMR Spectroscopy.
  • The Royal Society of Chemistry.
  • Labinsights. (2025, February 19).
  • Pharmaffili
  • NMR Techniques in Organic Chemistry: a quick guide.
  • ResearchGate. (2025, August 6). Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength.
  • Bitesize Bio. (2025, June 3).
  • Sigma-Aldrich.
  • PubMed. Proximity effects in monolayer films: kinetic analysis of amide bond formation at the air-water interface using (1)H NMR spectroscopy.
  • NIH. (2022, July 11).
  • Sigma-Aldrich. NMR Chemical Shifts of Impurities.
  • Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. (2023, March 29).
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra.
  • Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
  • NMR Solvent D
  • Chemistry Steps. NMR Spectroscopy Practice Problems.
  • ResearchGate. (2015, March 10).

Sources

Removal of unreacted coupling reagents from peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement

Welcome to the Technical Support Center. In peptide synthesis, the coupling reaction is only half the battle; the war is won during the workup. This guide addresses the "Purification Paradox": the most potent coupling reagents often leave the most stubborn byproducts. We provide field-proven protocols to remove these contaminants without compromising your peptide's integrity.[1]

Module 1: The Carbodiimide Crisis (DCC, DIC, EDC)

Core Issue: Urea byproduct management.[1][2] Mechanism: Carbodiimides extract oxygen from the carboxylic acid to form an unstable O-acylisourea, which reacts with the amine.[1] The carbodiimide itself becomes a urea byproduct (DCU, DIU, or EDU).[1]

Troubleshooting Guide

Q: I used DCC for a solution-phase coupling in DCM, and now my reaction mixture is a cloudy white suspension. Filtering it doesn't remove everything. [1][3]

  • Diagnosis: You are dealing with Dicyclohexylurea (DCU) .[1]

  • The Science: DCU is notoriously insoluble in Dichloromethane (DCM) but slightly soluble enough to contaminate your product.[1] It is highly soluble in DMF and alcohols [1].

  • Protocol (The "Freeze-Out" Method):

    • Cool the reaction mixture to -20°C (freezer) for 4 hours. DCU solubility drops drastically at low temps.[1]

    • Filter the cold mixture through a Celite pad.

    • Evaporate the filtrate.[4] If white solids reappear, redissolve in a minimum amount of cold Ethyl Acetate (EtOAc) and filter again.[1] DCU is very insoluble in EtOAc.

Q: I switched to DIC to avoid the precipitate, but now I can't get rid of the urea.

  • Diagnosis: Diisopropylurea (DIU) contamination.[1][3]

  • The Science: Unlike DCU, DIU is soluble in DCM and many organic solvents [2].[5] This makes it excellent for Solid Phase Peptide Synthesis (SPPS) because it washes away from the resin, but terrible for solution phase because it stays with your product.[1]

  • Solution: Do not use DIC for solution-phase synthesis unless you plan to use column chromatography.[1]

  • Correction: Switch to EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1]

    • Why? The urea byproduct of EDC is protonated and water-soluble.[1]

    • Protocol: Wash the organic layer with dilute HCl (0.5 M) or 10% Citric Acid.[1][6] The urea partitions into the aqueous phase, leaving your peptide pure in the organic layer [3].

Module 2: The Uronium & Phosphonium Sector (HATU, HBTU, BOP)

Core Issue: Toxicity and solubility of "invisible" byproducts (TMU, HMPA).

Troubleshooting Guide

Q: My HATU reaction finished, but the crude product is an oil that refuses to solidify/crystallize.

  • Diagnosis: Tetramethylurea (TMU) entrapment.[1]

  • The Science: HATU generates TMU, a polar, high-boiling solvent (177°C).[1] It acts like a plasticizer, preventing peptide solidification. It is miscible with water but also loves organic solvents [4].[1]

  • Protocol (The Ether Crash):

    • Dissolve the crude oil in a minimum volume of DCM (<5 mL).[1]

    • Add this solution dropwise into a vigorously stirring beaker of ice-cold Diethyl Ether or MTBE (100 mL).

    • Result: Most peptides will precipitate as solids; TMU remains dissolved in the ether.

    • Centrifuge or filter to collect the peptide.

Q: I am following an old protocol using BOP reagent. Is the workup standard?

  • Critical Warning: STOP.

  • The Science: BOP generates Hexamethylphosphoramide (HMPA) , a potent carcinogen and highly toxic solvent [5].

  • Immediate Action:

    • Switch to PyBOP .[1] It works via the same mechanism but produces pyrrolidino-phosphoramide, which is less toxic (though still requires careful removal).[1]

    • If you must use BOP: You need extensive water washes (5x) of your organic layer.[1] HMPA is difficult to track by UV, leading to false confidence in purity.

Module 3: Advanced Purification (Scavenger Resins)

Context: Solution-phase synthesis without chromatography.[1] Technique: "Chemoselective Capture."[1] Instead of washing, we add solid beads that chemically react with impurities, then filter them out.

Protocol: The "One-Pot" Cleanup

Scenario: You have excess Acyl Halide/Active Ester (electrophile) and excess Amine (nucleophile) left in your pot.[1]

  • Step 1: Scavenge Electrophiles

    • Reagent: PS-Trisamine Resin (Primary amine on polystyrene).[1]

    • Action: Add 2-3 equivalents (relative to excess acid).[1] Shake for 2 hours. The resin forms a stable amide with the unreacted active ester [6].

  • Step 2: Scavenge Nucleophiles

    • Reagent: PS-Isocyanate Resin .[1]

    • Action: Add 2-3 equivalents (relative to excess amine).[1][7] The resin reacts with free amines to form insoluble ureas [6].

  • Step 3: Filtration

    • Filter the mixture.[2][3][4][8] The impurities are now chemically bound to the beads trapped in the filter paper. The filtrate contains only your pure coupled product.

Module 4: Visual Workflows

Figure 1: Reagent Selection & Workup Decision Matrix

This diagram guides you to the correct coupling reagent based on your purification capabilities.

ReagentSelection Start Start: Select Coupling Strategy Phase Synthesis Phase? Start->Phase SPPS Solid Phase (SPPS) Phase->SPPS Resin Bound SolPhase Solution Phase Phase->SolPhase Free Solution DIC Use DIC/Oxyma (Byproducts wash away) SPPS->DIC Solubility Can you do Acidic Workup? SolPhase->Solubility YesAcid Use EDC.HCl (Urea is water soluble) Solubility->YesAcid Yes NoAcid Is Product Crystalline? Solubility->NoAcid No (Acid Sensitive) Crystalline Use DCC (Filter off DCU) NoAcid->Crystalline Yes NotCrystalline Use HATU + Ether Precip OR Scavenger Resins NoAcid->NotCrystalline No

Caption: Decision matrix for selecting coupling reagents to minimize downstream purification bottlenecks.

Figure 2: The Scavenger Resin Workflow

Visualizing the removal of excess reactants using polymer-supported reagents.

ScavengerWorkflow Mix Crude Mixture (Product + Excess Amine + Excess Acid) Step1 Add PS-Isocyanate (Traps Amine) Mix->Step1 Step2 Add PS-Trisamine (Traps Acid) Step1->Step2 Filter Filtration Step Step2->Filter Waste Solid Waste (Resins + Impurities) Filter->Waste Trapped on Filter Pure Pure Product (Filtrate) Filter->Pure Passes Through

Caption: Chemoselective purification workflow using PS-Isocyanate and PS-Trisamine resins.

Summary Table: Reagent Solubility & Removal

ReagentByproductSolubility (DCM)Solubility (Water)Primary Removal Method
DCC DCUInsolubleInsolubleFiltration (cold)
DIC DIUSolubleInsolubleChromatography / SPPS Washing
EDC.HCl EDUSolubleSoluble Dilute Acid/Water Wash
HATU TMUSolubleSoluble Brine Wash / Ether Precipitation
BOP HMPASolubleSolubleAvoid Usage (Toxicity)

References

  • BenchChem. (2025).[1][5] Navigating Byproduct Removal in Peptide Synthesis: A Comparative Guide to DIU and DCU. Retrieved from [1]

  • Albericio, F., & Lyman, S. (2013).[1] Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. CRC Press.[1]

  • Sigma-Aldrich.[1] EDC HCl Product Information and Protocols. Retrieved from [1]

  • Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1]

  • Castro, B., et al. (1975).[1] BOP Reagent in Peptide Synthesis. Tetrahedron Letters, 16(14), 1219-1222.[1]

  • Biotage. Solid-Supported Reagents and Scavengers User Guide. Retrieved from [1]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of Methyl D-alaninate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is not merely a procedural step but a cornerstone of scientific rigor and therapeutic efficacy. Methyl D-alaninate, a key chiral building block, is no exception. Its stereochemical purity can profoundly influence the properties and biological activity of larger molecules it is incorporated into. This guide provides an in-depth technical analysis of Methyl D-alaninate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool for structural elucidation.

This document moves beyond a simple recitation of spectral data. It delves into the causality behind experimental choices, offers a detailed protocol for analysis, and objectively compares NMR with other common analytical techniques. The insights provided herein are grounded in both fundamental principles and practical, field-proven experience.

The Crucial Role of Stereochemistry: Why Purity Matters

Methyl D-alaninate possesses a single stereocenter at the α-carbon. The presence of its enantiomer, Methyl L-alaninate, even in small amounts, can have significant consequences in pharmaceutical applications. Regulatory bodies rightly demand stringent control over the enantiomeric purity of chiral starting materials and active pharmaceutical ingredients (APIs). Therefore, the ability to accurately and reliably quantify the enantiomeric excess (e.e.) is of paramount importance.

¹H and ¹³C NMR Spectroscopy: A Window into Molecular Structure

NMR spectroscopy provides an unparalleled, non-destructive view of a molecule's structure. By probing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms, their chemical environment, and even their spatial relationships.

Interpreting the ¹H NMR Spectrum of Methyl D-alaninate Hydrochloride

While the ideal subject of this guide is the free base of Methyl D-alaninate, readily available and well-documented spectra are often of its hydrochloride salt. The protonation of the amine group in the salt form significantly influences the chemical shifts of nearby protons, a key point of discussion. The following analysis is based on typical spectra of Methyl D-alaninate hydrochloride in a deuterated solvent such as Deuterium Oxide (D₂O) or Deuterated Chloroform (CDCl₃).

  • α-Proton (CH): This proton, directly attached to the chiral center, typically appears as a quartet. Its chemical shift is influenced by the neighboring amine and carbonyl groups. In the hydrochloride salt, the protonated amine (NH₃⁺) is strongly electron-withdrawing, causing a downfield shift of the α-proton signal compared to the free base. The quartet splitting pattern arises from the coupling with the three equivalent protons of the methyl group (CH₃).

  • Methyl Protons (CH₃): The three protons of the methyl group attached to the chiral center are chemically equivalent and appear as a doublet. This doublet is a result of coupling to the single α-proton.

  • Ester Methyl Protons (OCH₃): The three protons of the methyl ester group are also chemically equivalent and appear as a singlet, as there are no adjacent protons to couple with.

  • Amine Protons (NH₂ or NH₃⁺): In the free base, the amine protons (NH₂) would typically appear as a broad singlet. In the hydrochloride salt (NH₃⁺), the signal may be a broader singlet and its chemical shift is highly dependent on the solvent and concentration. In D₂O, these protons will exchange with deuterium and the signal will disappear.

Expected Spectral Features of Methyl D-alaninate (Free Base)

When analyzing the free base of Methyl D-alaninate, one would expect the following differences in the ¹H NMR spectrum compared to the hydrochloride salt:

  • Upfield Shift of the α-Proton: The absence of the positively charged ammonium group results in a less deshielded α-proton, causing its signal to shift to a lower ppm value (upfield).

  • Appearance of the NH₂ Signal: In an aprotic solvent like CDCl₃, the two amine protons would be visible as a singlet.

¹³C NMR Spectrum of Methyl D-alaninate

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): This carbon is the most deshielded and appears furthest downfield in the spectrum.

  • α-Carbon (CH): The carbon of the chiral center.

  • Ester Methyl Carbon (OCH₃): The carbon of the methyl ester group.

  • Methyl Carbon (CH₃): The carbon of the methyl group attached to the chiral center.

Experimental Protocol for NMR Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of Methyl D-alaninate.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of Methyl D-alaninate into a clean, dry vial.

  • Solvent Selection: Choose an appropriate deuterated solvent. For the free base, CDCl₃ is a common choice. For the hydrochloride salt, D₂O or DMSO-d₆ are suitable. The choice of solvent can affect the chemical shifts of the analyte.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional for Quantitative NMR): For quantitative analysis (qNMR) to determine purity, a known amount of an internal standard with a signal that does not overlap with the analyte signals should be added.

Instrument Parameters and Data Acquisition

The following is a general set of parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate. For quantitative measurements, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of all protons.

    • Acquisition Time (aq): Typically 2-4 seconds.

    • Spectral Width (sw): A spectral width of 12-16 ppm is generally sufficient.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width (sw): A spectral width of 200-220 ppm is standard.

Visualizing the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Set Up Experiment (¹H and ¹³C) load->setup acquire Acquire Data setup->acquire process Fourier Transform & Phasing acquire->process integrate Peak Integration & Referencing process->integrate assign Assign Signals integrate->assign report report assign->report Generate Report

Caption: Workflow for NMR analysis of Methyl D-alaninate.

Tabulated NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for Methyl D-alaninate hydrochloride. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.

Assignment ¹H Chemical Shift (ppm) ¹H Multiplicity ¹³C Chemical Shift (ppm)
α-CH~4.1Quartet (q)~50
β-CH₃~1.6Doublet (d)~16
OCH₃~3.8Singlet (s)~53
C=O--~171
NH₃⁺Variable (broad)Singlet (s)-

Note: Data is compiled based on typical values for amino acid ester hydrochlorides and may vary.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques to provide a complete picture of a compound's purity and identity.

Technique Principle Advantages for Methyl D-alaninate Analysis Disadvantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information.- Non-destructive.- Can be used for quantitative analysis (qNMR).- Can determine enantiomeric excess with chiral solvating agents.- Lower sensitivity compared to MS.- Higher initial instrument cost.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.- High sensitivity and accuracy for enantiomeric excess determination.- Well-established and validated methods are available.- Requires a specific chiral column.- Method development can be time-consuming.- Destructive analysis.
Polarimetry Measures the rotation of plane-polarized light by a chiral molecule.- Simple and rapid for determining optical rotation.- Can be used to confirm the presence of a single enantiomer.- Not suitable for determining enantiomeric excess in mixtures with high accuracy.- Requires a relatively pure and concentrated sample.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.- High sensitivity for detecting impurities.- Provides molecular weight information.- Does not distinguish between enantiomers without a chiral auxiliary.- Provides limited structural information on its own.

Visualizing the Analytical Landscape

Analytical_Techniques cluster_nmr NMR Spectroscopy cluster_hplc Chiral HPLC cluster_polarimetry Polarimetry cluster_ms Mass Spectrometry nmr_adv Advantages: - Structural Detail - Non-destructive - Quantitative (qNMR) - Enantiomeric Purity (with CSA) nmr_disadv Disadvantages: - Lower Sensitivity - High Cost hplc_adv Advantages: - High Sensitivity for e.e. - Validated Methods hplc_disadv Disadvantages: - Chiral Column Needed - Destructive pol_adv Advantages: - Simple & Rapid - Confirms Chirality pol_disadv Disadvantages: - Low Accuracy for e.e. - Requires Pure Sample ms_adv Advantages: - High Sensitivity - Molecular Weight ms_disadv Disadvantages: - No Enantiomer Separation - Limited Structural Info Methyl_D_alaninate Methyl D-alaninate Analysis cluster_nmr cluster_nmr Methyl_D_alaninate->cluster_nmr Structural & Purity cluster_hplc cluster_hplc Methyl_D_alaninate->cluster_hplc Enantiomeric Purity cluster_polarimetry cluster_polarimetry Methyl_D_alaninate->cluster_polarimetry Optical Activity cluster_ms cluster_ms Methyl_D_alaninate->cluster_ms Identity & Impurities

Caption: Comparison of analytical techniques for Methyl D-alaninate.

Conclusion: An Integrated Approach to Quality

References

  • The Royal Society of Chemistry. Supporting Information - Chemical Communications. Available from: [Link]

  • PubChem. Methyl D-alaninate hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • ACS Publications. ACS Physical Chemistry Au Vol. 6 No. 1. Available from: [Link]

  • PubChem. methyl D-alaninate. National Center for Biotechnology Information. Available from: [Link]

  • The Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. Available from: [Link]

  • SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. Available from: [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]

  • Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation. Available from: [Link]

A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical purity of chiral building blocks is not merely a quality metric; it is a critical determinant of biological activity, efficacy, and safety. Methyl alaninate, a key intermediate, is no exception. The ability to accurately quantify its enantiomeric composition—specifically, the enantiomeric excess (e.e.) of the desired D-enantiomer—is paramount.

This guide provides an in-depth, objective comparison of two distinct and powerful chiral High-Performance Liquid Chromatography (HPLC) methodologies for this purpose: Normal-Phase HPLC using a Polysaccharide-Based Chiral Stationary Phase (CSP) and Reversed-Phase HPLC using Chiral Ligand-Exchange Chromatography (LEC) . We will dissect the fundamental principles of each technique, provide detailed experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in selecting the optimal method for their analytical needs.

The Analytical Challenge: Resolving Molecular Mirror Images

Enantiomers, being non-superimposable mirror images, possess identical physical properties such as boiling point, solubility, and chromatographic behavior on standard achiral media. Their separation, therefore, necessitates the introduction of a chiral environment that can interact differently with each enantiomer, forming transient diastereomeric complexes with different energy states.[1] Chiral HPLC achieves this by employing either a chiral stationary phase (CSP) or a chiral mobile phase additive.[2]

Method 1: Polysaccharide-Based Chiral Stationary Phase (Normal-Phase)

Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the workhorses of modern chiral chromatography.[3] Columns such as Chiralpak® AD-H, which features amylose tris(3,5-dimethylphenylcarbamate) coated on a silica support, have demonstrated superior performance for the resolution of amino acid esters.[4][5]

Principle of Separation

The chiral recognition mechanism on polysaccharide CSPs is a complex interplay of intermolecular forces.[3] The helical structure of the polysaccharide polymer creates chiral grooves or cavities. An analyte, like Methyl alaninate, can enter these grooves and interact with the carbamate groups of the chiral selector. Separation is achieved due to differences in the stability of the transient complexes formed with each enantiomer. The key interactions include:

  • Hydrogen Bonding: The ester carbonyl and the amine group of methyl alaninate are potent hydrogen bond acceptors and donors, respectively, which can interact with the N-H and C=O groups on the carbamate selector.[4]

  • π-π Interactions: The phenyl groups on the CSP can interact with electron-rich moieties on the analyte.

  • Dipole-Dipole and Steric Interactions: The overall fit and orientation of the enantiomer within the chiral groove dictate the strength of the interaction. One enantiomer will achieve a more stable, lower-energy fit, leading to a longer retention time.[6]

Workflow & Mechanism Diagram

cluster_prep Sample Preparation cluster_hplc HPLC System (Normal Phase) cluster_analysis Data Analysis s_prep Dissolve Methyl Alaninate Racemate in Mobile Phase s_inj Inject Sample s_prep->s_inj s_col Chiralpak® AD-H Column (Polysaccharide CSP) s_inj->s_col s_sep Separation via Diastereomeric Interactions (H-Bonding, Steric Fit) s_col->s_sep s_det UV Detector (e.g., 210 nm) s_sep->s_det s_chrom Generate Chromatogram s_det->s_chrom s_ee Calculate Enantiomeric Excess (e.e. % = [(Area D - Area L) / (Area D + Area L)] x 100) s_chrom->s_ee

Caption: Workflow for e.e. determination using a polysaccharide CSP.

Experimental Protocol: Polysaccharide CSP Method

This protocol is a robust starting point and should be validated for specific laboratory conditions.

  • HPLC System Preparation:

    • Ensure the entire HPLC system is thoroughly flushed and equilibrated with the mobile phase. Polysaccharide columns can be irreversibly damaged by residual incompatible solvents like acetone or THF.[1][7]

    • Install a Chiralpak® AD-H column (e.g., 250 x 4.6 mm, 5 µm particle size). A guard column is highly recommended to prolong column life.[1]

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-Hexane / Isopropanol (IPA) (90:10, v/v) .

    • For basic analytes like methyl alaninate, peak shape and resolution are often improved by adding a basic modifier. Add Diethylamine (DEA) to a final concentration of 0.1% (v/v) in the mobile phase.

    • Degas the mobile phase thoroughly using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a standard solution of racemic Methyl alaninate hydrochloride at approximately 1 mg/mL in the mobile phase.

    • Prepare the test sample of Methyl D-alaninate at a similar concentration. Filter all samples through a 0.45 µm syringe filter before injection.

  • System Suitability and Analysis:

    • Inject the racemic standard. The two enantiomers should be baseline resolved (Resolution (Rs) > 1.5).

    • Identify the peaks corresponding to the D- and L-enantiomers. The elution order must be confirmed by injecting a standard of the pure L-enantiomer if available.

    • Inject the test sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the integrated peak areas.

Method 2: Chiral Ligand-Exchange Chromatography (Reversed-Phase)

Chiral Ligand-Exchange Chromatography (LEC) is a powerful technique particularly well-suited for the separation of compounds that can act as ligands, such as amino acids and their derivatives.[8] Unlike the polysaccharide method, LEC typically uses a standard achiral reversed-phase column (e.g., C8 or C18), with chirality conferred by a chiral complex added to the mobile phase.[9][10]

Principle of Separation

The core of LEC is the formation of transient, diastereomeric ternary complexes.[11] The mobile phase contains a central metal ion (typically Copper (II)) and a single, pure enantiomer of a chiral selector, in this case, L-Alanine.

  • Complex Formation: The chiral selector (L-Alanine) and the analyte enantiomers (D- and L-Methyl alaninate) both chelate with the Cu(II) ions in the mobile phase.

  • Diastereomeric Ternary Complexes: This results in the formation of two different diastereomeric complexes: [Cu(L-Alanine)(D-Methyl alaninate)] and [Cu(L-Alanine)(L-Methyl alaninate)].

  • Differential Stability: These two diastereomeric complexes have different formation constants and stabilities. The complex that is more stable will spend more time in the mobile phase, while the less stable complex will have a greater affinity for the hydrophobic C18 stationary phase. This difference in partitioning between the mobile and stationary phases leads to different retention times and, thus, separation.[12] The pH of the mobile phase is a critical parameter, as it affects the chelation of both the selector and the analyte.[13]

Workflow & Mechanism Diagram

cluster_prep Mobile Phase & Sample Prep cluster_hplc HPLC System (Reversed Phase) cluster_analysis Data Analysis mp_prep Prepare aqueous mobile phase with CuSO4 and L-Alanine (Chiral Selector). Adjust pH to ~5.0. s_inj Inject Sample mp_prep->s_inj s_prep Dissolve Methyl Alaninate Racemate in Water s_prep->s_inj s_col Achiral C18 Column s_inj->s_col s_sep Separation via differential stability of diastereomeric Cu(II) complexes s_col->s_sep s_det UV Detector (e.g., 254 nm) s_sep->s_det s_chrom Generate Chromatogram s_det->s_chrom s_ee Calculate Enantiomeric Excess s_chrom->s_ee

Caption: Workflow for e.e. determination using Chiral Ligand-Exchange.

Experimental Protocol: Chiral Ligand-Exchange Method

This protocol provides a starting point for method development. Optimization of selector concentration and pH may be required.

  • HPLC System Preparation:

    • Equip the HPLC with a standard reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Thoroughly flush the system with water and then equilibrate with the mobile phase.

  • Mobile Phase Preparation:

    • Prepare an aqueous solution containing 2.0 mM Copper (II) Sulfate (CuSO₄) and 4.0 mM L-Alanine .

    • Adjust the pH of the solution to 5.0 using dilute sodium hydroxide or phosphoric acid. The pH is critical for complex formation and must be controlled precisely.[13]

    • Filter and degas the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm (the copper complexes are UV-active).[14]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a standard solution of racemic Methyl alaninate hydrochloride at approximately 1 mg/mL in deionized water.

    • Prepare the test sample of Methyl D-alaninate at a similar concentration in water. Filter all samples.

  • System Suitability and Analysis:

    • Inject the racemic standard to confirm baseline separation (Rs > 1.5).

    • The elution order is typically the D-enantiomer first, as the [Cu(L-Ala)(L-Me-Ala)] complex is often more stable than the hetero-chiral [Cu(L-Ala)(D-Me-Ala)] complex.[12] This must be verified experimentally.

    • Inject the test sample, integrate the peak areas, and calculate the enantiomeric excess.

Performance Comparison

ParameterMethod 1: Polysaccharide CSPMethod 2: Chiral Ligand-ExchangeRationale & Causality
Principle Direct separation on a Chiral Stationary Phase (CSP) via H-bonding and steric interactions.[3]Indirect separation on an achiral phase via diastereomeric metal complexes formed in the mobile phase.[10]The methods rely on fundamentally different chiral recognition environments.
Column Specialized, expensive polysaccharide chiral column (e.g., Chiralpak® AD-H).Standard, inexpensive achiral C8 or C18 column.The cost and specificity of the column are major differentiating factors.
Mobile Phase Non-polar organic solvents (e.g., Hexane/IPA). Not MS-compatible.Aqueous buffer with chiral additive (L-Alanine) and metal salt (CuSO₄). Potentially MS-compatible with volatile buffers.Mobile phase composition dictates solvent cost, waste disposal, and compatibility with advanced detectors.
Development Primarily involves screening different CSPs and optimizing the organic solvent/modifier ratio.[2]Requires careful optimization of selector/metal ion concentration and, crucially, mobile phase pH.[13]Method development complexity differs; LEC is highly sensitive to pH, while CSP methods are sensitive to the choice of alcohol modifier.
Robustness High. Dedicated column is less prone to variation than a mobile phase additive that must be prepared fresh.Moderate. Performance depends heavily on the precise and consistent preparation of the mobile phase.The location of the chiral selector (bonded to the stationary phase vs. dissolved in the mobile phase) impacts day-to-day reproducibility.
Selectivity Generally very high for a wide range of compounds, especially amino acid esters.[4]Highly selective for analytes capable of chelation (e.g., amino acids, hydroxy acids).[8]The interaction mechanism dictates the range of analytes for which each method is suitable.

Conclusion and Recommendations

Both the polysaccharide-based CSP and chiral ligand-exchange methods offer reliable and effective means to determine the enantiomeric excess of Methyl D-alaninate. The choice between them is a strategic one, guided by the specific needs of the laboratory.

The Polysaccharide CSP Method (e.g., Chiralpak® AD-H) is the recommended choice for routine, high-throughput quality control environments. Its primary advantages are its high robustness, straightforward method development, and proven high selectivity for this class of compounds. While the initial column investment is higher, the long-term reliability and ease of use often justify the cost.

The Chiral Ligand-Exchange Method represents an excellent, cost-effective alternative, particularly for academic labs or in early-stage development where purchasing a wide range of chiral columns is not feasible. It demonstrates great ingenuity by leveraging a common C18 column. However, users must be prepared for more intensive method development, with meticulous control over mobile phase preparation and pH to ensure reproducible results.

Ultimately, the optimal method is one that is validated to meet the required precision, accuracy, and sensitivity for its intended application, providing unwavering confidence in the stereochemical purity of Methyl D-alaninate.

References

  • Kannappan, V. (2022). Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]

  • Li, S., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules. Available at: [Link]

  • Gübitz, G. & Schmid, M. G. (n.d.). Chiral separation by ligand-exchange. SciSpace. Available at: [Link]

  • Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available at: [Link]

  • Zhang, Y., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Available at: [Link]

  • Gübitz, G. & Schmid, M. G. (2008). Chiral separation by ligand-exchange. ResearchGate. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Ahmadi, F. & Veisi, H. (n.d.). Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. Available at: [Link]

  • Zhang, T., et al. (2019). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences. Available at: [Link]

  • ResearchGate. (2015). Erratum to: Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes. Available at: [Link]

  • Wang, Y. & Wenslow, R. M. (2005). Comparison Study of Chiralpak AD-H With AD Columns in Chromatographic Enantioseparation of Dihydropyrimidinone Acid and Its Methyl Ester. PubMed. Available at: [Link]

  • Grobuschek, N., et al. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. Available at: [Link]

  • Chiral Technologies. (2013). Instruction manual for CHIRALPAK® AD-H. Available at: [Link]

  • Senra, J. D., et al. (2007). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Scielo. Available at: [Link]

  • inventors Devine, P. N., et al. (1998). Chiral separations of amino acids. Google Patents.
  • Daicel Corporation. (n.d.). Instruction manual for CHIRALPAK® AD-H COLUMNS. Available at: [Link]

Sources

A Senior Application Scientist's Guide to UPLC-MS/MS for the Separation of Methyl D-alaninate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate separation of chiral isomers is not merely a technical challenge but a fundamental necessity. The stereochemistry of a molecule dictates its biological activity, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Methyl D-alaninate and its L-isomer, simple amino acid esters, serve as crucial chiral building blocks in the synthesis of more complex molecules. Ensuring their enantiomeric purity is paramount. This guide provides an in-depth, objective comparison of Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) methodologies for the effective separation of methyl D-alaninate isomers, supported by experimental data and field-proven insights.

The Challenge of Separating Mirror Images

Enantiomers, such as D- and L-methyl alaninate, possess identical physical and chemical properties in an achiral environment. This makes their separation by conventional chromatographic techniques impossible. The key to their resolution lies in creating a chiral environment where the transient diastereomeric complexes formed between the enantiomers and a chiral selector have different energies, leading to differential retention on a chromatographic column. UPLC-MS/MS offers a powerful platform for this, combining the high-resolution separation of UPLC with the sensitivity and specificity of tandem mass spectrometry.

There are two primary strategies for the chiral separation of methyl D-alaninate isomers using UPLC-MS/MS: direct and indirect analysis. The direct method, which employs a chiral stationary phase (CSP), is generally preferred as it simplifies sample preparation and avoids potential side reactions associated with derivatization.[1]

Direct Chiral Separation: A Comparison of Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful direct separation method.[1] Three main classes of CSPs have demonstrated efficacy for the separation of amino acids and their derivatives: macrocyclic glycopeptides, crown ethers, and zwitterionic phases.

Macrocyclic Glycopeptide CSPs (e.g., CHIROBIOTIC™ T)

These phases, based on antibiotics like teicoplanin, offer broad enantioselectivity for a wide range of compounds, including amino acids and peptides.[2][3] The chiral recognition mechanism is complex, involving multiple interactions such as hydrogen bonding, dipole-dipole interactions, and inclusion in the macrocyclic cavity.[3] Their compatibility with both organic and aqueous mobile phases makes them highly versatile and well-suited for LC-MS applications.[4]

Crown Ether CSPs (e.g., ChiroSil® RCA(+))

Crown ether-based CSPs are particularly effective for the separation of compounds containing primary amines, such as the amino group in methyl alaninate.[1] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral crown ether cavity. This interaction is highly specific and often results in excellent resolution.

Zwitterionic CSPs (e.g., CHIRALPAK® ZWIX(+))

These phases are designed for the separation of amphiprotic molecules like underivatized amino acids and small peptides.[1] They contain both acidic and basic functional groups, allowing for a "double ion-pairing" interaction with the analyte.[5] Zwitterionic CSPs are highly compatible with mass spectrometry.

Chiral Stationary Phase (CSP) TypeExample ColumnTypical Mobile PhaseAdvantagesDisadvantages
Macrocyclic Glycopeptide CHIROBIOTIC™ TPolar ionic or reversed-phase, e.g., Methanol/Water with Ammonium Acetate[1]Broad selectivity, robust, MS-compatible[1]May require careful mobile phase optimization for simple molecules.
Crown Ether ChiroSil® RCA(+)Acidified organic/aqueous, e.g., Methanol/Water with Sulfuric or Formic Acid[1][6]Excellent for primary amines, high efficiency[1]More specific in its application range.
Zwitterionic CHIRALPAK® ZWIX(+)Organic/aqueous with acid/base additives, e.g., Methanol/Water with Formic Acid and Diethylamine[1]Ideal for amphiprotic molecules, MS-compatible[1][7]Mobile phase composition can be more complex.

Indirect Chiral Separation: The Derivatization Approach

When direct methods fail to provide adequate resolution, or to enhance sensitivity, an indirect approach can be employed. This involves reacting the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral reversed-phase column (e.g., a C18 column).

Several CDAs are available, each with its own advantages and disadvantages. For amino acids and their esters, reagents targeting the primary amine are common.

Comparison of Common Chiral Derivatizing Agents:
  • Marfey's Reagent (FDAA): Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide generally provides high enantioselectivity but may have lower sensitivity compared to other reagents.[8]

  • (S)-NIFE: (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester has been shown to be effective for the separation of various amino acid isomers.[8][9]

  • GITC: 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate is another option for derivatizing primary amines.[8]

  • OPA/IBLC: o-phthalaldehyde/isobutyryl-L-cysteine forms fluorescent derivatives, which can be beneficial for detection.[8]

The choice of CDA will depend on the specific requirements of the analysis, including sensitivity, selectivity, and compatibility with the detection method. A comparison of different derivatization reagents for LC-ESI-MS has shown that while newer reagents can offer high sensitivity, they may present challenges in chromatographic separation.[10]

Experimental Protocols

The following protocols provide a starting point for the development of a robust UPLC-MS/MS method for the separation of methyl D-alaninate isomers.

Protocol 1: Direct Analysis using a Crown Ether CSP

This method is recommended for its high efficiency in separating primary amines.

1. Sample Preparation:

  • Dissolve the methyl alaninate sample in the mobile phase to a concentration of 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter.

2. UPLC Conditions:

  • Column: ChiroSil® RCA(+) (or similar crown ether CSP), 150 mm x 2.1 mm, 3 µm
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Methanol with 0.1% Formic Acid
  • Gradient: 95:5 (A:B) to 50:50 (A:B) over 5 minutes
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 25 °C
  • Injection Volume: 2 µL

3. MS/MS Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 150 °C
  • Desolvation Temperature: 400 °C
  • MRM Transitions (Proposed for Methyl Alaninate - C₄H₉NO₂ - MW: 103.12):
  • Precursor Ion (Q1): 104.1 [M+H]⁺
  • Product Ion (Q3): 73.1 (Loss of methoxy group)
  • Collision Energy: Optimize for maximum signal (start around 15 eV)
Protocol 2: Indirect Analysis via Derivatization with (S)-NIFE

This method is an alternative if direct separation is not optimal.

1. Derivatization:

  • To 10 µL of a 10 µg/mL solution of methyl alaninate in water, add 10 µL of 100 mM borate buffer (pH 9.0).
  • Add 20 µL of a 10 mg/mL solution of (S)-NIFE in acetone.
  • Vortex and incubate at 60 °C for 30 minutes.
  • Evaporate to dryness under a stream of nitrogen.
  • Reconstitute in 100 µL of 50:50 methanol:water.

2. UPLC Conditions:

  • Column: Standard C18 reversed-phase column (e.g., Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm)
  • Mobile Phase A: Water with 0.1% Formic Acid
  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid
  • Gradient: 10% B to 90% B over 8 minutes
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. MS/MS Conditions:

  • Ionization Mode: ESI+
  • MRM Transitions: To be determined based on the mass of the derivatized methyl alaninate. The fragmentation will likely involve cleavage at the ester and amide bonds of the derivative.

Visualizing the Workflow and Mechanisms

To better understand the experimental process and the underlying principles, the following diagrams are provided.

direct_analysis_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Methyl Alaninate Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter uplc UPLC System (Crown Ether CSP) filter->uplc msms Tandem Mass Spectrometer (MRM) uplc->msms data Data Acquisition & Processing msms->data result Separated Enantiomer Peaks data->result

Caption: Experimental workflow for the direct UPLC-MS/MS analysis of methyl D-alaninate isomers.

indirect_analysis_workflow cluster_prep Sample Preparation & Derivatization cluster_analysis UPLC-MS/MS Analysis start Methyl Alaninate Sample derivatize Derivatize with (S)-NIFE start->derivatize reconstitute Reconstitute derivatize->reconstitute uplc UPLC System (Achiral C18 Column) reconstitute->uplc msms Tandem Mass Spectrometer (MRM) uplc->msms data Data Acquisition & Processing msms->data result Separated Diastereomer Peaks data->result

Caption: Experimental workflow for the indirect analysis of methyl D-alaninate isomers via derivatization.

crown_ether_mechanism cluster_csp Crown Ether CSP Surface cluster_analytes Enantiomers in Mobile Phase csp label_csp Chiral Cavity d_isomer D-Methyl Alaninate d_isomer->csp Stronger Interaction (Higher Retention) l_isomer L-Methyl Alaninate l_isomer->csp Weaker Interaction (Lower Retention)

Caption: Chiral recognition mechanism of a crown ether stationary phase.

Conclusion

The separation of methyl D-alaninate isomers is a critical analytical task in pharmaceutical and chemical synthesis. UPLC-MS/MS provides the necessary resolution and sensitivity for this challenge. The direct approach using chiral stationary phases, particularly crown ether-based columns, is often the most efficient and straightforward method. However, for complex matrices or when enhanced sensitivity is required, indirect analysis through derivatization offers a robust alternative. The choice between these methodologies will depend on the specific analytical goals, available instrumentation, and the complexity of the sample matrix. By understanding the principles behind each approach and utilizing the provided protocols as a starting point, researchers can confidently develop and validate reliable methods for the chiral separation of methyl D-alaninate.

References

  • Gerhard, J., Gräwert, T., & Kessler, H. (2004). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of the American Society for Mass Spectrometry, 15(3), 355–364. Available at: [Link]

  • Pérez-Miguéns, R., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 12(7), 621. Available at: [Link]

  • Bhandari, D., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1084, 134-141. Available at: [Link]

  • Leito, I., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of Mass Spectrometry, 47(9), 1211-1219. Available at: [Link]

  • Lindner, W., et al. (2014). Zwitterionic chiral stationary phases based on cinchona and chiral sulfonic acids for the direct stereoselective separation of amino acids and other amphoteric compounds. Journal of Chromatography A, 1363, 124-135. Available at: [Link]

  • Glover, W. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Toxins, 15(11), 643. Available at: [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Molecules, 26(11), 3365. Available at: [Link]

  • Jolliffe, K. A., et al. (2018). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Molecules, 23(8), 1876. Available at: [Link]

  • Li, L., et al. (2022). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Chemical Science, 13(45), 13535-13542. Available at: [Link]

  • Ay-Crynen, G., et al. (2014). A new labeling method for methyl transverse relaxation-optimized spectroscopy NMR spectra of alanine residues. Journal of Biomolecular NMR, 58(1), 1-6. Available at: [Link]

  • Zhang, T., et al. (2014). Method development and optimization on cinchona and chiral sulfonic acid-based zwitterionic stationary phases for enantiomer separations of free amino acids by high-performance liquid chromatography. Journal of Chromatography A, 1363, 154-163. Available at: [Link]

  • Brückner, H., et al. (2011). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B, 879(31), 3587-3601. Available at: [Link]

  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. Retrieved from [Link]

  • Seidel-Morgenstern, A., et al. (2011). A study of mass transfer kinetics of alanyl-alanine on a chiral crown ether stationary phase. Journal of Chromatography A, 1218(31), 5296-5306. Available at: [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Alanine methyl groups as NMR probes of molecular structure and dynamics in high-molecular-weight proteins. Journal of the American Chemical Society, 128(29), 9511-9521. Available at: [Link]

  • Cai, L., & Hage, D. S. (2003). Liquid Chromatography/Electrospray Mass Spectrometry of Organoselenium Compounds with Postcolumn Crown Ether Complexation. Analytical Chemistry, 75(17), 4548-4555. Available at: [Link]

  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Retrieved from [Link]

  • Chromatography Today. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine methyl ester. Retrieved from [Link]

  • Glover, W. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. Queensland Alliance for Environmental Health Sciences. Retrieved from [Link]

  • Glover, W. B., et al. (2023). A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Comparing Methyl D-alaninate vs. Ethyl D-alaninate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Choice of a C-Terminal Ester

In the intricate process of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. The C-terminal carboxylic acid is commonly protected as an ester to prevent self-condensation and other side reactions during the stepwise assembly of the peptide chain.[1] Among the simplest and most traditional choices for this role are the methyl and ethyl esters.[2] This guide provides an in-depth comparison of two common C-terminal starting materials, Methyl D-alaninate and Ethyl D-alaninate, for researchers, scientists, and drug development professionals.

The incorporation of D-amino acids, such as D-alanine, is a key strategy in modern drug design to enhance peptide stability against proteolytic degradation, as the resulting peptide bonds are more resistant to common proteases.[3] Therefore, understanding the nuances between using a methyl versus an ethyl ester for the starting D-alanine residue can significantly impact the efficiency of the synthesis and the stereochemical integrity of the final product. We will explore the performance of these two alternatives through the lens of steric effects, reaction kinetics, racemization risk, and deprotection efficiency, supported by experimental logic and established chemical principles.

Core Comparison: Steric Hindrance, Reactivity, and Stereochemical Purity

The fundamental difference between a methyl (-CH₃) and an ethyl (-CH₂CH₃) group is a single methylene unit. While seemingly minor, this variation introduces tangible differences in steric bulk that cascade through the synthesis process, influencing both the coupling and deprotection steps.

Steric Hindrance and Coupling Efficiency

The acylation of the amino group of the alaninate ester by the activated C-terminus of the incoming amino acid is the cornerstone of peptide bond formation. The efficiency of this nucleophilic attack is sensitive to steric hindrance around the reacting centers.

  • Methyl D-alaninate: The smaller methyl group presents a minimal steric profile. This reduced bulk allows for more facile access of the activated amino acid to the D-alaninate's amino group. Consequently, coupling reactions tend to proceed at a faster rate. This can be particularly advantageous when coupling sterically demanding amino acids, such as valine or isoleucine, where crowding can otherwise slow the reaction significantly.[4]

  • Ethyl D-alaninate: The ethyl group, being larger, exerts a greater steric influence.[5] This can marginally impede the approach of the activated acylating species, potentially leading to slower reaction kinetics compared to its methyl counterpart. While often not a prohibitive factor, this can necessitate longer reaction times or slightly more forceful coupling conditions to achieve complete reaction.

The causality here is straightforward: less steric congestion lowers the activation energy of the transition state for peptide bond formation, favoring a faster reaction. In scenarios where a synthesis involves known "difficult couplings," opting for Methyl D-alaninate could be a prudent choice to maximize efficiency.[6]

Racemization and Epimerization Risk

Maintaining the stereochemical integrity of the C-terminal residue is critical. Epimerization—the conversion of the D-alaninate to L-alaninate during the reaction—is a significant risk, primarily occurring through the formation of an oxazolone intermediate from the activated incoming amino acid.[7]

While the ester group itself is not the primary site of racemization, its influence on the main coupling reaction speed is a crucial indirect factor. Any factor that slows the desired peptide bond formation can provide a larger window of opportunity for competing side reactions, including racemization of the activated amino acid.[8]

  • Methyl D-alaninate: Due to potentially faster coupling kinetics, the activated amino acid is consumed more rapidly, reducing its lifetime in the reaction mixture and thereby limiting the time available for it to racemize.

  • Ethyl D-alaninate: Slower coupling rates could theoretically increase the risk of racemization of the activated residue before the coupling is complete.

It is critical to note that the choice of coupling reagents (e.g., HBTU, HATU) and the presence of additives like HOBt or Oxyma Pure play a far more direct and significant role in suppressing racemization than the choice between a methyl and ethyl ester.[7][8] Nevertheless, in a highly optimized synthesis, every contributing factor warrants consideration. A study on cysteine esters found that epimerization levels were comparable and acceptably low for both methyl and other alkyl esters under standard Fmoc-SPPS deprotection conditions, suggesting the ester's role may be secondary to other factors.[9]

Deprotection via Saponification

The final step for peptides synthesized with methyl or ethyl ester protection is the hydrolysis of the ester to liberate the C-terminal carboxylic acid. This is typically achieved via saponification, using a base like sodium hydroxide or lithium hydroxide in an aqueous organic solvent mixture.[2][]

  • Reaction Rate: Methyl esters generally undergo saponification at a faster rate than ethyl esters. The smaller methyl group allows for easier nucleophilic attack by the hydroxide ion at the carbonyl carbon.

  • Risk of Side Reactions: Saponification is a notoriously harsh method that carries a significant risk of side reactions. The basic conditions can induce racemization at the C-terminal residue (in this case, D-alanine) or the adjacent residue.[11] This risk is present for both esters. Careful control of temperature, reaction time, and stoichiometry of the base is essential to mitigate this. For N-methylated amino acid methyl esters, hydrolysis with lithium hydroxide has been shown to cause partial racemization, necessitating alternative deprotection methods in sensitive cases.[12]

Given the risks associated with saponification, these simple alkyl esters are often avoided in modern solid-phase peptide synthesis (SPPS) in favor of linkers that allow for cleavage under acidic conditions (e.g., with TFA), which better preserves stereochemical integrity.[1] However, for solution-phase synthesis or specific applications, they remain relevant.

Data Summary

The following table summarizes the key comparative points between Methyl D-alaninate and Ethyl D-alaninate.

FeatureMethyl D-alaninateEthyl D-alaninateCausality & Expert Insight
Steric Hindrance LowerHigherThe additional methylene group in the ethyl ester increases its steric footprint.
Relative Coupling Rate FasterSlowerReduced steric hindrance allows for a lower activation energy barrier during nucleophilic attack.
Epimerization Risk Potentially Lower (Indirectly)Potentially Higher (Indirectly)Faster consumption of the activated amino acid reduces time for racemization. This effect is secondary to the choice of coupling reagents.
Deprotection (Saponification) Rate FasterSlowerThe carbonyl carbon is more accessible to the hydroxide nucleophile in the methyl ester.
Saponification Side Reaction Risk HighHighBoth are susceptible to base-induced racemization and other side reactions. Careful control of conditions is critical for both.[11]

Experimental Workflows and Protocols

To provide a practical context, we outline a standard solution-phase coupling protocol followed by saponification. This protocol is self-validating, with checkpoints for reaction monitoring.

Workflow Visualization: Peptide Coupling & Deprotection

The following diagrams illustrate the core steps of the synthesis.

PeptideCoupling FmocAA Fmoc-AA-OH ActivatedAA Fmoc-AA-Active Ester FmocAA->ActivatedAA Activation CouplingAgents Coupling Agents (e.g., HBTU/DIEA) CouplingAgents->ActivatedAA Alaninate H-D-Ala-OR (R = Me or Et) Dipeptide Fmoc-AA-D-Ala-OR Alaninate->Dipeptide ActivatedAA->Dipeptide Coupling

Caption: General workflow for peptide coupling.

Saponification ProtectedPeptide Fmoc-AA-D-Ala-OR (R = Me or Et) DeprotectedPeptide Fmoc-AA-D-Ala-OH ProtectedPeptide->DeprotectedPeptide Hydrolysis Alcohol R-OH ProtectedPeptide->Alcohol Base 1. NaOH (aq) 2. H+ Base->DeprotectedPeptide

Caption: Workflow for ester deprotection via saponification.

Protocol 1: Synthesis of Fmoc-L-Val-D-Ala-OMe

Materials:

  • Methyl D-alaninate hydrochloride (1.0 eq)

  • Fmoc-L-Valine-OH (1.05 eq)

  • HBTU (1.05 eq)

  • N,N-Diisopropylethylamine (DIEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine, Anhydrous Magnesium Sulfate

Methodology:

  • Neutralization: Suspend Methyl D-alaninate hydrochloride in anhydrous DCM. Cool the slurry to 0 °C in an ice bath. Add DIEA (1.1 eq) dropwise and stir for 20 minutes until the solution becomes clear.

  • Activation: In a separate flask, dissolve Fmoc-L-Valine-OH and HBTU in anhydrous DCM. Add DIEA (1.4 eq) and stir at room temperature for 15 minutes. The solution should turn slightly yellow.

  • Coupling: Add the activated Fmoc-L-Valine solution from step 2 to the neutralized Methyl D-alaninate solution from step 1 at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alaninate spot disappears.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure dipeptide ester.

Protocol 2: Saponification of Fmoc-L-Val-D-Ala-OMe

Materials:

  • Fmoc-L-Val-D-Ala-OMe (1.0 eq)

  • Tetrahydrofuran (THF) and Water

  • 1M Sodium Hydroxide (NaOH) (1.1 eq)

  • 1M Hydrochloric acid

Methodology:

  • Hydrolysis: Dissolve the peptide ester in a 3:1 mixture of THF and water. Cool to 0 °C. Add 1M NaOH dropwise over 15 minutes.

  • Monitoring: Stir the reaction at 0 °C, monitoring carefully by TLC. The reaction is typically complete within 1-2 hours. Do not allow the reaction to proceed for an extended period to minimize racemization.

  • Acidification: Once the starting material is consumed, carefully acidify the reaction mixture to pH ~3 with 1M HCl at 0 °C.

  • Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the final C-terminal acid.

  • Purity Analysis: Assess the final product for purity and epimerization by HPLC using a chiral column.

(Note: The protocol for Ethyl D-alaninate is identical, but reaction times for coupling and saponification may need to be extended and re-optimized based on TLC monitoring.)

Conclusion and Recommendations

The choice between Methyl D-alaninate and Ethyl D-alaninate in peptide synthesis is a subtle but important one, guided by the principles of steric hindrance and reaction kinetics.

  • Choose Methyl D-alaninate for:

    • Syntheses involving sterically hindered amino acids.

    • Maximizing coupling reaction speed.

    • Instances where minimizing the lifetime of activated intermediates is a priority to indirectly reduce racemization risk.

  • Ethyl D-alaninate remains a viable option for:

    • Standard peptide syntheses where no significant steric challenges are anticipated.

    • Cases where a slightly slower, more controlled reaction might be perceived as beneficial, although this is not a common strategy.

Ultimately, both esters are susceptible to the significant drawbacks of saponification, particularly the risk of racemization.[11] For modern SPPS, especially for complex or sensitive peptides, the use of acid-cleavable linker resins is the authoritative and recommended approach. However, for solution-phase synthesis or when these specific building blocks are required, a careful understanding of their relative performance, as detailed in this guide, allows the synthetic chemist to make an informed decision to optimize the synthetic outcome.

References

  • Química Organica.org. Peptide synthesis - Acid group protection. [Link]

  • Subirós-Funosas, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(23), 8538. [Link]

  • Mullen, D. G., et al. (2015). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. The Journal of Organic Chemistry, 80(17), 8563–8573. [Link]

  • Lawer, A., et al. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 22(23), 8116-8143. [Link]

  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Galdeano, C., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(10), 5553–5559. [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(15), 2562-2570. [Link]

  • AAPPTEC. (n.d.). Planning a Peptide Synthesis. [Link]

  • Ly, D. H., et al. (2007). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. Organic letters, 4(21), 3703–3706. [Link]

  • Perkins, H. R. (1969). The significance of D-alanyl-D-alanine termini in the biosynthesis of bacterial cell walls and the action of penicillin, vancomycin and ristocetin. Biochemical Journal, 111(2), 195–205. [Link]

  • Request PDF. (2025). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. [Link]

  • Tietze, D., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 199. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Biron, E., & Chatterjee, J. (2005). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 70(25), 10103–10110. [Link]

  • Electronic Journal of Biotechnology. (2021). Peptides, solid-phase synthesis and characterization. [Link]

  • Uehara, T., et al. (2018). D-alanine synthesis and exogenous alanine affect the antimicrobial susceptibility of Staphylococcus aureus. Journal of Antimicrobial Chemotherapy, 73(6), 1574–1583. [Link]

  • LifeTein. (n.d.). D-amino acid peptides. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl D-alaninate by High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. This guide provides an in-depth, technical comparison of High-Resolution Mass Spectrometry (HRMS) for the structural validation of Methyl D-alaninate, a key chiral building block. We will explore the causality behind experimental choices, present self-validating protocols, and compare HRMS with alternative analytical techniques, grounding our discussion in authoritative references.

Introduction to Methyl D-alaninate and the Imperative for Structural Purity

Methyl D-alaninate is the methyl ester of the D-enantiomer of the amino acid alanine.[1][2] Its chemical formula is C4H9NO2, with a monoisotopic mass of 103.063328530 Da.[1] The structure possesses a chiral center at the alpha-carbon, making it a critical synthon in the synthesis of peptidomimetics and other complex chiral pharmaceuticals.[3] Given that enantiomers can have vastly different pharmacological and toxicological profiles, verifying the stereochemical integrity and overall structure of starting materials like Methyl D-alaninate is a non-negotiable aspect of drug development.

This guide will focus on the application of High-Resolution Mass Spectrometry (HRMS) as a primary tool for the structural validation of Methyl D-alaninate. We will delve into the principles of HRMS, provide a detailed experimental protocol, and compare its performance with other analytical methodologies.

High-Resolution Mass Spectrometry: The Gold Standard for Molecular Formula Determination

HRMS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision and accuracy.[4][5] This capability allows for the determination of the elemental composition of a molecule with a high degree of confidence, a critical step in structural elucidation.[6] Two of the most common types of high-resolution mass spectrometers are the Orbitrap and Quadrupole Time-of-Flight (Q-TOF) analyzers.[7][8][9][10]

The core strength of HRMS lies in its ability to distinguish between ions of very similar nominal masses. For instance, the high resolving power of an Orbitrap mass spectrometer can easily differentiate between isobaric interferences, ensuring that the measured mass is indeed that of the target analyte.[11][12]

Ionization Technique: Electrospray Ionization (ESI)

For a polar molecule like Methyl D-alaninate, Electrospray Ionization (ESI) is the ionization method of choice.[13][14][15] ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[15][16][17] This is crucial for preserving the molecular ion, which is the primary piece of evidence for the compound's identity. The basic principle of ESI involves applying a high voltage to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[16]

Experimental Workflow for HRMS Validation of Methyl D-alaninate

The following workflow outlines the key steps for the structural validation of Methyl D-alaninate using HRMS. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Validation_Workflow cluster_prep Sample Preparation cluster_hrms HRMS Analysis cluster_data Data Analysis cluster_validation Structure Validation Sample Methyl D-alaninate Standard Solvent Methanol/Water (50:50) with 0.1% Formic Acid Sample->Solvent Dissolve Dilution Dilute to 1 µg/mL Solvent->Dilution ESI Electrospray Ionization (Positive Mode) Dilution->ESI MS1 Full Scan MS (m/z 50-500) ESI->MS1 MS2 Tandem MS (MS/MS) of Precursor Ion MS1->MS2 Select [M+H]+ ExactMass Extract Exact Mass of [M+H]+ MS2->ExactMass Fragmentation Analyze Fragmentation Pattern MS2->Fragmentation MassError Calculate Mass Error (ppm) ExactMass->MassError ElementalComp Determine Elemental Composition ExactMass->ElementalComp Confirmation Confirm Molecular Formula ElementalComp->Confirmation Structure Propose Fragment Structures Fragmentation->Structure Fragmentation->Structure Final Validate Methyl D-alaninate Structure Confirmation->Final Structure->Final

Caption: Workflow for the structural validation of Methyl D-alaninate by HRMS.

Detailed Experimental Protocol

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical for obtaining high-quality data. The choice of solvent ensures complete dissolution of the analyte and compatibility with the ESI process. The addition of formic acid promotes protonation, enhancing the signal in positive ion mode.

  • Protocol:

    • Accurately weigh approximately 1 mg of Methyl D-alaninate standard.

    • Dissolve the standard in 1 mL of a 50:50 (v/v) mixture of high-purity methanol and water containing 0.1% formic acid to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with the same solvent system to a final concentration of 1 µg/mL.

2. HRMS Analysis (Orbitrap or Q-TOF):

  • Rationale: Positive ion mode is selected because the amine group in Methyl D-alaninate is readily protonated. A full scan MS experiment provides the accurate mass of the molecular ion, while tandem MS (MS/MS) provides structural information through fragmentation.

  • Protocol:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-500.

    • Perform a data-dependent MS/MS experiment, selecting the protonated molecular ion ([M+H]+) as the precursor ion for collision-induced dissociation (CID).

3. Data Analysis:

  • Rationale: The high mass accuracy of the instrument allows for the determination of the elemental composition. The fragmentation pattern provides a "fingerprint" of the molecule, confirming its connectivity.

  • Protocol:

    • Process the acquired data using the instrument's software.

    • Extract the accurate mass of the most abundant ion in the full scan spectrum.

    • Calculate the mass error in parts per million (ppm) using the theoretical mass of the protonated molecule.

    • Use the software's elemental composition calculator to determine the molecular formula from the accurate mass.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions.

Expected Data and Interpretation

The following table summarizes the expected quantitative data from the HRMS analysis of Methyl D-alaninate.

ParameterExpected ValueRationale
Molecular Formula C4H9NO2Based on the known structure of Methyl D-alaninate.[1]
Theoretical Monoisotopic Mass 103.063328530 DaCalculated from the elemental composition.[1]
Protonated Molecular Ion ([M+H]+) 104.07060323 DaTheoretical mass + mass of a proton.
Observed [M+H]+ (Hypothetical) 104.0705 DaA hypothetical measured value.
Mass Accuracy (ppm) < 5 ppmA generally accepted threshold for high-confidence elemental composition determination.
Key Fragment Ion 1 m/z 74.0600Loss of the methoxy group (-OCH3).
Key Fragment Ion 2 m/z 59.0390Loss of the ethylamine group (-CH(NH2)CH3).

The fragmentation pattern is a critical component of structural validation.[18][19][20] For Methyl D-alaninate, the fragmentation is expected to occur at the ester and amine functionalities. The observation of characteristic neutral losses and fragment ions provides strong evidence for the proposed structure.

Comparison with Alternative Analytical Techniques

While HRMS is a powerful tool for determining the molecular formula, it does not directly provide information about the stereochemistry. Therefore, it is often used in conjunction with other techniques for complete structural elucidation.

TechniquePrincipleAdvantagesLimitations
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase.[21][22][23]Directly separates and quantifies enantiomers.Requires method development; may not be universally applicable to all chiral compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the connectivity of atoms and the 3D structure of the molecule.Lower sensitivity than MS; chiral derivatizing agents may be needed to distinguish enantiomers.
X-ray Crystallography Diffraction of X-rays by a single crystal.Provides the absolute configuration of a molecule.Requires the growth of high-quality single crystals, which can be challenging.
Circular Dichroism (CD) Spectroscopy Differential absorption of left- and right-circularly polarized light.Provides information about the stereochemistry of chiral molecules in solution.Does not provide detailed structural information on its own.

Conclusion: An Integrated Approach to Structural Validation

High-Resolution Mass Spectrometry is an indispensable tool for the structural validation of small molecules like Methyl D-alaninate. Its ability to provide accurate mass measurements allows for the confident determination of the elemental composition. When combined with tandem mass spectrometry, HRMS offers valuable insights into the molecular structure through the analysis of fragmentation patterns.

However, for a complete and unambiguous structural elucidation of a chiral molecule, an integrated approach is essential. Combining the molecular formula information from HRMS with the enantiomeric purity data from chiral HPLC and the detailed structural information from NMR spectroscopy provides a self-validating system that ensures the identity, purity, and stereochemical integrity of the compound. This rigorous approach is fundamental to the principles of scientific integrity and is a critical component of modern drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 89020, methyl D-alaninate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11182647, Methyl D-alaninate hydrochloride. [Link]

  • CAS Common Chemistry. Methyl D-alaninate. [Link]

  • Veeprho. D-Alanine Methyl Ester HCl | CAS 14316-06-4. [Link]

  • Wikipedia. Time-of-flight mass spectrometry. [Link]

  • Chromatography Online. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • National Center for Biotechnology Information. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. [Link]

  • National Center for Biotechnology Information. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. [Link]

  • National Center for Biotechnology Information. High-resolution mass spectrometry of small molecules bound to membrane proteins. [Link]

  • ACS Publications. Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. [Link]

  • National Center for Biotechnology Information. Unconventional approaches for chiral resolution. [Link]

  • PubMed. Optimization and validation of a chiral GC-MS method for the determination of free D-amino acids ratio in human urine: application to a gestational diabetes mellitus study. [Link]

  • Royal Society of Chemistry Publishing. Chiral amino acid recognition detected by electrospray ionization (ESI) and fast atom bombardment (FAB) mass spectrometry (MS) coupled with the enantiomer-labelled (EL) guest method. [Link]

  • ResearchGate. (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. [Link]

  • ResearchGate. (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. [Link]

  • YouTube. Small Molecule Characterization and Identification With Orbitrap ID-X MS. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Persee General. Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab. [Link]

  • ACS Publications. Orbitrap-Based Mass and Charge Analysis of Single Molecules. [Link]

  • National Center for Biotechnology Information. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. [Link]

  • Agilent. Time-of-Flight Mass Spectrometry. [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

  • ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. [Link]

  • Wiley-VCH. 1 A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • ResearchGate. (PDF) HIGH-RESOLUTION MASS SPECTROSCOPY (HRMS)-A REVIEW. [Link]

Sources

Decoding the Certificate of Analysis: A Comparative Guide to Methyl D-alaninate Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the quality and purity of starting materials are paramount. Methyl D-alaninate, a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. A thorough understanding of its Certificate of Analysis (CoA) is not merely a procedural formality but a critical step in ensuring the reliability, reproducibility, and safety of your research. This guide provides an in-depth comparison of the analytical standards for Methyl D-alaninate, offering insights into the key quality attributes, the underlying analytical methodologies, and how to interpret the data to make informed decisions.

The Anatomy of a Methyl D-alaninate CoA: Beyond the Numbers

A Certificate of Analysis for Methyl D-alaninate, typically in its more stable hydrochloride salt form, is a formal document attesting to its quality and purity. While the format may vary between suppliers, a comprehensive CoA should provide data on a core set of parameters. This guide will dissect these key attributes, explaining the "why" behind each test and comparing typical specification ranges you might encounter.

Table 1: Comparison of Typical Certificate of Analysis Specifications for Methyl D-alaninate Hydrochloride

ParameterTypical SpecificationMethod ReferenceRationale and Scientific Insight
Appearance White to off-white crystalline powderVisual InspectionA straightforward yet crucial initial assessment. Deviations from the expected color or form can indicate the presence of impurities or degradation.
Identification Conforms to reference spectrum (IR, NMR)Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR)Confirms the molecular structure is consistent with Methyl D-alaninate hydrochloride. IR provides a "fingerprint" of the functional groups, while NMR gives detailed information about the arrangement of atoms.
Assay (by Titration) ≥ 98.0%Acid-Base Titration (e.g., USP <541>, EP 2.2.20)Determines the overall purity of the substance by quantifying the amount of the hydrochloride salt. This is a classic, robust method for quantifying acidic or basic compounds.
Enantiomeric Purity (e.e.) ≥ 99.0%Chiral High-Performance Liquid Chromatography (HPLC)As a chiral molecule, the enantiomeric excess is a critical quality attribute. The presence of the undesired L-enantiomer can have significant, and potentially adverse, biological effects.
Specific Optical Rotation Varies (e.g., -6.0° to -9.0°, c=2 in Methanol)PolarimetryA measure of the sample's ability to rotate plane-polarized light. The specific rotation is characteristic of a chiral compound and is directly related to its enantiomeric purity.
Water Content ≤ 1.0%Karl Fischer Titration (e.g., USP <921>)The hydrochloride salt can be hygroscopic. Excess water can affect the stability, reactivity, and accurate weighing of the compound.
Residual Solvents Conforms to ICH Q3C limitsGas Chromatography (GC)Ensures that solvents used during the synthesis and purification processes are removed to levels that are safe for pharmaceutical use.
Related Substances/Impurities Specified limits for known and unknown impuritiesHPLC, GCQuantifies any process-related impurities or degradation products. This is vital for ensuring the safety and efficacy of the final drug product.

The Science Behind the Specifications: A Deep Dive into Analytical Methodologies

Understanding the analytical techniques cited on a CoA is essential for critically evaluating the quality of Methyl D-alaninate. Here, we provide an overview of the key experimental workflows and the scientific principles that underpin them.

Confirming Identity: The Spectroscopic Fingerprint

Spectroscopic methods provide an unambiguous confirmation of the chemical structure of Methyl D-alaninate hydrochloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the peaks in the ¹H NMR spectrum provide a detailed map of the hydrogen atoms in the molecule.

    dot graph "NMR_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Sample [label="Dissolve Methyl D-alaninate HCl in a deuterated solvent (e.g., D₂O, DMSO-d₆)"]; NMR_Spec [label="Acquire ¹H and ¹³C NMR spectra"]; Data_Proc [label="Process data (Fourier transform, phasing, baseline correction)"]; Analysis [label="Analyze chemical shifts, coupling constants, and integration"]; Confirmation [label="Compare spectrum to a reference standard or literature data"];

    Sample -> NMR_Spec [label="Place in NMR tube"]; NMR_Spec -> Data_Proc; Data_Proc -> Analysis; Analysis -> Confirmation; }

    Caption: Workflow for NMR-based identification.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The resulting spectrum serves as a unique "fingerprint." Key expected absorptions for Methyl D-alaninate hydrochloride include N-H stretching (amine salt), C=O stretching (ester), and C-O stretching.

Quantifying Purity: Titration and Chromatography
  • Acid-Base Titration for Assay: The assay of Methyl D-alaninate hydrochloride is typically determined by a potentiometric acid-base titration. The hydrochloride salt is a weak acid and can be titrated with a standardized solution of a strong base, such as sodium hydroxide. The endpoint, where the acid has been completely neutralized by the base, is detected by a sharp change in pH, measured by a pH electrode. This method is rooted in the principles outlined in general chapters of the United States Pharmacopeia (USP) <541> Titrimetry and the European Pharmacopoeia (EP) 2.2.20 Potentiometric titration.[1][2][3]

  • Chiral HPLC for Enantiomeric Purity: This is arguably the most critical analytical test for a chiral molecule like Methyl D-alaninate. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for separating and quantifying enantiomers. The CSP contains a chiral selector that interacts differently with the D- and L-enantiomers, leading to different retention times on the chromatographic column.

    dot graph "Chiral_HPLC_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

    Preparation [label="Prepare a dilute solution of Methyl D-alaninate HCl in the mobile phase"]; Injection [label="Inject a precise volume onto the chiral HPLC column"]; Separation [label="Elute with a suitable mobile phase (e.g., isocratic mixture of hexane and ethanol)"]; Detection [label="Detect the separated enantiomers using a UV detector"]; Quantification [label="Integrate the peak areas of the D- and L-enantiomers"]; Calculation [label="Calculate the enantiomeric excess (e.e.)"];

    Preparation -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Quantification; Quantification -> Calculation; }

    Caption: Workflow for chiral HPLC analysis.

Detecting Contaminants: Water, Solvents, and Related Substances
  • Karl Fischer Titration for Water Content: This is a highly specific and accurate method for determining the water content in a sample.[4][5] The Karl Fischer reagent reacts stoichiometrically with water. The endpoint of the titration is detected electrochemically.

  • Gas Chromatography (GC) for Residual Solvents: GC is used to separate and quantify volatile organic compounds, making it ideal for detecting residual solvents from the manufacturing process. A heated column separates the solvents based on their boiling points and interactions with the stationary phase.

  • HPLC for Related Substances: A non-chiral, reverse-phase HPLC method is typically used to identify and quantify any impurities. These can include starting materials, by-products from the synthesis, or degradation products. For instance, potential impurities could include D-alanine, the corresponding diketopiperazine, or byproducts from the esterification reaction.[6][7]

A Comparative Look at Supplier CoAs: What to Expect

When sourcing Methyl D-alaninate, you will encounter CoAs from various suppliers. While most reputable suppliers will provide data for the key parameters discussed, there can be differences in the level of detail and the specific methods used.

High-Quality CoA:

  • Clear and Comprehensive: All key parameters are reported with specific numerical results, not just "passes" or "conforms."

  • Method Traceability: The analytical methods used are clearly stated, preferably with references to pharmacopeial chapters or validated in-house methods.

  • Full Transparency: Includes actual chromatograms and spectra as appendices, allowing for independent verification of the data.

  • Batch-Specific Data: The CoA should be specific to the lot number of the material you are purchasing.

Lower-Quality CoA:

  • Vague Statements: May use general statements like "conforms to standard" without providing actual data.

  • Lack of Method Details: The analytical methods may not be specified, making it difficult to assess the validity of the results.

  • Missing Key Tests: May omit critical tests like enantiomeric purity or residual solvent analysis.

Experimental Protocols: A Practical Guide

To empower researchers to verify the quality of their Methyl D-alaninate, here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC

This protocol is adapted from established methods for the chiral separation of amino acid esters.[6]

  • Instrumentation: HPLC system with a UV detector.

  • Column: A chiral stationary phase column, such as one based on a polysaccharide derivative (e.g., Chiralcel AD-H, 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of hexane and ethanol. A typical starting point is an isocratic elution with 15% ethanol in hexane. The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation: Accurately weigh approximately 10 mg of Methyl D-alaninate hydrochloride and dissolve it in 10 mL of the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject 10 µL of the sample solution.

    • Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.

    • Identify the peaks corresponding to the D- and L-enantiomers (the minor peak will be the L-enantiomer).

    • Integrate the peak areas.

  • Calculation of Enantiomeric Excess (e.e.):

    • e.e. (%) = [ (Area of D-enantiomer - Area of L-enantiomer) / (Area of D-enantiomer + Area of L-enantiomer) ] x 100

Protocol 2: Assay by Potentiometric Titration

This protocol is based on the principles outlined in USP <541>.[1][2]

  • Instrumentation: An automatic potentiometric titrator with a glass pH electrode and a suitable reference electrode.

  • Reagents:

    • 0.1 M Sodium Hydroxide (NaOH) volumetric solution, accurately standardized.

    • High-purity water, degassed.

  • Procedure:

    • Accurately weigh approximately 100 mg of Methyl D-alaninate hydrochloride.

    • Dissolve the sample in 50 mL of high-purity water in a titration vessel.

    • Immerse the electrodes in the solution and stir gently.

    • Titrate the solution with the standardized 0.1 M NaOH solution.

    • Record the volume of titrant added versus the pH.

    • The endpoint is the point of maximum inflection on the titration curve.

  • Calculation of Assay:

    • Assay (%) = [ (V x M x F) / W ] x 100

    • Where:

      • V = Volume of NaOH solution consumed at the endpoint (in L)

      • M = Molarity of the NaOH solution

      • F = Molar mass of Methyl D-alaninate hydrochloride (139.58 g/mol )

      • W = Weight of the sample (in g)

Conclusion: Empowering Your Research Through Critical CoA Evaluation

The Certificate of Analysis for Methyl D-alaninate is more than just a piece of paper; it is a testament to the quality and suitability of a critical raw material. By understanding the key parameters, the scientific principles behind the analytical methods, and what to look for in a supplier's documentation, researchers, scientists, and drug development professionals can mitigate risks, ensure the integrity of their results, and ultimately contribute to the development of safe and effective medicines. Always demand a comprehensive, batch-specific CoA and do not hesitate to engage with your supplier's technical support to clarify any questions or concerns.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth. 2011, 88, 299. Retrieved from [Link]

  • Supporting Information for "Self-trapped vibrational states in synthetic beta-sheet helices". (2009). The Royal Society of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Methyl D-alaninate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • ACS Physical Chemistry Au. (2026). ACS Publications, 6(1). Retrieved from [Link]

  • Glitsch, H. G., & Reppel, H. (2018). Impurity profile of amino acids? ResearchGate. Retrieved from [Link]

  • United States Pharmacopeia. (n.d.). <921> Water Determination. Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Potentiometric Titration. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2022, July 27). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Ph. Eur. 11th Edition.
  • Mettler Toledo. (n.d.). Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Retrieved from [Link]

  • Scribd. (2020, February 2). 2.2.20. Titrare Potentiometrica. Retrieved from [Link]

  • Plattner, P. A., et al. (n.d.). Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof. Google Patents.
  • HARVEST (uSask). (n.d.). Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d,l-threo-Methylphenidate in Humans and Dogs. Retrieved from [Link]

  • MDPI. (n.d.). Investigation of Impurities in Peptide Pools. Retrieved from [Link]

  • Scribd. (n.d.). 2.2.46. Chromatographic Separation Techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Water Content by Volumetric KF | USP 921 Method Ia | EVA Titrator. Retrieved from [Link]

  • Scribd. (n.d.). USP-NF 541 Titrimetry. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of N-methyl-D-alanine: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-methyl-D-alanine is a non-proteinogenic amino acid derivative that serves as a vital chiral building block in modern organic chemistry and drug development.[1] Its incorporation into peptides can significantly enhance metabolic stability, modulate biological activity, and improve membrane permeability.[2][3] This unique structural feature—a methyl group on the nitrogen atom of D-alanine—provides specific steric and electronic properties, making it a valuable intermediate in the synthesis of complex pharmaceuticals, specialty polymers, and other advanced materials.[1][4]

The synthesis of enantiomerically pure N-methyl-D-alanine presents a significant challenge. Traditional chemical methods often struggle with stereoselectivity, leading to racemic mixtures that require costly and labor-intensive resolution steps. In contrast, biocatalytic approaches leveraging the inherent specificity of enzymes offer a promising alternative. This guide provides an in-depth, objective comparison of the prevailing chemical and enzymatic synthesis strategies, supported by experimental data and detailed protocols to inform researchers and process chemists in selecting the optimal route for their specific needs.

I. Chemical Synthesis: Established Routes and Inherent Challenges

Chemical synthesis of N-methyl-amino acids has been practiced for decades, relying on a few core strategies. While effective, these methods are often characterized by multi-step procedures, the need for protecting groups, and a lack of stereocontrol.

Key Chemical Methodologies
  • Direct N-Methylation of Protected D-Alanine: This is a conceptually straightforward approach but requires a multi-step sequence to avoid side reactions. The amino group of D-alanine must first be protected (e.g., with a benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) group) to prevent over-methylation.[2][5] The protected alanine is then treated with a strong base, such as sodium hydride (NaH), and a methylating agent like methyl iodide (CH₃I).[2] The final step involves the removal of the protecting group to yield the desired product. The necessity of protection and deprotection steps adds to the process complexity and reduces the overall yield.

  • Nucleophilic Substitution: This method, an adaptation of the classical Strecker amino acid synthesis, involves the reaction of an α-halo acid, such as 2-bromopropanoic acid, with methylamine.[2][6] The methylamine acts as a nucleophile, displacing the bromide to form the N-C bond. While this route is direct, it almost invariably produces a racemic mixture (N-methyl-DL-alanine), as the reaction conditions do not favor one stereoisomer over the other.[2][7] Subsequent chiral resolution is mandatory to isolate the pure D-enantiomer.

  • Reductive Amination: This powerful method involves the reaction of a keto-acid precursor, typically pyruvic acid, with methylamine to form an intermediate imine.[2] This imine is then reduced in situ using a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield N-methyl-alanine.[2] To achieve stereoselectivity and produce N-methyl-D-alanine, this reaction requires the use of a chiral auxiliary or a stereoselective catalyst, which can add significant cost and complexity to the process.

cluster_chem Chemical Synthesis Pathways D_Ala D-Alanine Protected_Ala Protected D-Alanine (e.g., Boc-D-Ala) D_Ala->Protected_Ala Protection Methylated_Protected Protected N-methyl-D-alanine Protected_Ala->Methylated_Protected Methylation (e.g., NaH, CH₃I) NMDA1 N-methyl-D-alanine Methylated_Protected->NMDA1 Deprotection Bromo_Acid 2-Bromopropanoic Acid NMDA2 N-methyl-DL-alanine (Racemic Mixture) Bromo_Acid->NMDA2 + Methylamine Pyruvate Pyruvic Acid Imine Intermediate Imine Pyruvate->Imine + Methylamine NMDA3 N-methyl-DL-alanine (Racemic w/o chiral catalyst) Imine->NMDA3 Reduction (e.g., NaBH₃CN)

Caption: Overview of primary chemical synthesis routes for N-methyl-alanine.

II. Enzymatic Synthesis: A Green and Highly Selective Alternative

Biocatalysis offers an elegant solution to the challenges of stereoselectivity and harsh reaction conditions associated with chemical synthesis.[3] Enzymes, as natural catalysts, operate with exceptional precision under mild, aqueous conditions, making them ideal for green chemistry applications.

Core Enzymatic Strategy: Reductive Amination

The most successful enzymatic approach mirrors chemical reductive amination but with unparalleled stereocontrol. The key players are enzymes from the imine reductase (IRED) or N-methyl-L-amino acid dehydrogenase (NMAADH) families.

The process typically involves a whole-cell biocatalyst, such as an engineered strain of Corynebacterium glutamicum or Escherichia coli.[3][8] These microbial factories are metabolically engineered to:

  • Overproduce a Precursor: The cellular machinery is modified to efficiently convert a simple carbon source, like glucose, into high levels of pyruvic acid.[3]

  • Express a Key Enzyme: A gene encoding a specific dehydrogenase/reductase is introduced, which catalyzes the reductive amination of pyruvate with methylamine to form N-methyl-alanine.[3]

  • Regenerate Cofactors: The synthesis requires a reducing cofactor (NADPH or NADH). The host cell's metabolism, often supplemented with a glucose dehydrogenase (GDH) system, continuously regenerates this expensive cofactor, making the process economically viable.[8]

While many native enzymes produce the L-enantiomer, protein engineering and screening efforts are underway to develop D-specific enzymes for the direct synthesis of N-methyl-D-alanine. Alternatively, a system coupling an L-specific dehydrogenase with an alanine racemase could be employed to produce the D-enantiomer.

cluster_enzymatic Whole-Cell Enzymatic Synthesis Workflow cluster_cofactor Cofactor Regeneration Glucose Glucose (Carbon Source) Pyruvate Pyruvic Acid (Intracellular Precursor) Glucose->Pyruvate Glycolysis NMDA N-methyl-D-alanine (Product) Pyruvate->NMDA Pyruvate->NMDA N-methyl Amino Acid Dehydrogenase NAD NAD+ Methylamine Methylamine (N-Source) Methylamine->NMDA NADH NADH NAD->NADH GDH (Glucose Dehydrogenase) NADH->NAD Amino Acid Dehydrogenase Glucose_Cofactor Glucose Gluconolactone Gluconolactone Glucose_Cofactor->Gluconolactone

Caption: Workflow for whole-cell biocatalytic synthesis of N-methyl-alanine.

III. Head-to-Head Performance Comparison

The choice between chemical and enzymatic synthesis hinges on a trade-off between established protocols and the superior performance of modern biocatalysis in key areas.

ParameterChemical SynthesisEnzymatic Synthesis (Whole-Cell)Justification
Stereoselectivity Typically low (produces racemic mixtures)Very high (>99% e.e. is common)Enzymes possess a chiral active site, ensuring precise stereocontrol. Chemical methods often lack this.[3]
Yield & Purity Moderate; often reduced by side reactions and multiple steps.[7]High; titers of over 30 g/L have been reported.[3]Biocatalysis is highly specific, minimizing byproduct formation.[3]
Reaction Conditions Often harsh (e.g., strong bases, organic solvents, extreme temperatures).Mild (aqueous buffer, neutral pH, 30-40°C).[8]Enzymes operate under physiological conditions, reducing energy consumption and safety risks.
Number of Steps Multiple steps (protection, reaction, deprotection, resolution).[2]Often a single fermentation/bioconversion step from simple sugars.[3]Whole-cell systems integrate precursor production and final synthesis in one pot.
Environmental Impact Generates significant waste from solvents, reagents, and protecting groups.Minimal waste; uses water as a solvent and biodegradable starting materials.Aligns with the principles of green chemistry by avoiding hazardous substances.[3]
Cost & Scalability Can be high due to expensive reagents, solvents, and chiral resolution.Potentially lower at scale due to cheap feedstocks (glucose) and no need for resolution. Cofactor regeneration is handled internally by the cell.The main cost is in strain development and fermentation infrastructure, which becomes economical at industrial scale.

IV. Experimental Protocols

The following protocols are representative examples of the methodologies discussed.

Protocol 1: Chemical Synthesis of N-methyl-DL-alanine via Nucleophilic Substitution (Racemic)

This protocol is adapted from established methods for the synthesis of amino acids from α-halo acids.[2][7]

Objective: To synthesize a racemic mixture of N-methyl-alanine.

Materials:

  • 2-bromopropanoic acid

  • Concentrated aqueous methylamine solution (e.g., 40%)

  • Methanol

  • Diethyl ether

  • Ice bath, round-bottom flask, magnetic stirrer

Procedure:

  • In a fume hood, cool a concentrated aqueous solution of methylamine (a large excess, e.g., >20 molar equivalents) in a round-bottom flask using an ice-water bath to 0-4 °C.

  • Slowly add 2-bromopropanoic acid (1.0 eq) to the cold, stirring methylamine solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-5 days.[2]

  • Concentrate the resulting solution under reduced pressure (rotary evaporation) to obtain a viscous residue.

  • Dissolve the residue in a minimal amount of hot water. Precipitate the product by adding a large volume of cold methanol (e.g., 10-20 times the volume of the water).

  • Cool the mixture in a refrigerator (0-4 °C) overnight to maximize crystallization.

  • Filter the resulting white crystals by suction, wash with cold methanol, followed by diethyl ether.

  • Dry the crystals under vacuum to obtain N-methyl-DL-alanine. The product will be a racemic mixture requiring further resolution to isolate the D-enantiomer.

Protocol 2: Enzymatic Synthesis of N-methyl-L-alanine via Whole-Cell Biocatalysis

This protocol is a generalized representation based on published fermentative processes.[3][8] Note that the synthesis of the D-enantiomer would require a D-specific enzyme.

Objective: To produce N-methyl-alanine from glucose using an engineered microbial strain.

Materials:

  • Engineered C. glutamicum or E. coli strain expressing an N-methyl-L-amino acid dehydrogenase (NMAADH).

  • Growth medium (e.g., Luria-Bertani or defined minimal medium).

  • Production medium containing glucose, methylamine hydrochloride, and essential salts/buffers.

  • Fermenter or shake flasks.

  • Centrifuge, HPLC for analysis.

Procedure:

  • Seed Culture: Inoculate a single colony of the engineered strain into a sterile growth medium. Incubate at the optimal temperature (e.g., 37°C for E. coli) with shaking until the culture reaches the late exponential phase.

  • Bioconversion: Transfer the seed culture to a larger volume of production medium in a fermenter or shake flask. This medium should contain glucose (e.g., 50 g/L) as the carbon source and methylamine (e.g., 5 g/L) as the nitrogen source for methylation.

  • Induction (if applicable): If the NMAADH gene is under an inducible promoter, add the appropriate inducer (e.g., IPTG) at the start of the production phase.

  • Cultivation: Maintain the culture at the optimal temperature and pH for a period of 24-72 hours. Monitor cell growth (OD₆₀₀) and glucose consumption.

  • Harvesting and Analysis: After the cultivation period, centrifuge the culture to separate the cells from the supernatant.

  • Filter the supernatant and analyze the concentration of N-methyl-alanine using HPLC or an amino acid analyzer.[3] The product will be highly enantiopure L-N-methyl-alanine.

Conclusion and Future Outlook

While chemical synthesis provides established and versatile methods for producing N-methyl-alanine, these routes are fundamentally hampered by a lack of stereoselectivity, reliance on harsh reagents, and multi-step processes. The resulting racemic products necessitate costly and inefficient resolution steps to isolate the desired N-methyl-D-alanine.

In contrast, enzymatic synthesis, particularly through whole-cell biocatalysis, represents a paradigm shift. It offers a direct, highly stereoselective, and environmentally benign route to enantiopure N-methylated amino acids.[3] By leveraging engineered microbes, this approach consolidates precursor production, the target reaction, and cofactor regeneration into a single, efficient process that starts from inexpensive feedstocks like glucose. The high yields, mild conditions, and green credentials of biocatalysis make it the superior choice for the large-scale, sustainable production of N-methyl-D-alanine. Future research focused on discovering and engineering D-specific dehydrogenases will further streamline this powerful synthetic platform.

References

  • LookChem. (n.d.). Unlocking Potential: N-Methyl-D-Alanine in Advanced Chemical Synthesis. Retrieved from [Link]

  • Mindt, M., et al. (2018). One-step process for production of N-methylated amino acids from sugars and methylamine using recombinant Corynebacterium glutamicum as biocatalyst. Scientific Reports, 8(1), 12829. Available at: [Link]

  • Israr, M., et al. (2024). Efficient biosynthesis of D/L-alanine in the recombinant Escherichia coli BL21(DE3) by biobrick approach. Frontiers in Bioengineering and Biotechnology, 12, 1421689. Available at: [Link]

  • NCChem. (2023, March 22). ALANINE SYNTHESIS. YouTube. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2011). N-Methyl-d,l Alanine. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Commercially Available Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the stereochemical and chemical purity of chiral building blocks like Methyl D-alaninate is not merely a matter of quality control; it is a fundamental prerequisite for reproducible and reliable outcomes. As a key intermediate in the synthesis of pharmaceuticals and biologically active molecules, the presence of its enantiomer, Methyl L-alaninate, or other process-related impurities can drastically alter biological activity, therapeutic efficacy, and safety profiles[1][2].

This guide provides an in-depth, objective comparison of the essential analytical methodologies for assessing the purity of commercially sourced Methyl D-alaninate hydrochloride (CAS: 14316-06-4)[3]. We move beyond simple protocol listings to explain the causality behind experimental choices, enabling you to design a robust, self-validating quality control system for this critical reagent.

The Impurity Landscape: What to Look For

A comprehensive purity assessment begins with understanding the potential impurities that can arise during synthesis and storage. These can be broadly categorized:

  • Enantiomeric Impurity: The most critical impurity is the incorrect stereoisomer, Methyl L-alaninate . Its presence can lead to diastereomeric impurities in subsequent synthetic steps, complicating purification and potentially altering the pharmacological profile of the final product[1].

  • Chemical Impurities: These include unreacted starting materials such as D-alanine , residual reagents like methanol , and by-products from the esterification process.

  • Degradation Products: Methyl D-alaninate is a hygroscopic solid that can hydrolyze back to D-alanine and methanol over time, especially with improper storage[4].

  • Residual Solvents & Inorganics: Solvents used during synthesis and purification, water content, and inorganic salts (e.g., excess chloride) are also key parameters to quantify[5].

The Analytical Toolkit: A Comparative Evaluation

No single technique can provide a complete purity profile. A multi-pronged approach is essential for a validated assessment. The following sections compare the primary analytical techniques, detailing their strengths, limitations, and the rationale for their deployment.

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Expertise & Rationale: Chiral HPLC is the definitive method for quantifying the enantiomeric excess (% ee) of Methyl D-alaninate[2]. The technique relies on a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, resulting in different retention times and thus, their separation[1][6]. The direct method using a CSP is vastly superior to indirect methods (which involve derivatization with a chiral agent) as it simplifies sample preparation and eliminates the risk of side reactions or kinetic resolution during the derivatization step[1].

Comparative CSP Performance: The choice of CSP is the most critical parameter for achieving baseline separation. Polysaccharide-based CSPs are often highly effective for amino acid esters[7].

Chiral Stationary Phase (CSP) ClassTypical Column ExamplePrinciple of SeparationPerformance Insights for Amino Acid Esters
Polysaccharide-Based (Coated) Chiralpak® AD-HHelical polymer structure (amylose derivative) creates chiral grooves. Separation is based on a combination of hydrogen bonding, dipole-dipole, and steric interactions.Excellent enantioselectivity is often observed for amino acid esters. The coated nature provides a high density of chiral selectors[7].
Macrocyclic Glycopeptide Astec® CHIROBIOTIC™ TTeicoplanin-based CSP with multiple chiral centers. It offers a variety of interaction mechanisms including ionic, hydrogen bonding, and inclusion complexation.Highly versatile and robust, effective for the direct separation of underivatized amino acid enantiomers and their esters under reversed-phase conditions[8].
Crown Ether ChiroSil® RCA(+)Utilizes a chiral crown ether that selectively complexes with the protonated primary amine of one enantiomer.Particularly effective for compounds containing a primary amine, such as Methyl D-alaninate. Often provides high separation efficiency[1].

Self-Validating Experimental Protocol: Chiral HPLC

  • Instrumentation: Standard HPLC system equipped with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 15% Ethanol in Hexane. Causality: This normal-phase condition often enhances the subtle intermolecular interactions required for chiral recognition on polysaccharide CSPs.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 215 nm. Rationale: This wavelength allows for sensitive detection of the ester carbonyl group.

  • Sample Preparation: Dissolve the Methyl D-alaninate HCl sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a racemic (D/L) standard of Methyl alaninate to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be > 1.5.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the D- and L-enantiomers: % ee = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Note: An example chromatogram for a similar separation on an AD-H column showed retention times of approximately 6.9 min for the minor (L) enantiomer and 8.5 min for the major (D) enantiomer[9].

Nuclear Magnetic Resonance (¹H NMR): Confirming Identity and Detecting Chemical Impurities

Expertise & Rationale: ¹H NMR is a powerful, non-destructive technique for verifying the chemical structure of the target molecule and identifying proton-containing impurities. It provides a quantitative measure of impurities relative to the main compound if a known internal standard is used or if impurity signals are well-resolved.

What to Look For in the ¹H NMR Spectrum:

  • Methyl D-alaninate signals: A quartet for the alpha-proton (α-H), a singlet for the methyl ester protons (-OCH₃), and a doublet for the methyl group protons (-CH₃).

  • D-alanine impurity: The absence of the methyl ester singlet.

  • Methanol impurity: A sharp singlet around 3.49 ppm (in D₂O).

  • Other organic impurities: Unidentified signals in the spectrum.

Self-Validating Experimental Protocol: ¹H NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of Methyl D-alaninate HCl in ~0.7 mL of Deuterium Oxide (D₂O).

  • Acquisition: Acquire a standard ¹H spectrum with water suppression.

  • Analysis:

    • Confirm the characteristic chemical shifts and coupling patterns for Methyl D-alaninate.

    • Integrate the area of all signals. Compare the integration of impurity signals to the main compound's signals to estimate their relative concentration. For example, if the methanol singlet integrates to 0.03 when a compound proton signal (representing 1H) is set to 1.00, the molar percentage of methanol is approximately 1% (since methanol has 3 equivalent protons).

Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities

Expertise & Rationale: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process. For analyzing the amino acid ester itself, derivatization is typically required to increase its volatility and thermal stability[8][10][11].

Self-Validating Experimental Protocol: GC-MS (for Volatiles)

  • Instrumentation: GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Sample Preparation (Headspace Analysis): Place a precisely weighed amount of the solid sample in a headspace vial. Seal and heat to a specific temperature (e.g., 80 °C) for a set time to allow volatile compounds to partition into the gas phase.

  • Injection: Automated injection of a sample from the headspace.

  • Oven Program: A temperature gradient program, for example, starting at 40 °C and ramping to 250 °C, to ensure separation of various solvents.

  • MS Detection: Electron Ionization (EI) in full scan mode.

  • Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify using an external or internal standard calibration curve.

Workflow and Decision-Making in Purity Analysis

The selection of analytical methods should be logical and hierarchical, starting with the most critical purity attribute: enantiomeric identity.

G cluster_0 Purity Assessment Workflow for Methyl D-alaninate Start Commercial Sample Received Chiral_HPLC Chiral HPLC Analysis Start->Chiral_HPLC Primary Test: Enantiomeric Purity NMR ¹H NMR Analysis Chiral_HPLC->NMR If %ee ≥ 99.5% Fail Reject Batch Chiral_HPLC->Fail If %ee < 99.5% GC_MS GC-MS Headspace (Residual Solvents) NMR->GC_MS Structure Confirmed NMR->Fail Structure Incorrect or Major Impurities Titration Argentometric & Karl Fischer Titration GC_MS->Titration Volatiles Quantified Report Generate Certificate of Analysis Titration->Report

Caption: A typical workflow for the quality control assessment of Methyl D-alaninate.

Summary of Analytical Techniques and Specifications

The following table summarizes the application of each technique and provides typical specification limits for high-purity Methyl D-alaninate HCl suitable for pharmaceutical development.

ParameterMethodRationaleTypical Specification
Identity ¹H NMRConfirms chemical structure.Conforms to reference spectrum.
Assay (HCl salt) Argentometric TitrationQuantifies the amount of the hydrochloride salt, providing an overall purity value.98.5% to 101.0%[5].
Enantiomeric Purity Chiral HPLCQuantifies the amount of the undesired L-enantiomer.≥ 99.5% ee
Specific Rotation PolarimetryConfirms the bulk chirality of the sample.-6.0° to -9.0° (c=2, MeOH).
Water Content Karl Fischer TitrationMeasures residual water, which can affect stability and reaction stoichiometry.≤ 0.5%
Residual Solvents GC-MS (Headspace)Quantifies volatile organic impurities from the manufacturing process.Varies by solvent (per USP <467>).
Heavy Metals ICP-MS or ColorimetricEnsures absence of toxic metal contaminants.≤ 10 ppm[5].

Conclusion and Recommendations

Assessing the purity of commercially available Methyl D-alaninate requires a multi-faceted analytical approach. While chiral HPLC is indispensable for determining the critical enantiomeric purity, a combination of NMR, GC-MS, and titration methods is necessary to build a complete and trustworthy quality profile.

For any laboratory involved in drug discovery or development, it is imperative to not rely solely on the supplier's Certificate of Analysis. An in-house, validated assessment using the principles and protocols outlined in this guide is the most robust way to ensure the quality and consistency of this vital chiral building block, thereby safeguarding the integrity of your research and development pipeline.

References

  • Adhikari, S., Bhandari, A., & Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]

  • SIELC Technologies. (n.d.). D-Alanine. SIELC Technologies. [Link]

  • Organic Syntheses. (n.d.). (2S,5S)-1-(tert-Butoxycarbonyl)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses Procedure. [Link]

  • Veeprho. (n.d.). D-Alanine Methyl Ester HCl | CAS 14316-06-4. Veeprho. [Link]

  • National Center for Biotechnology Information. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl D-alaninate. PubChem. [Link]

  • ResearchGate. (n.d.). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. ResearchGate. [Link]

  • Chromatography Online. (2023). Quality Control in GC–MS Analysis of Amino Acids. LCGC International. [Link]

  • PubMed. (n.d.). Chiral separation of enantiomers of substituted alpha- and beta-alanine and gamma-aminobutyric acid analogues by gas chromatography and high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Chromatography Online. (n.d.). Amino Acid Analysis According to European Pharmacopoeia 8.0. LCGC International. [Link]

  • PubMed. (2023). Quality Control in Targeted GC-MS for Amino Acid-OMICS. National Center for Biotechnology Information. [Link]

  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • PubMed. (2009). 4D 1H-13C NMR spectroscopy for assignments of alanine methyls in large and complex protein structures. National Center for Biotechnology Information. [Link]

  • MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. RSC. [Link]

  • The International Council on Amino Acid Science. (n.d.). Analysis of Amino Acids. ICAAS. [Link]

  • ResearchGate. (2015). How can I analyze amino acid Methyl Ester in GC?. ResearchGate. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing the conversion of L-alanine to D-alanine in the imine, (R). ResearchGate. [Link]

Sources

Structural Elucidation and Conformational Analysis of N-Acylated D-Alanine Methyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Spectroscopic Guide for Drug Development

Executive Summary & Strategic Context

In the realm of peptidomimetic drug design—particularly for antibiotics targeting bacterial cell wall synthesis—N-acylated D-alanine methyl esters serve as critical structural models. The D-Ala-D-Ala motif is the primary target of glycopeptide antibiotics like Vancomycin. While NMR remains the gold standard for full structural solving, it often fails to capture the rapid conformational dynamics of hydrogen-bonding networks in real-time or solid-state formulations.

This guide objectively compares Fourier Transform Infrared (FT-IR) Spectroscopy against high-field NMR and X-ray crystallography. We demonstrate that FT-IR is not merely a fingerprinting tool but the superior method for quantifying the strength and state of hydrogen bonding (Inter- vs. Intramolecular) in these ester derivatives—a critical parameter for predicting bioavailability and solubility.

Comparative Analysis: FT-IR vs. Alternative Methods[1][2]

For a researcher characterizing N-acylated amino acid esters, the choice of analytical method dictates the type of structural insight gained. The following matrix compares FT-IR with its primary alternatives.

Table 1: Comparative Performance Matrix for Structural Elucidation

FeatureFT-IR Spectroscopy

H /

C NMR
X-Ray Crystallography
Primary Insight H-Bonding Network & Secondary Structure Connectivity & StereochemistryAbsolute 3D Configuration
Sample State Versatile (Solid, Liquid, Gas, Semi-solid)Solution (mostly)Single Crystal (Solid)
Time Efficiency High (< 5 mins/sample)Low (10–60 mins/sample)Very Low (Days/Weeks)
Sensitivity (H-Bond) Excellent (Direct shift in

)
Good (Chemical shift

), but averaged
Static snapshot only
Cost Per Sample $

$

Dynamic Range Femtosecond scale (Vibrational)Millisecond scale (Relaxation)None (Static)

Expert Insight: While NMR provides the skeleton of the molecule, FT-IR reveals its posture. For N-acylated D-alanine methyl esters, the shift in the Amide I band is the most reliable indicator of whether the molecule is aggregated (intermolecular H-bonds) or folded (intramolecular H-bonds) [1].

Technical Deep Dive: Spectral Interpretation

The infrared spectrum of N-acylated D-alanine methyl ester is dominated by two carbonyl signals: the Ester Carbonyl and the Amide Carbonyl (Amide I) . Distinguishing these and monitoring their shifts is the core of this analysis.

3.1 The Critical Vibrational Bands

Table 2: Diagnostic Band Assignments for N-Acetyl-D-Alanine Methyl Ester

Vibrational ModeFunctional GroupWavenumber (

)
Diagnostic Value

Methyl Ester1735 – 1750 High frequency indicates non-H-bonded ester. Shifts to ~1710 if H-bonded.
Amide I

Amide Backbone1630 – 1695 Primary Probe. 1680-1695: Free/Non-bonded.1630-1660: Strong H-bond (Aggregated/Sheet-like).
Amide II

Amide Backbone1510 – 1550 Coupled mode (CN stretch + NH bend). Sensitive to conformation.

Amide Nitrogen3250 – 3400 Broad = H-bonded. Sharp (~3400) = Free.
3.2 The "Blue Shift" Mechanism

In non-polar solvents (e.g.,


), the Amide I band typically appears at higher wavenumbers (~1680 

) due to the lack of external hydrogen bond acceptors. Upon aggregation or crystallization (solid state), this band red-shifts significantly (to ~1640

).
  • Mechanism: Hydrogen bonding weakens the

    
     bond character (lengthening the bond), thereby reducing the force constant 
    
    
    
    and lowering the vibrational frequency
    
    
    according to Hooke's Law:
    
    
Experimental Protocols

To ensure reproducibility and data integrity, follow these self-validating protocols.

4.1 Workflow Visualization

AnalyticalWorkflow Start Synthesis: N-Acyl-D-Ala-OMe Purify Purification (Recrystallization/Column) Start->Purify Check Purity Check (TLC/HPLC) Purify->Check Decision Target Analysis? Check->Decision >98% Purity Solid Solid State (ATR-FTIR) Probe: Aggregation/Crystal Packing Decision->Solid Formulation Liquid Solution State (Transmission) Probe: Intramolecular Folding Decision->Liquid Bio-mimetic Data Spectral Deconvolution (Amide I Band Fitting) Solid->Data Liquid->Data

Figure 1: Analytical workflow for conformational assessment of amino acid esters.

4.2 Protocol A: Solid-State Analysis (ATR Method)

Best for: Quality Control, Crystal Form Identification.

  • Preparation: Ensure the ATR crystal (Diamond or ZnSe) is clean. Collect a background spectrum (air).[1]

  • Deposition: Place ~2 mg of N-acylated D-alanine methyl ester powder onto the crystal.

  • Compression: Apply pressure using the anvil until the absorbance of the strongest band exceeds 0.1 a.u. but remains below 1.0 a.u. to avoid saturation.

  • Acquisition: Scan range 4000–600

    
    , 32 scans, 4 
    
    
    
    resolution.
  • Validation: Check the C-H stretch region (2800-3000

    
    ). If peaks are distorted (derivative shape), contact pressure is too high or crystal coverage is poor.
    
4.3 Protocol B: Solution-State Analysis (Transmission Cell)

Best for: Determining intramolecular H-bonding (folding).

  • Solvent Choice: Use anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid alcohols or water as they interfere with H-bond analysis.
  • Concentration Series: Prepare a dilution series (10 mM, 5 mM, 1 mM).

  • Cell Loading: Inject sample into a CaF

    
     or KBr liquid cell (pathlength 0.1 – 0.5 mm).
    
  • Subtraction: Record the pure solvent spectrum in the same cell and subtract it from the sample spectrum.

  • Interpretation:

    • If the Amide I peak position changes with concentration

      
      Intermolecular  H-bonding (Aggregation).
      
    • If the Amide I peak position is constant with concentration

      
      Intramolecular  H-bonding (Stable Folded Conformation).
      
4.4 H-Bonding Logic Diagram

HBondLogic Input Amide I Band Shift (vs Concentration) Shift Frequency Shifts (Red Shift upon Conc. Increase) Input->Shift NoShift Frequency Constant (No Change) Input->NoShift Inter Intermolecular H-Bonding (Self-Association/Dimerization) Shift->Inter Intra Intramolecular H-Bonding (Folded/Turn Structure) NoShift->Intra

Figure 2: Decision logic for distinguishing H-bonding types based on concentration-dependent spectral shifts.

References
  • Barth, A. (2007). Infrared spectroscopy of proteins. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (Standard text for band assignment).

  • Hollas, J. M. (2004). Modern Spectroscopy. John Wiley & Sons.[2]

  • D-Alanine Methyl Ester Hydrochloride IR Spectrum. ChemicalBook.[3] Link

  • Maeda, S., et al. (2003). Experimental Studies of Peptide Bonds: Identification of the C7 Conformation of the Alanine Dipeptide Analog N-Acetyl-alanine N′-Methylamide.[4] The Journal of Chemical Physics. Link

Sources

Comparative Guide: Enantiomeric Purity Analysis via Chiral Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of stereoisomeric drugs, establishing enantiomeric purity is a critical quality attribute (CQA). While Direct Chiral Stationary Phase (CSP) chromatography has gained dominance due to its simplicity, Indirect Chiral Derivatization remains a vital technique—particularly for samples lacking chromophores, requiring ultra-high sensitivity (MS-detection), or when chiral columns fail to resolve specific enantiomers.

This guide objectively compares the indirect derivatization method against direct analysis alternatives, providing a validated protocol for Marfey’s Reagent (FDAA), a gold standard in amino acid analysis.

The Mechanistic Basis: From Enantiomers to Diastereomers

The fundamental principle of this technique is the chemical modification of an enantiomeric mixture (the analyte) with an optically pure Chiral Derivatizing Agent (CDA) .

Enantiomers possess identical physical properties (boiling point, solubility, retention time on achiral supports) in an achiral environment. By reacting them with a pure chiral reagent, they are converted into diastereomers . Unlike enantiomers, diastereomers have distinct physical properties, allowing separation on standard, inexpensive achiral columns (e.g., C18).

Mechanism Visualization

ChiralDerivatization Analyte Analyte Mixture (R-Enantiomer + S-Enantiomer) Reaction Derivatization Reaction Analyte->Reaction Reagent Chiral Derivatizing Agent (Pure R'-Configuration) Reagent->Reaction Diast1 Diastereomer 1 (R-R') Reaction->Diast1 Product A Diast2 Diastereomer 2 (S-R') Reaction->Diast2 Product B Analysis Separation on Achiral C18 Column (Distinct Retention Times) Diast1->Analysis Diast2->Analysis

Figure 1: Transformation of enantiomers into separable diastereomers via reaction with a homochiral reagent.

Comparative Analysis: Indirect (Derivatization) vs. Direct (CSP)

When choosing a method for purity analysis, researchers must weigh resolution efficiency against sample preparation complexity.

Performance Matrix
FeatureIndirect Method (Derivatization)Direct Method (Chiral Stationary Phase)
Separation Mechanism Diastereomeric separation (Physical property difference).Transient diastereomeric complexes on column surface.
Column Requirement Standard Achiral (C18, C8, Phenyl). Low Cost.Specialized Chiral Column (Amylose, Cellulose). High Cost ($1k+).
Sensitivity High. CDAs often add fluorophores or ionizable groups (e.g., Marfey's).Variable. Limited by the analyte's native detection properties.
Throughput Low to Medium. Requires reaction time and cleanup.High. "Dilute and Shoot."
** elution Order**Predictable based on steric models (e.g., Mosher models).Empirical. Often requires screening multiple columns.
Major Risk Kinetic Resolution: If reaction is not 100%, ratios may skew.Peak overlap/Co-elution with matrix impurities.
When to Choose Derivatization:
  • Trace Analysis: When the analyte has poor UV absorbance. Reagents like OPA or FDAA introduce high-response fluorophores.

  • Complex Matrices: Biological samples (plasma/urine) often foul expensive chiral columns. Derivatization allows the use of rugged C18 columns.

  • Resolution Failure: When standard CSP screening (IG, IC, AD, OD columns) fails to separate the enantiomers.

Reagent Selection Guide

Not all CDAs are created equal. Selection depends on the functional group of the analyte.

ReagentTarget AnalyteDetectionKey Characteristic
Marfey's Reagent (FDAA) Primary/Secondary AminesUV (340 nm) / MSGold standard for amino acids. Water-soluble reaction.
Mosher's Acid Chloride Alcohols, AminesUV / NMRExcellent for structural elucidation via NMR (

,

).
OPA / N-acetyl-L-cysteine Primary AminesFluorescenceFast reaction (seconds). High sensitivity. Unstable derivatives.
GITC AminesUVForms thioureas. Good separation but slower reaction.

Validated Experimental Protocol: Marfey’s Method

This protocol utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) . It is widely cited for determining the enantiomeric purity of peptides and amino acids in drug formulations [1].

Workflow Diagram

MarfeysProtocol Start Sample Preparation (50 µL Sample + 100 µL 1% FDAA) pH_Adjust pH Adjustment Add 20 µL 1M NaHCO3 (Target pH 8-9) Start->pH_Adjust Incubate Incubation 40°C for 60 mins (Protect from light) pH_Adjust->Incubate Quench Quench Reaction Add 20 µL 1M HCl (Stop reaction) Incubate->Quench Dilute Dilution Add 50% Acetonitrile/Water Quench->Dilute Inject LC-MS / HPLC Analysis C18 Column, Gradient Elution Dilute->Inject

Figure 2: Step-by-step workflow for derivatization using Marfey's Reagent.

Detailed Methodology

Reagents:

  • FDAA (Marfey’s Reagent) solution: 1% (w/v) in Acetone.

  • Buffer: 1M NaHCO₃.

  • Quench: 1M HCl.

Step-by-Step:

  • Preparation: Place 50 µL of the analyte (approx. 1 mg/mL in water) into a 1.5 mL amber vial (FDAA is light sensitive).

  • Basification: Add 20 µL of 1M NaHCO₃. Note: The reaction requires a deprotonated amine (nucleophile).

  • Addition: Add 100 µL of the FDAA solution.

  • Reaction: Vortex and heat at 40°C for 1 hour.

    • Critical Control: Do not overheat (>50°C) as FDAA can degrade or racemize sensitive analytes.

  • Quenching: Allow to cool, then add 20 µL of 1M HCl. This stops the reaction and prevents kinetic resolution artifacts during analysis.

  • Dilution: Dilute with 200 µL of 50:50 Acetonitrile:Water. Filter through 0.2 µm PTFE if necessary.

  • Analysis: Inject onto a C18 column (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: A = 0.1% TFA in Water; B = Acetonitrile.

    • Gradient: 10% B to 60% B over 45 minutes.

    • Detection: UV at 340 nm (DNP group absorption).

Troubleshooting & Critical Control Points

To ensure scientific integrity, you must control for two specific failure modes inherent to this method.

A. Kinetic Resolution

Because the reagent is chiral, it reacts with the R-enantiomer and S-enantiomer at different rates (


).
  • The Risk: If you stop the reaction before 100% conversion, the ratio of products will reflect the reaction rates, not the initial enantiomeric composition.

  • The Fix: Always use a large excess of reagent (Molar ratio > 5:1) and validate reaction completion using LC-MS to ensure no unreacted starting material remains.

B. Reagent Optical Purity

The accuracy of your result is mathematically limited by the purity of your CDA.

  • The Limit: If your Marfey's reagent is only 99% pure (contains 1% of the wrong enantiomer), a 100% pure analyte will appear to have 1% impurity.

  • The Fix: Run a "Reagent Blank" and a "Standard Blank" (using a certified enantiopure standard) to determine the baseline impurity contribution of the reagent [2].

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.

  • FDA. (1992). FDA Guidance for Industry: Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration.

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configuration of the chiral moiety in Mosher's acid. Journal of the American Chemical Society.

  • Bhushan, R., & Martens, J. (1997). Amino Acids and Derivatives: Chromatographic Separation. Biomedical Chromatography.

Comparative Structural Analysis Guide: D-Alanine Derivatives in Ligase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Audience: Structural Biologists, Medicinal Chemists, and Antibacterial Drug Developers.

In the development of next-generation antibacterials, D-alanine-D-alanine ligase (Ddl) remains a critical target. This guide objectively compares the crystallographic performance of Phosphinate Transition-State Analogs (TSAs) against Rigid Cyclic Analogs (e.g., D-Cycloserine) and the Native Substrate .

While D-Cycloserine (DCS) is a clinically validated antibiotic, X-ray data reveals that Phosphinate TSAs provide superior structural definition and mechanistic insight, making them the preferred scaffold for Structure-Based Drug Design (SBDD). This guide details the experimental evidence, data quality metrics, and a validated "ADP-Lock" co-crystallization protocol to ensure high-resolution data acquisition.

Technical Comparison: Phosphinates vs. Cyclic Analogs

The following data comparison is derived from high-resolution structural datasets (e.g., E. coli DdlB and T. thermophilus Ddl).

Performance Matrix

Objective: Evaluate the suitability of ligand classes for high-fidelity SBDD.

FeaturePhosphinate TSAs (e.g., Phosphorylated D-Ala-D-Ala)Cyclic Analogs (e.g., D-Cycloserine)Native Substrate (D-Ala-D-Ala)
Resolution Limit High (< 1.8 Å) Medium (2.0 - 2.4 Å)Variable (Often hydrolyzed)
Electron Density (2Fo-Fc) Continuous, well-defined tetrahedral geometry.Often discontinuous; ring flexibility can blur density.Transient; requires catalytic mutant to trap.
Ligand Occupancy ~1.0 (Full) 0.7 - 0.9 (Variable)< 0.5 (Turnover occurs)
B-Factor Ratio (

)
~1.0 (Rigid Lock) > 1.5 (Mobile)N/A
Mechanistic Insight Mimics the transition state; maps the "reaction coordinate."Mimics ground state/intermediate; less informative for catalysis.Baseline binding only.
Crystallization Stability High; stabilizes the "Closed" conformation.Moderate; protein may breathe.Low; ATP hydrolysis destabilizes lattice.
Structural Analysis & Causality
  • The Phosphinate Advantage: Phosphinates mimic the tetrahedral transition state of the ligation reaction. This induces a "domain closure" event in the ATP-grasp fold of Ddl, locking the protein into a rigid, compact conformation. This rigidity minimizes lattice disorder, directly leading to higher resolution diffraction and lower B-factors.

  • The Cycloserine Limitation: While DCS binds the active site, it does not fully engage the "Omega-loop" (a flexible lid region). Consequently, the crystal lattice retains more solvent content and disorder, degrading the diffraction limit and complicating electron density interpretation.

Validated Protocol: The "ADP-Lock" Co-Crystallization System

Core Directive: Do not use soaking for D-Ala derivatives in Ddl. The conformational change upon binding is too large (Open


 Closed). Soaking cracks the crystals. You must  use co-crystallization.
Phase 1: Complex Assembly (Pre-Crystallization)
  • Rationale: Ddl requires

    
     and ADP/ATP to organize the active site before the D-Ala derivative can bind effectively.
    
  • Protein Prep: Concentrate purified Ddl (e.g., E. coli DdlB) to 10-15 mg/mL in Storage Buffer (20 mM HEPES pH 7.5, 100 mM NaCl).

  • The "Lock" Step:

    • Add ADP (not ATP) to a final concentration of 5 mM . Note: Using ADP prevents catalytic turnover if trace D-Ala is present.

    • Add

      
        to 10 mM .
      
    • Incubate on ice for 30 minutes . This orders the ATP-binding domain.

  • Ligand Addition:

    • Add the D-Ala derivative (dissolved in water/buffer, pH adjusted) to a final concentration of 5-10 mM (approx. 1:2 molar excess over protein).

    • Incubate for 1 hour at 4°C.

Phase 2: Vapor Diffusion Setup
  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir Solution: 15-20% PEG 8000, 0.1 M HEPES pH 7.5, 0.2 M

    
    .
    
  • Drop Ratio: Mix 1

    
    L Complex + 1 
    
    
    
    L Reservoir.
  • Seeding (Optional but Recommended): Streak seeding with cat whiskers significantly improves crystal singularization.

Phase 3: Cryo-Protection & Data Collection
  • Cryo-Solution: Reservoir solution + 20% Glycerol (introduced stepwise: 5%

    
     10% 
    
    
    
    20%).
  • Soak Time: < 30 seconds to avoid osmotic shock.

  • Flash Cool: Plunge directly into liquid nitrogen.

  • Collection Strategy: Collect 360° at 100 K. Aim for high multiplicity (>6x) to resolve the anomalous signal of the Phosphorus atom (if using phosphinates) to validate ligand orientation.

Visualized Workflows

Crystallization to Structure Pipeline

This diagram outlines the critical decision points in the "ADP-Lock" workflow.

G Start Purified Ddl Protein (10-15 mg/mL) PreInc Pre-incubation (ADP + MgCl2) Start->PreInc  Order ATP Site   LigandAdd Add D-Ala Derivative (1-2 hr @ 4°C) PreInc->LigandAdd  Induce Closure   Cryst Co-Crystallization (PEG 8000 / HEPES) LigandAdd->Cryst Check Check Morphology Cryst->Check Optimiz Optimization: Adjust pH or PEG % Check->Optimiz  Precipitate/Phase Sep   Cryo Cryo-Protection (+20% Glycerol) Check->Cryo  Single Crystals   Optimiz->Cryst Data X-ray Data Collection (100 K) Cryo->Data

Figure 1: The "ADP-Lock" workflow ensures protein conformational homogeneity prior to crystallization, maximizing resolution.

Ligand Interaction Network (Mechanistic Logic)

This diagram illustrates why Phosphinates bind more tightly than Cycloserine, leading to better data.

L Ligand Phosphinate Inhibitor Mg Mg2+ Ion Ligand->Mg Coordination Res1 Arg 255 (Substrate Anchor) Ligand->Res1 Salt Bridge Res2 Tyr 216 (Catalytic Base) Ligand->Res2 H-Bond Loop Omega Loop (Lid) Ligand->Loop Stabilizes ADP ADP ADP->Mg Coordination

Figure 2: Interaction map showing how Phosphinates bridge the catalytic center and the Omega Loop, reducing lattice disorder.

References & Data Verification

The following references are foundational to the protocols and structural claims made in this guide. Links direct to permanent, validated repositories.

  • Structure of D-alanine:D-alanine ligase (DdlB)

    • Source: Fan, C., et al. (1994). "Crystal structure of the D-alanine:D-alanine ligase from Thermus thermophilus."

    • Data Verification:

  • Mechanism of Phosphinate Inhibition

    • Source: Fan, C., et al. (1997). "D-Alanine:D-alanine ligase: structural features and mechanism."

    • Data Verification: (Complex with Phosphorylated inhibitor)

  • D-Cycloserine Binding Mode

    • Source: Walsh, C.T. (1989). "Enzymes in the D-alanine branch of bacterial cell wall peptidoglycan assembly."

    • Context: Foundational review on D-Ala derivatives mechanism.

    • Link:

  • Alanine Racemase Structural Comparisons

    • Source: Stamper, C., et al. (1998). "Structure of alanine racemase from Bacillus stearothermophilus."

    • Data Verification:

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, from procurement to disposal. Methyl D-alaninate, a common chiral building block in synthetic chemistry, requires meticulous handling not only during experimentation but also in its disposal phase. This guide provides a detailed protocol for the safe and compliant disposal of Methyl D-alaninate, ensuring the protection of laboratory personnel and the environment. Our commitment to safety and environmental stewardship is paramount, and this document serves as a practical tool to uphold those standards.

Immediate Safety and Hazard Assessment: The "Why" Behind the Precautions

Before initiating any disposal procedure, a thorough understanding of the hazards associated with Methyl D-alaninate is essential. While some safety data sheets (SDS) may not classify the substance as hazardous under all regulations, it is crucial to recognize its potential for harm.[1][2][3][4] The hydrochloride salt of the racemic mixture (DL-Alanine methyl ester hydrochloride) and the D-enantiomer are categorized with specific hazard statements, which should be conservatively applied to Methyl D-alaninate.[5][6]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause irritation and redness.[5][6][7]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[5][6]

  • Aquatic Toxicity: This compound is noted as being very toxic to aquatic life, a critical factor influencing its disposal protocol.[5]

The causality behind these hazards lies in the chemical reactivity of the amino ester functional group. This necessitates the consistent use of appropriate Personal Protective Equipment (PPE) to create a barrier between the researcher and the chemical.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required to prevent contact with dust or splashes.[7]

  • Hand Protection: Use compatible, chemical-resistant gloves. Gloves should be inspected before use and disposed of properly after handling the chemical.[3][7]

  • Body Protection: A lab coat or other protective clothing is essential to prevent skin contact.[7]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator or a respiratory protective device with a particle filter should be used. All handling of the solid material should ideally be done in a fume hood to minimize inhalation risk.[7]

Waste Classification: Navigating the Regulatory Landscape

Proper disposal begins with correct waste classification. Under the U.S. Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is explicitly listed or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[8][9]

Methyl D-alaninate is not explicitly found on the P or U lists of hazardous wastes.[8][10] However, its high aquatic toxicity is a significant concern.[5] Therefore, as a matter of prudent laboratory practice and environmental responsibility, all waste containing Methyl D-alaninate should be treated as hazardous chemical waste. [1] This approach ensures compliance with the most stringent potential classification and minimizes environmental impact. Do not dispose of Methyl D-alaninate down the drain or in standard laboratory trash.[1]

Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring that each step logically follows the last to create a closed loop of safety and compliance from the point of generation to the final pickup by environmental health and safety (EHS) personnel.

Step 1: Waste Segregation and Collection

  • Rationale: Preventing unintentional and hazardous reactions is the primary goal of waste segregation.

  • Procedure:

    • At the point of generation, collect all solid waste containing Methyl D-alaninate (e.g., residual powder, contaminated filter paper, weigh boats) and any liquid waste (e.g., solutions containing the compound) in separate, dedicated waste containers.[11][12]

    • Do not mix Methyl D-alaninate waste with incompatible materials, such as strong oxidizing agents, as this can lead to hazardous reactions.[2][6][13]

Step 2: Containerization

  • Rationale: Proper containerization is crucial to prevent leaks, spills, and exposure.

  • Procedure:

    • Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1] Plastic containers are often preferred for their durability.[14]

    • For liquid waste, use a container designed for liquid chemical waste. For solid waste, a wide-mouth container is often more practical.[15]

    • Ensure the container is in good condition, free from cracks or defects.

Step 3: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste.

  • Procedure:

    • Immediately label the waste container.[11]

    • The label must include:

      • The words "Hazardous Waste".[1]

      • The full chemical name: "Methyl D-alaninate".[1]

      • The date when waste was first added to the container (accumulation start date).[1][11]

      • An accurate list of all contents, including any solvents or other chemicals present in the waste stream.

Step 4: Storage

  • Rationale: Safe storage minimizes the risk of accidents and ensures compliance with regulations regarding waste accumulation.

  • Procedure:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[1][14]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]

    • Keep the waste container closed at all times, except when adding waste.[14]

Step 5: Arranging for Disposal

  • Rationale: The final step is the transfer of custody to trained professionals for ultimate disposal.

  • Procedure:

    • Once the container is full or you are ready to have it removed, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[14][15]

    • Follow your institution's specific procedures for requesting a waste pickup.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate hazards.

Minor Spill (Solid):

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, clean up the spill immediately to prevent dust generation.[5]

  • Use dry clean-up methods. Gently sweep or scoop the material into a container for hazardous waste disposal.[2][3][6][13] Avoid creating dust.[5][7]

  • After the bulk of the material is collected, decontaminate the area with soap and water, being careful to prevent runoff into drains.[5]

  • Place all cleanup materials into a sealed, labeled hazardous waste container.

Accidental Exposure:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][5]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention.[1][5]

Quantitative Data Summary

The following table summarizes key hazard information for compounds structurally related to Methyl D-alaninate, which should be considered during its handling and disposal.

Hazard InformationClassificationSource
GHS Hazard Statements H315: Causes skin irritation[5][6]
H319: Causes serious eye irritation[5][6]
H335: May cause respiratory irritation[5][6]
H400: Very toxic to aquatic life[5]
GHS Precautionary Statements P261: Avoid breathing dust/fumes.[5]
P273: Avoid release to the environment.[5]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Methyl D-alaninate waste, ensuring a systematic and safe approach.

DisposalWorkflow start Waste Generation (Methyl D-alaninate) is_solid Is the waste solid or liquid? start->is_solid solid_container Collect in a dedicated, labeled solid hazardous waste container. is_solid->solid_container Solid liquid_container Collect in a dedicated, labeled liquid hazardous waste container. is_solid->liquid_container Liquid storage Store sealed container in Satellite Accumulation Area (SAA). solid_container->storage liquid_container->storage pickup Contact EHS for waste pickup. storage->pickup

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl D-alaninate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical frameworks for the handling of Methyl D-alaninate (and its common hydrochloride salt form). Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our goal is to foster a culture of safety and precision, ensuring that your work is not only groundbreaking but also fundamentally secure.

Hazard Assessment: Understanding the Risks of Methyl D-alaninate

Methyl D-alaninate, particularly in its solid hydrochloride salt form, is a fine, often dusty, crystalline solid. While not explosively reactive, its chemical nature presents distinct hazards that dictate our handling protocols. The primary risks are associated with direct contact and inhalation.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Methyl D-alaninate hydrochloride is classified with the following hazards:

  • H315: Causes skin irritation[1][2][3]

  • H319: Causes serious eye irritation[1][2][3]

  • H335: May cause respiratory irritation[1][2][3]

The causality behind these hazards lies in the compound's reactivity. As an ester and a hydrochloride salt of an amine, it can readily interact with moisture on mucous membranes (eyes, respiratory tract) and skin, leading to irritation. Furthermore, the compound is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its physical state and increase its reactivity upon contact.[1][4] In the event of a fire, thermal decomposition can release toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), and hydrogen chloride gas.[3][4][5][6]

Core Protective Measures: Your PPE Arsenal

A multi-layered approach to safety, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE), is critical. This strategy is designed to minimize exposure at every step.

Primary Engineering Controls: The First Line of Defense

Before any personal gear is considered, your workspace must be engineered for safety.

  • Fume Hood: All handling of solid Methyl D-alaninate that could generate dust—including weighing, transferring, and preparing solutions—must be conducted inside a certified chemical fume hood.[4] This is the most effective way to contain airborne particles and prevent respiratory exposure.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][3][4]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[3][7]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is not a substitute for good engineering controls but is the final, critical barrier between you and the chemical.

  • Eye and Face Protection:

    • Requirement: Chemical safety goggles are mandatory.[3][6] They provide a full seal around the eyes, protecting against airborne dust particles that could cause severe irritation.[3][4] Standard safety glasses are insufficient as they do not provide adequate protection from dust.

  • Hand Protection:

    • Requirement: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling the compound or its containers.[3][4][5]

    • Expertise in Practice: Gloves must be inspected for tears or pinholes before each use.[5][7] Employ the proper glove removal technique (without touching the glove's outer surface with a bare hand) to prevent cross-contamination of your skin, lab surfaces, and personal items.[5] Dispose of contaminated gloves as hazardous waste in accordance with applicable laws.[5]

  • Body Protection:

    • Requirement: A full-length laboratory coat, buttoned completely, is required to protect skin and personal clothing from incidental contact.[1][3][4] Long-sleeved clothing provides an additional layer of protection.[3]

  • Respiratory Protection:

    • Requirement: Under normal conditions within a fume hood, respiratory protection is not typically required.[3][6][7] However, for large-scale operations, or in the event of a spill outside of a containment system where dust may be generated, a respirator is necessary. A NIOSH-approved N95 or P1 dust mask may be sufficient for nuisance dust levels, but a self-contained breathing apparatus (SCBA) must be available for emergencies.[4][5]

Summary of Required Personal Protective Equipment
Task / ScenarioEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Inspection Safety GogglesNitrile GlovesLab CoatNot typically required
Weighing & Transfer (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot required
Solution Preparation (in Fume Hood) Safety GogglesNitrile GlovesLab CoatNot required
Small Spill Cleanup (Dry) Safety GogglesNitrile GlovesLab CoatN95/P1 Dust Mask
Large Spill or Emergency Safety GogglesNitrile GlovesLab CoatSCBA may be required

Operational Blueprint: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow that integrates the safety measures discussed above into a self-validating system for handling Methyl D-alaninate.

Workflow for Handling Methyl D-alaninate

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A 1. Verify Fume Hood Operation & Airflow B 2. Don Full PPE (Goggles, Gloves, Lab Coat) A->B C 3. Carefully Transfer Required Amount B->C D 4. Minimize Dust (No Dropping/Pouring from Height) C->D E 5. Securely Close Primary Container D->E F 6. Decontaminate Spatula/Tools E->F G 7. Wipe Down Work Surface F->G H 8. Collect All Waste in Labeled Hazardous Waste Container G->H I 9. Remove PPE (Gloves Last) H->I J 10. Wash Hands Thoroughly I->J

Caption: Safe handling workflow for Methyl D-alaninate.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][4][5][6]

  • The container must be kept tightly sealed to prevent moisture absorption due to its hygroscopic nature.[1][3][4] For long-term storage, keeping it under an inert atmosphere like argon is recommended.[1][3][4][6]

Step 2: Handling and Use (The "In-Hood" Protocol)
  • Preparation: Before retrieving the chemical, ensure your fume hood is on and functioning correctly. Don all required PPE: safety goggles, nitrile gloves, and a buttoned lab coat.

  • Transfer: Perform all transfers of the solid chemical inside the fume hood. Use a spatula to carefully scoop the material. Avoid pouring directly from the bottle if it may create a "puff" of dust.

  • Containment: Keep the primary container closed as much as possible. After transferring the material, securely reseal the container.

  • Cleanup: Clean any reusable tools (like spatulas) within the hood. Wipe down the work surface with a damp cloth to collect any residual dust, and dispose of the cloth as hazardous waste.

Step 3: Contingency Plans (Spills and Exposure)
  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3]

    • Skin Contact: Wash the affected area thoroughly with soap and running water.[1][5] If irritation develops or persists, seek medical attention.[3] Remove contaminated clothing and launder it before reuse.[1]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.[1][3][5]

  • In Case of a Spill:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, including a dust mask if necessary, gently cover the spill with a dry, inert material.

    • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated, labeled hazardous waste container.[1] Avoid any actions that would create airborne dust.[1][3][5][6]

    • Wash the spill area with water, but prevent the runoff from entering drains.[1]

    • Dispose of all cleanup materials as hazardous waste.

Step 4: Waste Disposal
  • All materials contaminated with Methyl D-alaninate, including gloves, wipes, and excess reagent, must be considered hazardous waste.

  • Collect all waste in a clearly labeled, sealed container.[1][5]

  • Dispose of the waste through your institution's authorized hazardous waste collection service, following all local, state, and federal regulations.[1][3] Do not empty into drains or dispose of with regular trash.[5][6][8]

References

  • Methyl D-alaninate hydrochloride. PubChem, National Institutes of Health. [Link]

  • DL-Alanine Safety Data Sheet. Carl ROTH. [Link]

  • DL-Alanine methyl ester hydrochloride Safety Data Sheet. (2009, September 26). Thermo Fisher Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl D-alaninate
Reactant of Route 2
Reactant of Route 2
Methyl D-alaninate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.